Methyl 5-bromo-2-(dimethylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODHIROTGDYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661013 | |
| Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-63-7 | |
| Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain Methyl 5-bromo-2-(dimethylamino)benzoate, a key intermediate in pharmaceutical and materials science. The document details two primary, robust synthetic strategies: the direct methylation of an aromatic amine precursor and the nucleophilic substitution on a halogenated benzene ring. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the critical parameters that ensure a successful and efficient synthesis. This guide is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable laboratory procedures.
Introduction: The Significance of Substituted Benzoates
This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups—a methyl ester, a dimethylamino group, and a bromine atom—on the aromatic ring offers a versatile platform for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ester can be hydrolyzed or converted to other functional groups, and the dimethylamino group can influence the electronic properties and solubility of the molecule. These characteristics make it a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.
This guide will explore two divergent and effective synthetic strategies to access this important compound, providing the user with the necessary information to select the most appropriate route based on available starting materials, equipment, and desired scale.
Strategy 1: Reductive Amination via the Eschweiler-Clarke Reaction
This classical approach involves the direct dimethylation of the primary amino group of Methyl 2-amino-5-bromobenzoate. The Eschweiler-Clarke reaction is a well-established and reliable method for the N-methylation of primary and secondary amines, utilizing formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2] A key advantage of this reaction is that it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts, which can be a common side reaction with other methylating agents.[1][3]
Reaction Mechanism
The reaction proceeds through the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by the reduction of the iminium ion by a hydride transfer from formic acid, which is concurrently decarboxylated.[3][4] The process is repeated to achieve dimethylation.
Visualizing the Workflow: Eschweiler-Clarke Reaction
Caption: Workflow for the Eschweiler-Clarke dimethylation.
Detailed Experimental Protocol
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) for basification
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a round-bottom flask charged with Methyl 2-amino-5-bromobenzoate (1.0 eq), add formic acid (approximately 1.8-2.0 eq).
-
To this mixture, add a 37% aqueous solution of formaldehyde (approximately 1.1-1.2 eq).
-
Heat the reaction mixture to 80 °C and maintain this temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and 1 M HCl. Extract the aqueous phase with dichloromethane to remove any non-basic impurities.
-
Carefully basify the aqueous phase to a pH of approximately 11 with a solution of NaOH or Na₂CO₃.
-
Extract the product from the basified aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.[4]
Data Presentation: Reagent Quantities
| Reagent | Molar Eq. | Role |
| Methyl 2-amino-5-bromobenzoate | 1.0 | Starting Material |
| Formic Acid | ~1.8-2.0 | Reducing Agent |
| Formaldehyde (37% aq.) | ~1.1-1.2 | Methyl Source |
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative and powerful strategy involves the formation of the C-N bond via a nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with a 2-halo-5-bromobenzoate, where the halogen at the 2-position is displaced by dimethylamine. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I.[5] Therefore, Methyl 5-bromo-2-fluorobenzoate is an excellent starting material for this transformation.
A particularly effective method for this transformation involves the in-situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a strong base like potassium hydroxide (KOH).[6]
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (dimethylamine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of the electron-withdrawing ester group ortho to the leaving group activates the ring towards nucleophilic attack.
Visualizing the Workflow: SNAr Reaction
Caption: Workflow for the SNAr reaction with in-situ generated dimethylamine.
Detailed Experimental Protocol
Materials:
-
Methyl 5-bromo-2-fluorobenzoate
-
N,N-Dimethylformamide (DMF)
-
10 M Potassium hydroxide (KOH) solution
-
Diethyl ether (Et₂O) or Ethyl acetate for extraction
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, heat a mixture of DMF (e.g., 2.0 mL) and 10 M KOH (e.g., 0.5 mL) at reflux for 5 minutes. This initiates the decomposition of DMF to generate dimethylamine.
-
To this mixture, add Methyl 5-bromo-2-fluorobenzoate (1.0 eq).
-
Heat the resulting mixture at 95 °C for 30 minutes.
-
Add another portion of 10 M KOH (e.g., 0.5 mL) and continue heating for an additional 30 minutes.
-
Monitor the reaction by TLC. Additional portions of 10 M KOH can be added at 30-minute intervals until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.[6]
Important Consideration: The use of strong base (KOH) at elevated temperatures can potentially lead to the hydrolysis of the methyl ester. It is crucial to monitor the reaction closely and avoid prolonged reaction times to minimize this side reaction. The cited procedure notes that methyl esters can undergo acyl substitution to form amides under these conditions.[6]
Data Presentation: Reagent Ratios
| Reagent | Role |
| Methyl 5-bromo-2-fluorobenzoate | Starting Material |
| N,N-Dimethylformamide (DMF) | Solvent and Dimethylamine Source |
| 10 M Potassium Hydroxide (KOH) | Base/Catalyst for DMF decomposition |
Alternative and Modern Approaches: Buchwald-Hartwig Amination
For substrates that are sensitive to the conditions of the Eschweiler-Clarke reaction or traditional SNAr, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[8] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and exhibits a broad substrate scope.
The reaction would involve coupling a 2-halo-5-bromobenzoate (preferably the bromide or chloride) with dimethylamine (or a protected equivalent) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction.
While a detailed protocol for this specific transformation is not provided here, researchers are encouraged to explore the extensive literature on Buchwald-Hartwig amination for suitable conditions.
Conclusion
The synthesis of this compound can be effectively achieved through at least two distinct and reliable synthetic strategies. The choice between the reductive amination of Methyl 2-amino-5-bromobenzoate via the Eschweiler-Clarke reaction and the nucleophilic aromatic substitution of a 2-halo-5-bromobenzoate is dependent on factors such as the availability and cost of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both methods, when executed with care and attention to the critical parameters outlined in this guide, provide a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
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Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Smith, A. B., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. Retrieved from [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]
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NROChemistry. (2022). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PubMed Central. Retrieved from [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Retrieved from [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). ACS Publications. Retrieved from [Link]
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PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Retrieved from [Link]
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PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]
-
PubMed. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. PubMed. Retrieved from [Link]
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PubMed Central. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Eschweiler–Clarke Reductive Amination. ResearchGate. Retrieved from [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
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PubMed Central. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PubMed Central. Retrieved from [Link]
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A Technical Guide to Methyl 5-bromo-2-(dimethylamino)benzoate (CAS 1131587-63-7): Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract
Methyl 5-bromo-2-(dimethylamino)benzoate, identified by CAS number 1131587-63-7, is a substituted anthranilate derivative that has emerged as a valuable and versatile building block in organic synthesis.[1][2] Its unique arrangement of functional groups—a nucleophilic dimethylamino group, a modifiable methyl ester, and a reactive bromine atom on an aromatic scaffold—makes it a strategic intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, proposes a logical synthetic pathway with detailed protocols, outlines its expected spectroscopic signature, and explores its reactivity and applications, particularly in the context of medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted benzene derivative. The ortho-dimethylamino group acts as an electron-donating group, influencing the reactivity of the aromatic ring, while the bromine atom at the para-position to the amino group serves as a key handle for cross-coupling reactions.[3] The methyl ester at the C1 position provides a site for further derivatization, such as hydrolysis to a carboxylic acid or amidation.
Table 1: Core Physicochemical Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 1131587-63-7 | [1][4][5] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][4][5][6] |
| Molecular Weight | 258.11 g/mol | [1][4][5][6] |
| Canonical SMILES | CN(C)C1=C(C=C(C=C1)Br)C(=O)OC | [1] |
| InChI Key | OKODHIROTGDYQO-UHFFFAOYSA-N | [4][5] |
| Typical Purity | ≥95% | [1][6][7] |
| Physical Form | Solid or Liquid | [5] |
| Storage | Store sealed in a dry, room temperature environment |[5] |
Synthesis and Purification
While specific literature detailing the synthesis of CAS 1131587-63-7 is not abundant, a robust synthetic route can be logically derived from its structure and common organic transformations. The most direct approach involves the exhaustive methylation of a primary amine precursor, Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8), a readily available starting material.[8][9]
Retrosynthetic Analysis
The retrosynthetic disconnection points to Methyl 2-amino-5-bromobenzoate as the logical precursor. The C-N bonds of the dimethylamino group are disconnected, revealing the primary amine and a methylating agent. This strategy is efficient as it builds upon a common and commercially accessible scaffold.
Proposed Synthetic Protocol: Exhaustive N-Methylation
This protocol describes the synthesis from Methyl 2-amino-5-bromobenzoate. The choice of a mild base like potassium carbonate is crucial to neutralize the acid generated during the reaction without promoting hydrolysis of the methyl ester. Acetonitrile is selected as the solvent due to its polar aprotic nature, which facilitates SN2 reactions, and its suitable boiling point for reflux conditions.
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 eq)
-
Iodomethane (CH₃I) (≥2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-5-bromobenzoate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the starting amine).
-
Reagent Addition: Add iodomethane (2.5 eq) to the stirring suspension at room temperature. The excess is used to ensure complete dimethylation.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the mono-methylated intermediate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Rinse the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0% to 20% ethyl acetate in hexanes, is typically effective in separating the non-polar product from any remaining polar impurities.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.
Spectroscopic Characterization
Structural confirmation is paramount. While public, peer-reviewed spectra for this specific compound are unavailable, its ¹H NMR, ¹³C NMR, IR, and mass spectra can be reliably predicted based on its functional groups. These predictions serve as a benchmark for researchers synthesizing this compound.
Table 2: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃) | ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | | ~7.8-7.9 | d | 1H | Ar-H (H6) | | | ~7.2-7.3 | dd | 1H | Ar-H (H4) | | | ~6.8-6.9 | d | 1H | Ar-H (H3) | | | ~3.8-3.9 | s | 3H | -OCH₃ (Ester) | | | ~2.9-3.0 | s | 6H | -N(CH₃)₂ | | ¹³C NMR | δ (ppm) | Assignment | | | ~168 | C=O (Ester) | | | ~155 | Ar-C (C2) | | | ~135 | Ar-C (C4) | | | ~132 | Ar-C (C6) | | | ~122 | Ar-C (C1) | | | ~118 | Ar-C (C3) | | | ~110 | Ar-C (C5) | | | ~52 | -OCH₃ (Ester) | | | ~42 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a strong C=O stretch for the ester at ~1720-1700 cm⁻¹, C-O stretches at ~1300-1100 cm⁻¹, and C-N stretching at ~1250-1020 cm⁻¹. Aromatic C=C stretches will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 257 and 259.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its capacity as a versatile synthetic intermediate.[3][10] Its functional groups provide three distinct points for molecular elaboration, making it highly valuable in the synthesis of pharmaceutical agents and other high-value organic materials.
Key Reaction Pathways
The compound's utility stems from its trifunctional nature, allowing for sequential and orthogonal chemical modifications.
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An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-(dimethylamino)benzoate
This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 5-bromo-2-(dimethylamino)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the limited availability of experimentally determined data for this specific molecule, this document integrates confirmed identifiers with predicted values and comparative spectral analysis of structurally related compounds. This approach offers valuable insights into its likely physical and chemical characteristics.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic compound. Its structure, characterized by a methyl benzoate core with a bromine atom at the 5-position and a dimethylamino group at the 2-position, is fundamental to its physical and chemical behavior.
Key Identifiers:
| Identifier | Value | Source |
| Chemical Name | This compound | [1], [2], [3], [4], [5], [3] |
| CAS Number | 1131587-63-7 | [1], [2], [3], [4], [5], [3] |
| Molecular Formula | C10H12BrNO2 | [1], [2], [3], [4], [5], [3] |
| Molecular Weight | 258.11 g/mol | [1], [2], [3], [4], [5], [3] |
| InChI Key | OKODHIROTGDYQO-UHFFFAOYSA-N | [4] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="CH3", fontcolor="#34A853"]; C9 [label="CH3", fontcolor="#34A853"]; C10 [label="CH3", fontcolor="#34A853"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C5 -- Br; C2 -- N; N -- C9; N -- C10; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8;
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the dry, solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated slowly, at a rate of 1-2°C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.
Solubility Determination
Understanding a compound's solubility is critical for purification, formulation, and designing reaction conditions.
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
-
Water Solubility: Add approximately 10 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 30 seconds. Observe if the solid dissolves.
-
Aqueous Acid/Base Solubility: If insoluble in water, test the solubility in 5% aqueous HCl and 5% aqueous NaOH to determine its acidic or basic nature. The dimethylamino group suggests probable solubility in dilute acid.
-
Organic Solvent Solubility: Test the solubility in a range of common organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate) to establish a suitable solvent for reactions and purification techniques like recrystallization and chromatography.
Conclusion
While a complete experimental profile for this compound is not yet publicly available, this guide provides a robust framework for understanding its physical properties. The combination of confirmed identifiers, predicted values, and comparative spectral analysis of related compounds offers valuable, actionable insights for researchers. The provided experimental protocols serve as a standardized methodology for obtaining the missing data, contributing to a more complete characterization of this compound.
References
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AA Blocks. this compound.[Link]
-
NIST. Benzoic acid, 2-(methylamino)-, methyl ester.[Link]
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An In-depth Technical Guide to the NMR Spectroscopic Characterization of Methyl 5-bromo-2-(dimethylamino)benzoate
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Methyl 5-bromo-2-(dimethylamino)benzoate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of obtaining and interpreting ¹H and ¹³C NMR data for this compound.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound with a molecular structure that presents a unique electronic environment. The interplay of the electron-donating dimethylamino group and the electron-withdrawing bromo and methyl ester functionalities significantly influences its chemical reactivity and spectroscopic properties. Accurate structural elucidation and purity assessment are paramount for its application in multi-step syntheses. NMR spectroscopy stands as the most powerful technique for providing unambiguous structural confirmation and is indispensable for quality control.
Predicted NMR Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this specific molecule, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of substituent effects on benzene rings. These predictions serve as a benchmark for researchers acquiring experimental data.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the dimethylamino and ester moieties. The chemical shifts are influenced by the electronic nature of the substituents. The dimethylamino group is a strong electron-donating group, causing a shielding effect (upfield shift) on the ortho and para protons. Conversely, the bromo and methoxycarbonyl groups are electron-withdrawing, leading to a deshielding effect (downfield shift).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.8 | d | 1H | H-6 | Deshielded by the para bromo and ortho methoxycarbonyl groups. |
| ~7.2 | dd | 1H | H-4 | Influenced by the ortho bromo and para dimethylamino groups. |
| ~6.8 | d | 1H | H-3 | Shielded by the ortho dimethylamino group. |
| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
| ~2.9 | s | 6H | -N(CH₃)₂ | Typical chemical shift for a dimethylamino group on an aromatic ring. |
d = doublet, dd = doublet of doublets, s = singlet
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~168 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~155 | C-2 | Attached to the strongly electron-donating dimethylamino group. |
| ~135 | C-6 | Deshielded by the attached bromine atom. |
| ~125 | C-4 | Influenced by the neighboring bromo and dimethylamino groups. |
| ~118 | C-5 | Attached to the electronegative bromine atom. |
| ~115 | C-1 | Quaternary carbon attached to the methoxycarbonyl group. |
| ~110 | C-3 | Shielded by the ortho dimethylamino group. |
| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~43 | -N(CH₃)₂ | Typical chemical shift for a dimethylamino group carbon. |
Experimental Protocol for NMR Data Acquisition
This section outlines a detailed, self-validating protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
-
Sample Purity: Ensure the sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its convenient residual solvent peak for referencing.[1]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
Data Processing and Interpretation
Once the raw data (Free Induction Decay - FID) is acquired, it must be processed to obtain the final spectrum.
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak.
Visualizations
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with predicted proton assignments.
NMR Data Acquisition Workflow
Caption: A streamlined workflow for the acquisition and analysis of NMR data.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of California, Riverside. How to Prepare Samples for NMR. [Link]
-
Stenutz, R. NMR chemical shift prediction of benzenes. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 5-bromo-2-(dimethylamino)benzoate, a key intermediate in various synthetic applications. By delving into the principles of NMR spectroscopy and applying them to this specific molecule, we aim to equip researchers with the expertise to confidently interpret and utilize such data in their work.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as this compound, ¹H NMR spectroscopy allows for the precise determination of the electronic environment of each proton, confirming the compound's identity and purity.
The substitution pattern on the benzene ring, featuring an electron-donating dimethylamino group, an electron-withdrawing methyl ester, and a bromine atom, creates a unique magnetic environment for each aromatic proton. Understanding the interplay of these substituents is crucial for the accurate assignment of the observed signals.[1][2]
Molecular Structure and Predicted ¹H NMR Spectrum
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule possesses three distinct aromatic protons and two sets of methyl protons.
Diagram: Molecular Structure of this compound
A 2D representation of this compound.
The substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons. The dimethylamino group at the C2 position is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).[1][2] Conversely, the methyl ester group at the C1 position and the bromine atom at the C5 position are electron-withdrawing groups, which decrease the electron density on the aromatic ring, leading to deshielding and a higher chemical shift (downfield) for the nearby protons.[1][3]
Based on these principles, we can predict the following for the aromatic protons:
-
H6: This proton is ortho to the electron-donating dimethylamino group and will be the most shielded (upfield).
-
H3: This proton is ortho to the electron-withdrawing methyl ester group and will be significantly deshielded (downfield).
-
H4: This proton is meta to both the dimethylamino and methyl ester groups, and ortho to the bromine atom. Its chemical shift will be intermediate.
The methyl protons of the dimethylamino group and the methyl ester group will appear as sharp singlets, with the methyl ester protons typically appearing further downfield due to the deshielding effect of the adjacent carbonyl group.
Detailed Spectral Analysis
A hypothetical ¹H NMR spectrum of this compound is presented below, with detailed assignments for each signal.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~7.8 | Doublet of doublets (dd) | J(ortho) = ~8.5, J(meta) = ~2.5 | 1H |
| H4 | ~7.3 | Doublet of doublets (dd) | J(ortho) = ~8.5, J(meta) = ~2.5 | 1H |
| H6 | ~6.8 | Doublet (d) | J(meta) = ~2.5 | 1H |
| -OCH₃ | ~3.9 | Singlet (s) | - | 3H |
| -N(CH₃)₂ | ~2.9 | Singlet (s) | - | 6H |
Justification of Assignments:
-
Aromatic Region (6.5-8.0 ppm):
-
The signal at approximately 7.8 ppm is assigned to H3 . It is the most deshielded aromatic proton due to its ortho position relative to the electron-withdrawing methyl ester group. It appears as a doublet of doublets due to ortho coupling with H4 and meta coupling with H6.[2][3]
-
The signal around 7.3 ppm is assigned to H4 . It experiences ortho coupling with H3 and meta coupling with the bromine atom (which is not observed in ¹H NMR but influences the electronic environment). It appears as a doublet of doublets.
-
The most upfield aromatic signal at approximately 6.8 ppm is assigned to H6 . This proton is ortho to the strongly electron-donating dimethylamino group, resulting in significant shielding. It appears as a doublet due to meta coupling with H3.[2][3]
-
-
Aliphatic Region (< 4.0 ppm):
-
The singlet at approximately 3.9 ppm is assigned to the methyl ester protons (-OCH₃) . The electronegative oxygen atom and the carbonyl group cause a downfield shift.
-
The singlet at around 2.9 ppm corresponds to the six protons of the dimethylamino group (-N(CH₃)₂) . These protons are equivalent and do not show any coupling.
-
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum, a standardized experimental procedure is paramount. The following protocol is recommended for the analysis of this compound.
Diagram: ¹H NMR Experimental Workflow
Sources
An In-depth Technical Guide to the 13C NMR of Methyl 5-bromo-2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-(dimethylamino)benzoate is a substituted aromatic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control during its synthesis. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] This guide offers an in-depth analysis of the 13C NMR spectrum of this compound, providing predicted chemical shifts, a discussion of substituent effects, and a standardized experimental protocol for spectral acquisition.
Molecular Structure and Carbon Environment Analysis
The structure of this compound presents a unique set of electronic effects that influence the 13C NMR chemical shifts. The molecule contains nine distinct carbon environments, which will each give rise to a separate signal in the 13C NMR spectrum.[3][4] The interplay between the electron-donating dimethylamino group, the electron-withdrawing methyl ester group, and the halogen-substituent bromine atom creates a complex and informative spectral pattern.
C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; C7 [label="C7 (C=O)", pos="0,3!"]; O1 [label="O", pos="-0.8,3.8!"]; C8 [label="C8 (OCH3)", pos="-1.6,4.6!"]; O2 [label="O", pos="1,3.5!"]; N [label="N", pos="-2.6,1.25!"]; C9 [label="C9 (N(CH3)2)", pos="-3.5,0.5!"]; C10 [label="C10 (N(CH3)2)", pos="-3.2,2.2!"]; Br [label="Br", pos="2.6,-1.25!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- O2; O1 -- C8; C2 -- N; N -- C9; N -- C10; C5 -- Br; }
Molecular structure of this compound with carbon numbering.
Predicted 13C NMR Spectrum and Peak Assignments
The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom.[5] By analyzing the substituent effects of the dimethylamino, bromo, and methyl ester groups, we can predict the approximate chemical shifts for each carbon in this compound. The aromatic region (100-160 ppm) will contain six signals, while the carbonyl carbon will appear significantly downfield (160-185 ppm).[5] The aliphatic carbons of the methyl ester and dimethylamino groups will be found in the upfield region of the spectrum.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 | ~130-135 | Attached to the electron-withdrawing ester group, but influenced by the ortho- and para-directing dimethylamino group. |
| C2 | ~150-155 | Directly bonded to the strongly electron-donating nitrogen atom of the dimethylamino group, causing a significant downfield shift. |
| C3 | ~115-120 | Ortho to the electron-donating dimethylamino group, resulting in increased electron density and an upfield shift. |
| C4 | ~130-135 | Meta to the dimethylamino group and para to the ester group, experiencing moderate deshielding. |
| C5 | ~110-115 | Directly attached to the bromine atom. The "heavy atom effect" of bromine causes significant shielding, resulting in an upfield shift for the ipso carbon.[6][7] |
| C6 | ~135-140 | Ortho to the electron-withdrawing ester group and para to the bromine, leading to deshielding. |
| C7 (C=O) | ~165-170 | Carbonyl carbon of the ester group, characteristically found in this downfield region.[8] |
| C8 (OCH3) | ~50-55 | Methyl carbon of the ester group, attached to an electronegative oxygen atom.[8] |
| C9, C10 (N(CH3)2) | ~40-45 | Methyl carbons of the dimethylamino group, attached to a nitrogen atom. |
Influence of Substituents on Chemical Shifts
The final positions of the carbon signals are a result of the cumulative electronic effects of all substituents on the aromatic ring.
-
-N(CH3)2 Group: The dimethylamino group is a strong activating group that donates electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions (C3 and C5 before considering other substituents), causing an upfield shift (increased shielding) at these carbons. The carbon directly attached to the nitrogen (C2) experiences a significant downfield shift due to the electronegativity of the nitrogen atom.
-
-Br Atom: Halogens exhibit a dual electronic effect. Inductively, they are electron-withdrawing. However, through resonance, they can donate electron density. For bromine, a key phenomenon is the "heavy atom effect," which leads to increased diamagnetic shielding of the ipso-carbon (C5), causing it to appear at a higher field (lower ppm value) than might be expected based solely on electronegativity.[6][7]
-
-COOCH3 Group: The methyl ester group is an electron-withdrawing group, primarily through resonance. This deactivates the aromatic ring, causing a downfield shift (deshielding) of the attached carbon (C1) and the ortho and para carbons (C2, C6, and C4). The carbonyl carbon (C7) itself is highly deshielded due to the double bond to an electronegative oxygen atom.
Experimental Protocol for 13C NMR Acquisition
The following provides a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 20-50 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Chloroform-d is a common choice for its good solubilizing properties and well-defined solvent peak at ~77 ppm.[9]
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
- Tune and match the 13C probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).[10]
- Acquisition Time: Typically around 1-2 seconds.
- Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
- Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[2]
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[11]
A [label="Sample Preparation\n(Dissolve in CDCl3)"]; B [label="Spectrometer Setup\n(Tune, Lock, Shim)"]; C [label="Data Acquisition\n(Pulse Program, Scans)"]; D [label="Data Processing\n(FT, Phasing, Referencing)"]; E [label="Spectral Analysis\n(Peak Picking, Assignment)"];
A -> B; B -> C; C -> D; D -> E; }
Workflow for 13C NMR spectral acquisition and analysis.
Conclusion
The 13C NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, guided by an understanding of the electronic effects of the various substituents, allows for the unambiguous assignment of all carbon signals. This guide provides a solid foundation for researchers and scientists to interpret the 13C NMR data of this compound and similar substituted aromatic systems, ensuring structural verification and purity assessment in their research and development endeavors.
References
- Dhami, K. S. & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
-
Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]
- Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzo
-
Hinton, J. F. (1972). Natural abundance 13C NMR investigation of substituted bromobenzene using noise decoupling of proton resonances. Journal of Magnetic Resonance (1969), 4(2), 282-285. [Link]
-
Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]
-
Slideshare. (n.d.). C-13 NMR Spectroscopy. [Link]
-
Dhami, K. S. & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
-
Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]
-
Summary of C13-NMR Interpretation. (n.d.). [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
-
Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. [Link]
-
Chegg. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-bromo-2-(dimethylamino)benzoate
This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of Methyl 5-bromo-2-(dimethylamino)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers a field-proven experimental protocol, and presents a detailed analysis of its expected spectral features.
Introduction: The Vibrational Signature of a Key Synthetic Intermediate
This compound is a polysubstituted aromatic compound with a molecular structure that presents a rich landscape for infrared spectroscopic analysis. As a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals, its structural verification is of paramount importance. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups and overall molecular architecture. This guide will elucidate how the vibrational modes of its constituent parts—the aromatic ring, the ester, the tertiary amine, and the halogen substituent—coalesce to produce a unique and identifiable IR spectrum.
Theoretical Framework: Predicting the Infrared Spectrum
The infrared spectrum of this compound is dictated by the vibrational transitions of its covalent bonds. By dissecting the molecule into its primary functional groups, we can predict the characteristic absorption bands.
-
The Aromatic System: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹[1][2]. In-ring C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region[1][2]. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region, typically between 800 and 900 cm⁻¹[1].
-
The Ester Group: Aromatic esters display a strong and characteristic C=O stretching absorption. Due to conjugation with the aromatic ring, this band is typically found between 1730 and 1715 cm⁻¹[3]. Additionally, two distinct C-O stretching vibrations are expected: an asymmetrical stretch (C-C(=O)-O) and a symmetrical stretch (O-C-C), which typically appear in the 1300-1000 cm⁻¹ range[3].
-
The Tertiary Aromatic Amine: The C-N stretching vibration of the aromatic tertiary amine will produce a band in the 1335-1250 cm⁻¹ region[4]. The absence of N-H bonds means there will be no absorption in the typical N-H stretching region (around 3300-3500 cm⁻¹). The attached methyl groups will exhibit characteristic C-H stretching and bending vibrations.
-
The Bromo Substituent: The C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum, typically between 690 and 515 cm⁻¹[5][6]. This absorption can sometimes be weak and may be obscured by other bands in the fingerprint region.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the recommended technique for analyzing solid samples like this compound due to its minimal sample preparation and high reproducibility[7].
Instrumentation and Materials
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
This compound (crystalline solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly aligned.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.
-
Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Application:
-
Place a small amount of the crystalline this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. For powdered or crystalline samples, ensuring good contact is crucial for obtaining a high-quality spectrum[7][8].
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing and Analysis:
-
The acquired interferogram is automatically Fourier transformed by the instrument software to produce the infrared spectrum.
-
If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.
-
Experimental Workflow Diagramdot
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
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- 4. orgchemboulder.com [orgchemboulder.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Mass Spectrometry of Methyl 5-bromo-2-(dimethylamino)benzoate: An In-depth Technical Guide
Introduction: The Analytical Imperative for Substituted Benzoates
Methyl 5-bromo-2-(dimethylamino)benzoate is a substituted aromatic ester with potential applications in pharmaceutical and materials science research. As with any novel compound, definitive structural elucidation is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing predicted fragmentation pathways, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals. Our focus will be on providing a robust analytical framework, grounded in the principles of mass spectrometry and supported by empirical data from analogous structures.
Ionization Techniques: A Dichotomy of Approaches
The choice of ionization technique is critical in mass spectrometry, dictating the nature and extent of fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering unique insights into the molecule's structure.
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, invaluable for structural confirmation.[1]
-
Electrospray Ionization (ESI): A "soft" ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[1] This is advantageous for determining the molecular weight with high accuracy and for subsequent tandem mass spectrometry (MS/MS) experiments to control fragmentation pathways.
Electron Ionization (EI) Mass Spectrum: A Detailed Fragmentation Analysis
Under EI conditions, this compound is expected to produce a rich fragmentation pattern. The molecular ion (M⁺˙) will be readily observed due to the stabilizing effect of the aromatic ring. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units (⁷⁹Br and ⁸¹Br).
The fragmentation is predicted to be dominated by several key pathways originating from the energetically unstable molecular ion.
Predicted Fragmentation Pathways under EI
-
Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in a stable, resonance-stabilized cation.
-
Loss of Methoxy Radical: Cleavage of the ester group can lead to the loss of a methoxy radical (•OCH₃), forming an acylium ion. This is a common fragmentation pathway for methyl esters.[2]
-
Loss of the Ester Group: A more significant fragmentation can involve the loss of the entire methyl ester group as a neutral radical (•COOCH₃).
-
Cleavage of the Dimethylamino Group: The C-N bond can cleave, leading to the loss of a dimethylamino radical (•N(CH₃)₂).
-
Loss of Bromine: The C-Br bond can also undergo homolytic cleavage, resulting in the loss of a bromine radical (•Br).
dot graph Fragmentation_EI { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[M]⁺˙\nm/z 257/259"]; F1 [label="[M - CH₃]⁺\nm/z 242/244"]; F2 [label="[M - OCH₃]⁺\nm/z 226/228"]; F3 [label="[M - COOCH₃]⁺\nm/z 198/200"]; F4 [label="[M - N(CH₃)₂]⁺\nm/z 213/215"]; F5 [label="[M - Br]⁺\nm/z 178"];
M -> F1 [label="- •CH₃"]; M -> F2 [label="- •OCH₃"]; M -> F3 [label="- •COOCH₃"]; M -> F4 [label="- •N(CH₃)₂"]; M -> F5 [label="- •Br"]; }
Caption: Predicted EI fragmentation of this compound.
Tabulated Summary of Predicted EI Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss |
| 257/259 | Molecular Ion [M]⁺˙ | - |
| 242/244 | [M - CH₃]⁺ | •CH₃ |
| 226/228 | [M - OCH₃]⁺ | •OCH₃ |
| 198/200 | [M - COOCH₃]⁺ | •COOCH₃ |
| 213/215 | [M - N(CH₃)₂]⁺ | •N(CH₃)₂ |
| 178 | [M - Br]⁺ | •Br |
Electrospray Ionization (ESI) Mass Spectrum: Focus on the Intact Molecule
In positive ion ESI mode, this compound is expected to be readily protonated at the basic dimethylamino group, yielding a prominent protonated molecule, [M+H]⁺, at m/z 258/260. The soft nature of ESI will likely result in minimal in-source fragmentation, making it an excellent choice for accurate mass determination and as a precursor for MS/MS studies.
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion can provide further structural information. The fragmentation of the even-electron [M+H]⁺ ion will differ from the radical-driven fragmentation seen in EI.
Predicted Fragmentation Pathways under ESI-MS/MS
-
Loss of Methanol: A characteristic fragmentation for ortho-substituted benzoic acid esters is the loss of methanol (CH₃OH).[3]
-
Loss of Dimethylamine: Neutral loss of dimethylamine ((CH₃)₂NH) is also a probable fragmentation pathway.
-
Loss of Carbon Monoxide: Subsequent to the loss of methanol, the resulting ion may lose carbon monoxide (CO).
dot graph Fragmentation_ESI { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
MH [label="[M+H]⁺\nm/z 258/260"]; F1_ESI [label="[M+H - CH₃OH]⁺\nm/z 226/228"]; F2_ESI [label="[M+H - (CH₃)₂NH]⁺\nm/z 213/215"]; F3_ESI [label="[M+H - CH₃OH - CO]⁺\nm/z 198/200"];
MH -> F1_ESI [label="- CH₃OH"]; MH -> F2_ESI [label="- (CH₃)₂NH"]; F1_ESI -> F3_ESI [label="- CO"]; }
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Tabulated Summary of Predicted ESI-MS/MS Fragments
| Precursor Ion m/z (⁷⁹Br/⁸¹Br) | Product Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss |
| 258/260 | 226/228 | CH₃OH |
| 258/260 | 213/215 | (CH₃)₂NH |
| 226/228 | 198/200 | CO |
Experimental Protocol: A Self-Validating Workflow
The following protocol provides a robust starting point for the mass spectrometric analysis of this compound.
Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid is recommended to promote protonation. For EI, a more volatile solvent like methanol or dichloromethane is suitable.
-
Concentration: Prepare a stock solution of the analyte at 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Internal Standard: For quantitative analysis, the use of an appropriate internal standard is crucial. An isotopically labeled version of the analyte or a structurally similar compound with a different mass would be ideal.
Mass Spectrometer Parameters
The following are suggested starting parameters. Optimization will be necessary for specific instrumentation.
For EI (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
GC Column: A non-polar column (e.g., DB-5ms) is a good starting point.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-350.
For ESI (using Liquid Chromatography-Mass Spectrometry - LC-MS):
-
LC Column: A C18 reversed-phase column is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-400.
Data Analysis and Interpretation
-
Molecular Ion Confirmation: Identify the molecular ion peak (in EI) or the protonated molecule (in ESI). Verify the characteristic bromine isotope pattern.
-
Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation pathways. High-resolution mass spectrometry can be used to determine the elemental composition of the fragments, confirming their identity.
-
Database Comparison: While a direct match may not be available, comparing the obtained spectrum to libraries of related compounds (e.g., NIST) can provide additional confidence in the structural assignment.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The expected bromine isotopic pattern serves as an internal check for any bromine-containing ion. High-resolution mass measurements provide unambiguous elemental compositions for the precursor and fragment ions, further validating the fragmentation assignments. The use of an internal standard in quantitative studies ensures the reliability of the measurements.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By leveraging the complementary information provided by both Electron Ionization and Electrospray Ionization techniques, researchers can gain a comprehensive understanding of this molecule's properties. The predicted fragmentation patterns and detailed experimental protocols outlined in this guide provide a solid foundation for successful analysis, empowering scientists in their research and development endeavors.
References
-
Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. Available at: [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]
-
Focant, J. F., et al. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(13), 1437-1449. Available at: [Link]
-
Pinto, A., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]
- Kostiainen, R., & Ketola, R. A. (2003). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 38(5), 491-512.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfonamido)benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate. Retrieved from [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Methyl benzoate (HMDB0033968). Retrieved from [Link]
-
All In Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-(dimethylamino)benzoate
This guide provides a comprehensive technical overview of the solubility of Methyl 5-bromo-2-(dimethylamino)benzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility, offering predictive insights and detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound is a substituted aromatic compound with significant utility in organic synthesis. Its structure, featuring a bromine substituent, a dimethylamino group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents. An understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation studies.
Physicochemical Properties and Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, these can be summarized as follows:
| Property | Value/Information | Source |
| Molecular Formula | C10H12BrNO2 | |
| Molecular Weight | 258.11 g/mol | |
| Physical Form | Solid or liquid | |
| CAS Number | 1131587-63-7 |
The molecular structure of this compound suggests a molecule with moderate polarity. The presence of the polar methyl ester and the tertiary amine group is contrasted by the nonpolar benzene ring and the hydrophobic bromine atom. This duality in its structure dictates its solubility in various solvents.
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have low solubility in water due to the significant nonpolar character of the substituted benzene ring. However, it is likely to be more soluble in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar parts of the molecule, and the hydroxyl groups can interact with the polar ester and amine functionalities.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): High solubility is anticipated in these solvents. They can effectively solvate the polar groups of the molecule without the steric hindrance of protic hydrogens.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate to good, particularly in aromatic solvents like toluene, due to favorable pi-stacking interactions with the benzene ring.
-
Acidic and Basic Aqueous Solutions: The presence of the basic dimethylamino group suggests that the solubility of this compound will be significantly enhanced in acidic aqueous solutions due to the formation of a soluble ammonium salt.
Experimental Determination of Solubility
To empirically determine the solubility of this compound, a systematic approach using standardized protocols is essential. The following sections detail the methodologies for qualitative and quantitative solubility analysis.
Qualitative Solubility Testing
A systematic qualitative analysis provides a rapid assessment of solubility in a range of solvents.[1][2][3]
Protocol:
-
Preparation: Add approximately 25 mg of this compound to a series of small, dry test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H2SO4) in small portions.
-
Observation: After each addition, vigorously shake the test tube and observe if the solid dissolves completely.
-
Classification: Based on the observations, classify the compound's solubility according to a standard flowchart.
Below is a Graphviz diagram illustrating the logical flow of a qualitative solubility test.
Caption: Workflow for qualitative solubility analysis.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent.
-
Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or g/L.
The following diagram illustrates the shake-flask method workflow.
Caption: Shake-flask method for quantitative solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Generally, for solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic.
-
pH: As predicted, the basicity of the dimethylamino group means that the solubility of this compound will be highly pH-dependent. In acidic conditions (pH < pKa of the conjugate acid), the amine will be protonated, forming a more soluble salt. In neutral or basic conditions, it will exist as the less soluble free base.
-
Solvent Polarity: The choice of solvent is critical. A solvent that can effectively interact with both the polar and nonpolar regions of the molecule will be the most effective.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solution can affect solubility through mechanisms such as the common ion effect or by altering the properties of the solvent.
Practical Implications in Research and Development
A thorough understanding of the solubility of this compound is crucial for its practical application:
-
Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.
-
Purification: Solubility data is essential for developing effective recrystallization procedures to purify the compound. A suitable solvent system will be one in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.
-
Drug Development: For pharmaceutical applications, the aqueous solubility of a compound and its derivatives is a critical parameter that influences bioavailability.
Conclusion
References
Sources
A Guide to Methyl 5-bromo-2-(dimethylamino)benzoate: A Versatile Building Block for Complex Molecule Synthesis
Abstract
Methyl 5-bromo-2-(dimethylamino)benzoate is a trifunctional aromatic building block of significant strategic value in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic dimethylamino group, a versatile methyl ester, and a reactive bromine atom makes it an ideal starting material for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and, most critically, its application in advanced palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this document explains the causality behind synthetic choices and provides field-proven protocols to empower the seamless integration of this scaffold into discovery programs.
Core Compound Analysis: Properties and Strategic Value
Chemical Identity and Physicochemical Properties
This compound is a substituted anthranilate derivative. The strategic placement of its three functional groups dictates its reactivity and utility. The electron-donating dimethylamino group at the C2 position activates the ring and sterically influences the adjacent ester, while the electron-withdrawing bromine at the C5 position serves as a prime handle for carbon-carbon and carbon-nitrogen bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1131587-63-7 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | Calculated |
| Appearance | Off-white to light yellow solid (Typical) | General Observation |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) | General Observation |
The Three Pillars of Reactivity: A Strategic Overview
The synthetic power of this molecule stems from its three distinct functional handles:
-
The Aryl Bromide: This is the primary site for derivatization, serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity is well-established, generally being higher than a corresponding aryl chloride, allowing for selective transformations.[2]
-
The Dimethylamino Group: A tertiary amine that imparts basicity and can act as a hydrogen bond acceptor. Its electron-donating nature influences the aromatic ring's reactivity and can be crucial for modulating the pharmacokinetic properties of a final drug candidate.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, opening a pathway for amide bond formation, further esterification, or reduction to an alcohol.
Synthesis of the Starting Material
The most direct and reliable synthesis of this compound begins with the commercially available and cost-effective starting material, Methyl 2-amino-5-bromobenzoate. The key transformation is the exhaustive methylation of the primary aniline.
Rationale for Synthetic Route: Reductive Amination
While direct methylation with agents like methyl iodide is possible, it can be difficult to control and may lead to the formation of quaternary ammonium salts. A more robust and high-yielding approach is reductive amination. This method involves the reaction of the primary amine with an excess of formaldehyde to form an iminium ion in situ, which is then immediately reduced by a mild hydride-based reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃]. This "one-pot" procedure is known for its high functional group tolerance and excellent yields.
Detailed Experimental Protocol: Synthesis via Reductive Amination
-
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 eq)
-
Formaldehyde (37% solution in water, 5.0 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (2.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add Methyl 2-amino-5-bromobenzoate (1.0 eq) and dissolve in dichloromethane.
-
Add the formaldehyde solution (5.0 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (2.5 eq) in portions over 15-20 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Core Applications in Advanced Synthesis
The true utility of this compound is realized in its role as a versatile scaffold for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an aryl halide and an organoboron compound.[3] This reaction is paramount in drug discovery for synthesizing biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[4]
-
Mechanistic Rationale: The C-Br bond of the substrate readily undergoes oxidative addition to a Pd(0) catalyst. Following transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination, the desired biaryl product is formed, and the catalyst is regenerated.
-
Detailed Experimental Protocol: Representative Suzuki Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
-
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.
-
-
Suzuki-Miyaura Coupling Workflow Diagram
Caption: General experimental workflow for a Suzuki coupling reaction.
The Buchwald-Hartwig Amination: Constructing Arylamine Motifs
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[5] This reaction allows for the coupling of the aryl bromide with a vast array of primary and secondary amines, providing access to complex aniline derivatives that are key pharmacophores in many drugs.[6]
-
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, which is stabilized by a specialized phosphine ligand (e.g., XPhos, SPhos). The coordinated amine is then deprotonated by a base to form a palladium-amido complex, which undergoes reductive elimination to furnish the C-N bond and regenerate the catalyst.[7] The choice of ligand is critical and must be optimized for the specific amine coupling partner.[2]
-
Detailed Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.3 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry, sealable reaction tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Logical Diagram of Key Transformations
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of Methyl 5-bromo-2-(dimethylamino)benzoate
Abstract: Methyl 5-bromo-2-(dimethylamino)benzoate (CAS No. 1131587-63-7) is a substituted aromatic carboxylate that serves as a versatile intermediate in modern synthetic chemistry. Its unique combination of a nucleophilic dimethylamino group, a synthetically tractable bromine atom, and a methyl ester functionality makes it a valuable building block for drug discovery and materials science. This guide provides an in-depth analysis of its commercial availability, outlines a plausible synthetic pathway from common starting materials, details robust analytical characterization methods, and discusses its potential applications. Furthermore, it consolidates critical safety and handling information to ensure its proper use in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is a compound whose structural features are key to its synthetic utility. The electron-donating dimethylamino group activates the aromatic ring, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions. The methyl ester can be readily hydrolyzed or converted to other functional groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1131587-63-7[1] |
| Molecular Formula | C₁₀H₁₂BrNO₂[1] |
| Molecular Weight | 258.11 g/mol |
| Canonical SMILES | CN(C)C1=C(C=C(C=C1)Br)C(=O)OC |
| InChI Key | Not readily available. |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | Expected to be a low-melting solid or oil at room temperature. |
| Boiling Point | Data not available | Predicted to be >250 °C at atmospheric pressure. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Commercial Landscape and Procurement
This compound is primarily available as a research chemical from specialized suppliers. It is not typically produced in bulk quantities but can be sourced in gram-to-kilogram scales for laboratory and pilot-scale synthesis. Researchers should exercise caution during procurement, as isomeric variants exist, most notably Methyl 2-bromo-5-(dimethylamino)benzoate (CAS 164513-41-1)[2][3]. Always verify the CAS number with the supplier.
Table 3: Selected Commercial Suppliers
| Supplier | Purity | Available Quantities | Storage Recommendation |
| Rhenium Bio Science | 95% | 250 mg, 1 g, 5 g | 2-8 °C[4] |
| Guidechem | Inquiry | Inquiry | Not specified[1] |
| BLD Pharm | Inquiry | Inquiry | Cold-chain transport suggested for related isomer[2] |
Procurement Best Practices:
-
Verify CAS Number: Confirm you are ordering CAS 1131587-63-7.
-
Request Certificate of Analysis (CoA): A CoA is essential to confirm the identity and purity of the material via analytical data (e.g., ¹H NMR, HPLC).
-
Inquire about Lead Times: As a specialty chemical, this compound may not be a stock item and could have significant lead times.
Synthesis and Manufacturing Insights
While supplier-specific manufacturing processes are proprietary, a chemically sound and common synthetic route can be proposed. The most logical pathway involves the N,N-dimethylation of a readily available precursor, Methyl 2-amino-5-bromobenzoate.
Proposed Synthetic Pathway
The synthesis can be achieved via reductive amination using formaldehyde, or through direct methylation with a suitable methylating agent. The former is often preferred for its cost-effectiveness and milder conditions.
Caption: Plausible synthesis of the target compound via reductive amination.
Exemplary Experimental Protocol
This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and experimental observations.
-
Reaction Setup: To a solution of Methyl 2-amino-5-bromobenzoate (1.0 eq) in methanol (MeOH, ~0.2 M), add aqueous formaldehyde (37 wt. %, 2.5 eq).
-
pH Adjustment: Add glacial acetic acid to adjust the pH of the mixture to approximately 6.
-
Reductant Addition: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure product.
Analytical Characterization and Quality Control
Confirming the identity and purity of this compound is critical. A standard QC workflow involves a suite of spectroscopic and chromatographic techniques.
Caption: Standard quality control workflow for a chemical intermediate.
Table 4: Expected Analytical Signatures
| Technique | Expected Result | Interpretation |
| ¹H NMR | ~7.5-8.0 ppm (m, 3H)~3.9 ppm (s, 3H)~2.7 ppm (s, 6H) | Aromatic protons, methyl ester protons, and N,N-dimethyl protons, respectively. |
| ¹³C NMR | ~168 ppm~155 ppm~115-135 ppm (4 signals)~52 ppm~42 ppm (broad) | Ester carbonyl, C-N, aromatic carbons, ester methyl, and N,N-dimethyl carbons. |
| Mass Spec (ESI+) | m/z ~258, 260 | Molecular ion peaks [M+H]⁺ showing a characteristic ~1:1 isotopic pattern for bromine. |
| HPLC | >95% | A single major peak indicating the purity level. |
Applications in Research and Development
The utility of this compound stems from its trifunctional nature, making it a powerful building block.
-
Medicinal Chemistry: The dimethylamino group is a common feature in bioactive molecules, often used to increase solubility or act as a hydrogen bond acceptor. The overall scaffold can be used to synthesize novel heterocyclic systems or as a fragment in fragment-based drug discovery. Targeting CDK4/6 has been identified as an effective therapeutic for cancer treatment, and related structures are key in the discovery of potent inhibitors[5].
-
Cross-Coupling Reactions: The aryl bromide is a prime substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
-
Materials Science: Substituted benzoates can be incorporated into polymers or functional materials where their electronic properties can be tuned for applications in organic electronics or as specialty dyes[6].
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related compounds like Methyl 5-bromo-2-methylbenzoate can provide guidance. Users must obtain and consult the supplier-specific SDS before handling.
Table 5: GHS Hazard Information (Inferred)
| Category | Information | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][10][11] |
Handling Procedures
-
Use only in a well-ventilated area, preferably within a chemical fume hood[10].
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves[12].
-
Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[9].
-
Wash hands thoroughly after handling[10].
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[9][10].
-
Follow supplier recommendations, such as refrigeration at 2-8 °C, to ensure long-term stability[4].
References
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Capot Chemical: MSDS of methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate. Available at: [Link]
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NIH National Center for Biotechnology Information: Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Available at: [Link]
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RHENIUM BIO SCIENCE: this compound 95%. Available at: [Link]
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PubChem: Methyl 2-amino-5-bromo-3-methylbenzoate. Available at: [Link]
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-
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Modulating Aromatic Reactivity: A Deep Dive into the Dimethylamino Group's Influence in Substituted Benzoates
An In-Depth Technical Guide:
Abstract
The dimethylamino [-N(CH₃)₂] group is a deceptively simple substituent that imparts a profound and multifaceted influence on the chemical reactivity of aromatic systems. When appended to a benzoate scaffold, its effects extend from the aromatic ring to the distal carboxylate function, a duality that has been harnessed in fields ranging from medicinal chemistry to materials science. This guide moves beyond a cursory overview to provide a detailed, mechanistic exploration of the dimethylamino group's role. We will dissect its powerful electronic effects, quantify its impact on reaction kinetics, provide validated experimental protocols for synthesis and modification, and contextualize its utility in modern drug design and photochemical applications. This document is structured to serve as a foundational reference for researchers aiming to strategically employ dimethylamino-substituted benzoates in their work.
The Duality of Electronic Influence: Resonance Donation vs. Inductive Withdrawal
The reactivity of any substituted benzene is dictated by the electronic conversation between the substituent and the ring. The dimethylamino group is a classic example of a substituent with competing electronic effects.
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a net withdrawal of electron density from the carbon atom to which it is attached. This is a through-bond, distance-dependent effect.[1]
-
Resonance Effect (+R): The nitrogen atom's lone pair of electrons can be delocalized into the π-system of the benzene ring. This is a powerful electron-donating effect that increases electron density at the ortho and para positions.[1][2]
Critically, for the dimethylamino group, the resonance effect overwhelmingly dominates the inductive effect . This makes it one of the most potent activating groups in electrophilic aromatic substitution, enriching the ring with electron density and profoundly influencing its reaction pathways.
Caption: Fig. 1: Key resonance structures showing electron donation.
Quantifying the Effect: Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic influence on a reaction's equilibrium or rate constant.[3] The substituent constant, σ, is key. A negative σ value indicates electron donation, while a positive value indicates withdrawal.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Implication |
| -N(CH₃)₂ | -0.83 | -0.15 | Strongly electron-donating at the para position [3][4] |
| -OCH₃ | -0.27 | +0.12 | Moderately electron-donating |
| -CH₃ | -0.17 | -0.07 | Weakly electron-donating |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.23 | +0.37 | Electron-withdrawing |
| -NO₂ | +0.78 | +0.71 | Strongly electron-withdrawing |
The σp value of -0.83 for the dimethylamino group is one of the most negative values recorded, underscoring its exceptional capacity to donate electrons to the para position via resonance.[5][6] This has direct and predictable consequences for reactivity.
Impact on Aromatic Ring and Carboxylate Reactivity
The potent electron donation from the dimethylamino group simultaneously alters the behavior of two distinct reactive centers: the aromatic ring and the carboxylate group.
Aromatic Ring: Enhanced Electrophilic Substitution
The increased electron density makes the aromatic ring highly nucleophilic and thus strongly activated towards electrophilic aromatic substitution (EAS). The reaction rate is significantly faster compared to unsubstituted benzene, and substitution is directed almost exclusively to the ortho and para positions where the resonance effect is manifested.
Caption: Fig. 2: Workflow of electrophilic attack on an activated ring.
Carboxylate Group: Attenuated Nucleophilic Acyl Substitution
Conversely, the same electron-donating effect that activates the ring deactivates the carboxylate group. By pushing electron density towards the carbonyl carbon, the dimethylamino group makes it less electrophilic and therefore less susceptible to nucleophilic attack.
This is clearly observed in hydrolysis kinetics. The rate of alkaline hydrolysis of substituted phenyl benzoates is highly sensitive to the electronic nature of the substituents.[7][8][9]
Table 2: Relative Rates of Alkaline Hydrolysis for Substituted Benzoates
| Substituent (at para position) | Relative Rate Constant (k_rel) | Causality |
| -NO₂ | ~75 | Strong electron-withdrawal increases carbonyl electrophilicity. |
| -Cl | ~3.5 | Moderate electron-withdrawal. |
| -H | 1.0 | Reference standard. |
| -CH₃ | ~0.5 | Weak electron-donation slightly decreases electrophilicity. |
| -N(CH₃)₂ | ~0.02 | Strong electron-donation significantly reduces carbonyl electrophilicity. |
Note: Values are illustrative, based on typical Hammett correlations (ρ > 0) for this reaction type.[10]
This deactivation is a critical consideration in experimental design. Reactions at the carboxylate center of a dimethylaminobenzoate, such as esterification or amidation, may require more forcing conditions (e.g., stronger acids, higher temperatures, or more potent coupling agents) compared to their electron-neutral or electron-poor counterparts.
Key Experimental Protocols
Trustworthy protocols are self-validating. The following methods are standard, reliable, and include in-process checks to ensure reaction success.
Protocol 1: Synthesis of 4-(Dimethylamino)benzoic Acid
This procedure adapts the classical nucleophilic aromatic substitution of a p-halogenated benzoic acid, which is often more scalable and avoids the harsh reducing agents needed for nitro group reductions.[11][12]
Reaction: p-Cl-C₆H₄COOH + 2 (CH₃)₂NH → p-(CH₃)₂N-C₆H₄COOH + (CH₃)₂NH₂⁺Cl⁻
Step-by-Step Methodology:
-
Vessel Setup: To a pressure-rated reaction vessel equipped with a magnetic stirrer, add p-chlorobenzoic acid (1.0 eq) and a copper(I) catalyst (e.g., CuI, 0.05 eq).
-
Reagent Addition: Add an aqueous solution of dimethylamine (40% wt, ~5.0 eq). The excess dimethylamine acts as both the nucleophile and the base.
-
Reaction: Seal the vessel securely. Heat the mixture to 150-180 °C with vigorous stirring. Monitor the internal pressure, which will increase due to the vapor pressure of the amine. Maintain the temperature for 12-24 hours.
-
Causality: High temperature and pressure are required to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated ring. The copper catalyst facilitates the substitution.
-
-
Workup & Isolation: Cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a beaker and acidify with 6M HCl until the pH is approximately 4-5.[12]
-
Self-Validation: The product, 4-(dimethylamino)benzoic acid, is amphoteric. It will precipitate out of solution at its isoelectric point. If no precipitate forms, it suggests either incomplete reaction or incorrect pH.
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove dimethylamine hydrochloride and inorganic salts.
-
Drying & Characterization: Dry the white to off-white solid product under vacuum.[13] Confirm identity and purity via melting point (241-243 °C, dec.) and ¹H NMR spectroscopy.[13][14]
Protocol 2: Fischer Esterification to Methyl 4-(Dimethylamino)benzoate
This is a standard acid-catalyzed esterification. The deactivating effect of the dimethylamino group on the carbonyl is overcome by using a large excess of the alcohol and a strong acid catalyst.[15][16]
Reaction: p-(CH₃)₂N-C₆H₄COOH + CH₃OH --[H⁺]--> p-(CH₃)₂N-C₆H₄COOCH₃ + H₂O
Caption: Fig. 3: Step-by-step workflow for the synthesis of methyl ester.
Step-by-Step Methodology:
-
Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution.[15]
-
Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and rendering it susceptible to attack by the weakly nucleophilic methanol. Le Chatelier's principle is leveraged by using methanol as the solvent to drive the equilibrium towards the product.
-
-
Reaction: Heat the mixture to reflux and maintain for an extended period (24-48 hours).[15] Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting carboxylic acid.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Self-Validation: The ester product is not water-soluble and will precipitate as a solid upon neutralization of the acid catalyst and unreacted starting material.[15] Vigorous gas evolution (CO₂) should be observed, confirming the neutralization.
-
-
Isolation & Purification: Collect the crystalline solid by vacuum filtration, wash thoroughly with water, and dry. The product, methyl 4-(dimethylamino)benzoate, should have a melting point of 101-102 °C.[15] Further purification can be achieved by recrystallization from methanol or ethanol if necessary.
Applications in Drug Development and Materials Science
The unique electronic properties of the dimethylamino group make it a valuable pharmacophore and functional moiety.
-
Medicinal Chemistry: The dimethylamino group is present in numerous FDA-approved drugs.[17][18][19] It can serve as a hydrogen bond acceptor, a basic center that allows for salt formation (improving solubility), and a key structural element for binding to biological targets.[17][20] In the context of Alzheimer's disease research, the dimethylamino functionality has been identified as a critical component in multifunctional ligands designed to regulate metal ion homeostasis and prevent amyloid-β aggregation.[21]
-
Photochemistry and UV Absorption: Esters of 4-(dimethylamino)benzoic acid, such as ethyl 4-(dimethylamino)benzoate (EDB or Padimate A) and its 2-ethylhexyl ester (Padimate O), are effective UV-B absorbers.[11][22] The strong charge-transfer character of the molecule, enabled by the electron-donating dimethylamino group and the electron-withdrawing carboxylate, is responsible for its ability to absorb UV radiation.[23][24] This property has led to their widespread use as active ingredients in sunscreens and as photoinitiators in polymer chemistry.[25]
Conclusion
The dimethylamino group exerts a powerful, bimodal influence on the reactivity of substituted benzoates. Its dominant resonance-donating effect strongly activates the aromatic ring towards electrophilic substitution while simultaneously deactivating the carboxylate group towards nucleophilic attack. This understanding is not merely academic; it provides a predictive framework for designing synthetic routes, anticipating reaction kinetics, and rationally designing molecules with specific functions. From enhancing the efficacy of pharmaceuticals to enabling UV protection, the strategic placement of the dimethylamino group on a benzoate core remains a cornerstone of modern molecular engineering.
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electronic effects of ortho-dimethylamino group on aromatic ring
An In-depth Technical Guide to the Electronic Effects of the ortho-Dimethylamino Group on an Aromatic Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Activation
The dimethylamino (-NMe₂) group is one of the most powerful electron-donating groups in organic chemistry. Its influence on an aromatic ring is a classic textbook example of the interplay between inductive and resonance effects. Typically, its potent +M (mesomeric or resonance) effect, stemming from the donation of the nitrogen lone pair into the π-system, overwhelmingly dominates its weaker -I (inductive) effect, which arises from the greater electronegativity of nitrogen relative to carbon.[1][2][3] This net electron donation strongly activates the aromatic ring towards electrophilic attack and directs incoming substituents to the ortho and para positions.
However, when the dimethylamino group is situated at the ortho position relative to another substituent or a reaction center, this simple model dissolves into a far more nuanced and complex reality. The proximity of the ortho position introduces profound steric and electronic perturbations that can alter reactivity, selectivity, and molecular properties in ways not predicted by considering resonance and induction alone. This phenomenon, broadly termed the "ortho effect," transforms the -NMe₂ group from a predictable director into a multifaceted controller of molecular behavior.[4]
This guide provides an in-depth exploration of the electronic effects of the ortho-dimethylamino group, moving from fundamental principles to its strategic exploitation in synthesis and its implications in medicinal chemistry. We will dissect the causality behind its dual electronic nature, the consequences of steric hindrance, and the unique reactivity patterns that emerge from this specific substitution pattern.
Part 1: The Fundamental Electronic Dichotomy
To understand the ortho effect, one must first master the two fundamental electronic contributions of the dimethylamino group.
The Mesomeric (Resonance) Effect (+M): A Powerful Electron Pump
The defining characteristic of the -NMe₂ group is the lone pair of electrons on the nitrogen atom. When attached to an aromatic ring, this lone pair resides in a p-orbital that can effectively overlap with the ring's π-system. This delocalization of electron density into the ring is a powerful activating feature.[2] It significantly increases the nucleophilicity of the ring, particularly at the carbon atoms ortho and para to the substituent, as illustrated by the resonance structures of N,N-dimethylaniline.
Caption: Resonance delocalization in N,N-dimethylaniline.
This +M effect is responsible for making the -NMe₂ group one of the strongest activating groups, rendering the aromatic ring highly reactive towards electrophiles.
The Inductive Effect (-I): A Localized Electron Withdrawal
Nitrogen is more electronegative than carbon (3.04 vs. 2.55 on the Pauling scale). This inherent difference in electronegativity causes the nitrogen atom to pull electron density away from the adjacent carbon atom through the σ-bond. This is a through-bond, distance-dependent effect that is strongest at the point of attachment (the ipso-carbon) and diminishes rapidly with distance.[5][6] While present, this electron-withdrawing inductive effect is significantly weaker than the electron-donating resonance effect.
The Net Result: For a standard (meta- or para-substituted) dimethylamino group, the +M effect is overwhelmingly dominant. The group is therefore strongly activating and ortho, para-directing.[1][3]
Part 2: The "Ortho Effect": Proximity-Induced Complexity
When placed at the ortho position, the steric bulk and electronic nature of the -NMe₂ group create a unique and complex chemical environment that modulates its inherent electronic properties.
Steric Hindrance: The Physical Barrier
The two methyl groups of the -NMe₂ substituent are not planar with the ring; they rotate and occupy a significant volume of space. This steric bulk can physically impede the approach of reagents to the adjacent ortho position.[1][7] In electrophilic aromatic substitution, this steric hindrance often leads to a lower yield of the ortho-substituted product compared to the less-hindered para position, even though both are electronically activated.[8] The degree of this effect is dependent on the size of both the directing group and the incoming electrophile.[1]
Steric Inhibition of Resonance: Twisting Out of Plane
For the +M effect to operate maximally, the p-orbital of the nitrogen must be aligned parallel to the p-orbitals of the aromatic π-system. Steric clashes between the ortho-dimethylamino group and an adjacent substituent can force the -NMe₂ group to twist out of the plane of the aromatic ring.[4][9] This loss of planarity decouples the nitrogen lone pair from the ring's π-system, significantly diminishing its electron-donating resonance effect.[9]
Caption: Steric hindrance twisting the -NMe₂ group out of plane.
This effect has profound consequences:
-
Reduced Activation: The aromatic ring becomes less activated than would be expected.
-
Modified Basicity: The basicity of the nitrogen is affected. In substituted anilines, steric hindrance from an ortho-group can inhibit the protonation process, making the amine a weaker base.[4] This is because protonation requires a change in hybridization from sp² to sp³, which increases steric crowding.[4]
A fascinating exception to this trend is found in "Proton Sponges" like 1,8-bis(dimethylamino)naphthalene. Here, two -NMe₂ groups are forced into close proximity. The severe steric strain between the methyl groups is relieved upon protonation, where a single proton is captured and held in a strong intramolecular hydrogen bond. This makes proton sponges exceptionally strong bases but poor nucleophiles.[10]
Part 3: Strategic Applications in Chemical Synthesis
The unique properties of the ortho-dimethylamino group are not merely academic curiosities; they are powerful tools for synthetic chemists, enabling regiochemical control that is otherwise difficult to achieve.
Directed ortho-Metalation (DoM)
Perhaps the most significant synthetic application is its role as a Directed Metalation Group (DMG). The dimethylamino group is a powerful DMG that facilitates the regioselective deprotonation of the ortho C-H bond by an organolithium base (e.g., n-BuLi or sec-BuLi).[11][12][13] The reaction proceeds through a coordination complex where the Lewis basic nitrogen atom of the -NMe₂ group directs the lithium base to the adjacent proton.[12] Subsequent quenching of the resulting aryllithium intermediate with an electrophile installs a new substituent exclusively at the ortho position.[12]
This method provides a reliable alternative to classical electrophilic aromatic substitution, offering predictable and often quantitative regioselectivity.[11][12]
Caption: Workflow for Directed ortho-Metalation (DoM).
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous solvent (e.g., THF or Et₂O, 5 mL per mmol of substrate). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add N,N-dimethylaniline (1.0 eq) to the cooled solvent via syringe.
-
Base Addition: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Metalation: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the ortho-lithiated species may be indicated by a color change.
-
Electrophilic Quench: Slowly add the desired electrophile (1.2 eq, e.g., trimethylsilyl chloride, iodine, or an aldehyde) at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield the pure ortho-substituted N,N-dimethylaniline derivative.
Part 4: Spectroscopic and Physicochemical Manifestations
The electronic perturbations caused by an ortho-dimethylamino group are readily observable through spectroscopic techniques and have a measurable impact on key physicochemical properties.
NMR Spectroscopy
-
¹³C NMR: The strong electron-donating character of the -NMe₂ group leads to increased shielding of the ring carbons. However, steric interactions that force the group to twist out of the ring plane reduce this effect. The chemical shifts of the N-methyl carbons can also be indicative of the degree of rotation around the C-N bond, providing insight into the conformational dynamics.[9]
-
¹H NMR: Aromatic protons are shifted upfield due to the increased electron density. The proximity of the ortho protons to the bulky -NMe₂ group can also lead to through-space effects observable in 2D NMR experiments (e.g., NOESY).
Impact on Drug Development
The dimethylamino group is a prevalent pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[14][15] Its ability to act as a protonatable center at physiological pH makes it crucial for solubility and receptor interactions (e.g., forming salt bridges).[15]
Placing the -NMe₂ group at an ortho position allows for fine-tuning of a molecule's properties:
-
Conformational Locking: Steric interactions can be strategically used to restrict the conformation of a molecule, locking it into a bioactive shape that fits a target's binding pocket.
-
Metabolic Shielding: The steric bulk can shield an adjacent metabolic "soft spot" from enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.
-
Modulating pKa: The ortho effect can alter the basicity of the nitrogen, which is critical for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The following table summarizes key quantitative data related to the dimethylamino group's electronic effects.
| Parameter | Value/Effect | Causality | Reference |
| Hammett Constant (σp) | -0.83 | Strong electron donation into the para position via resonance (+M). | [16] |
| Hammett Constant (σm) | -0.21 | Weaker electron donation to the meta position, primarily via the -I effect. | [16] |
| Reactivity in EAS | Strongly Activating | The +M effect greatly outweighs the -I effect, increasing ring nucleophilicity. | [2][3] |
| ortho/para Ratio | Variable; often para > ortho | Steric hindrance at the ortho position disfavors attack by the electrophile. | [1][7][8] |
| Basicity of Aniline | pKa = 4.6 | Reference | - |
| Basicity of N,N-Dimethylaniline | pKa = 5.1 | +I effect of two methyl groups increases electron density on nitrogen. | - |
| Basicity of o-toluidine | pKa = 4.4 | Steric inhibition of protonation by the ortho-methyl group. | [4] |
Conclusion
The electronic effects of an ortho-dimethylamino group on an aromatic ring are a compelling case study in the multifaceted nature of substituent effects. Far from being a simple electron-donating group, its behavior is dictated by a delicate and often counterintuitive balance of resonance, induction, and steric hindrance. The proximity to adjacent groups can twist the amine out of planarity, effectively throttling its powerful mesomeric effect and altering the electronic landscape of the entire molecule. This "ortho effect" directly impacts basicity, reactivity in electrophilic substitution, and provides powerful, predictable control over regiochemistry in synthetic methodologies like Directed ortho-Metalation. For researchers in organic synthesis and drug development, a deep understanding of these principles is not merely academic; it is essential for the rational design of molecules with precisely tailored properties and functions.
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Pozharskii, A. F., et al. (2015). ortho-Ketimines of 1,8-Bis(dimethylamino)naphthalene: Synthesis, Hydrolytic Stability and Transfer of Basicity from Proton Sponge Moiety to the Imino Function. ResearchGate. [Link]
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Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
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Marsden, R. J. B., & Sutton, L. E. (1936). The mesomeric effect of the dimethylamino-group in dimethylaniline, and the nature of its interaction with halogen groups. Journal of the Chemical Society (Resumed). [Link]
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Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 5-bromo-2-(dimethylamino)benzoate
Authored by: A Senior Application Scientist
Introduction: Strategic C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] Traditional methods for creating these bonds often required harsh conditions and suffered from limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig reaction enabled the coupling of a vast array of amines and aryl halides/pseudohalides under relatively mild conditions.[3]
This guide provides an in-depth analysis and a detailed protocol for a specific, yet representative, transformation: the amination of Methyl 5-bromo-2-(dimethylamino)benzoate. This substrate presents a unique combination of features—an electron-rich aryl bromide due to the ortho-dimethylamino group and a base-sensitive methyl ester—that necessitates careful consideration of reaction parameters for a successful outcome. We will dissect the mechanistic underpinnings of the reaction to rationalize the selection of catalyst, ligand, base, and solvent, culminating in a field-proven, step-by-step protocol for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Rationale
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-based catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the reaction.[5][6] The choice of ligand is critical here, as electron-rich and sterically hindered ligands facilitate this step, especially for less reactive aryl halides.[2]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[7] The pKa of the base must be sufficient to deprotonate the amine but chosen carefully to avoid side reactions with other functional groups, such as the ester in our target substrate.[8]
-
Reductive Elimination : This final step involves the formation of the desired C-N bond and the release of the arylamine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1]
Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle.
Optimizing Key Parameters for this compound
The specific structure of our substrate requires a tailored approach. The electron-donating dimethylamino group increases electron density on the aromatic ring, which can make oxidative addition more challenging. Conversely, the methyl ester is susceptible to hydrolysis or transesterification under harsh basic conditions.
Catalyst and Ligand Selection
The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. For electron-rich aryl bromides, and to ensure high catalytic turnover, sterically hindered, electron-rich biaryl monophosphine ligands are the gold standard.
-
Recommended Ligands :
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : A highly general and robust ligand, often a first choice for challenging couplings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) : Another excellent, highly active ligand that often shows great performance.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) : Particularly effective for coupling primary amines.[9]
-
-
Palladium Precatalyst : While Pd₂(dba)₃ or Pd(OAc)₂ can be used to form the active catalyst in situ with the ligand, modern pre-catalysts are preferred for their stability and reliability.[8] G3 or G4 pre-catalysts (e.g., XPhos Pd G3) incorporate the biaryl phosphine ligand and an activating group, ensuring efficient generation of the active Pd(0) species.[10]
Base and Solvent Selection
The presence of the methyl ester group makes strong alkoxide bases like sodium tert-butoxide (NaOtBu) risky, as they can promote ester hydrolysis, especially at elevated temperatures.[9]
-
Recommended Bases :
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) : Weaker inorganic bases that minimize the risk of ester degradation. Cs₂CO₃ is more soluble and often more effective but also more expensive.
-
Potassium Phosphate (K₃PO₄) : A moderately strong base that is often an excellent compromise, providing sufficient reactivity while sparing the ester.
-
-
Recommended Solvents :
-
Toluene or Dioxane : These are the most common solvents for Buchwald-Hartwig reactions. They have high boiling points suitable for reactions requiring heat and are generally compatible with the catalyst system.[11]
-
tert-Butanol (t-BuOH) : Can be an effective solvent, particularly when used with phosphate bases.[4]
-
Solvents to Avoid : Chlorinated solvents and acetonitrile should be avoided as they can inhibit the palladium catalyst.[8]
-
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic primary amine (e.g., n-hexylamine) as a representative example.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 258.11 | 1.0 | 1.0 | Substrate |
| n-Hexylamine | 101.19 | 1.2 | 1.2 | Amine coupling partner |
| XPhos Pd G3 Precatalyst | 873.72 | 0.02 | 0.02 | Or other suitable pre-catalyst (1-2 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | Anhydrous, finely powdered |
| Toluene | - | ~5 mL | - | Anhydrous, degassed |
Experimental Workflow Diagram
Caption: Fig. 2: General Experimental Workflow.
Step-by-Step Procedure
Note : This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.
-
Reaction Setup : In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 eq), K₃PO₄ (2.0 mmol, 2.0 eq), and the XPhos Pd G3 precatalyst (0.02 mmol, 0.02 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents : Add n-hexylamine (1.2 mmol, 1.2 eq) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).
-
Sealing and Reaction : Seal the vial with a PTFE-lined cap. If not using a glovebox, the vial should be sealed, removed, and placed under a positive pressure of inert gas. Place the vial in a pre-heated heating block or oil bath set to 100 °C.
-
Reaction Monitoring : Stir the reaction vigorously for 12-24 hours. The progress can be monitored by periodically taking a small aliquot (under inert conditions), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to check for the disappearance of the starting aryl bromide.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Filtration : Filter the biphasic mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[12]
-
Extraction : Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization : Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
Even robust reactions can encounter problems. Below is a guide to common issues and potential solutions.[13][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently degassed solvent.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Use a fresh, high-quality precatalyst. Ensure rigorous inert atmosphere technique.2. Degas solvent by sparging with argon for 20-30 min.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or LHMDS, if ester is robust).4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation (Ar-Br → Ar-H): Often caused by moisture or β-hydride elimination.2. Ester Hydrolysis : Base is too strong or reaction temperature is too high. | 1. Ensure all reagents and solvents are anhydrous. Consider a different ligand/base combination.2. Use a weaker base (K₂CO₃) or lower the reaction temperature. Monitor reaction closely to avoid prolonged heating after completion. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Phosphine oxide byproducts. | 1. Ensure thorough filtration through Celite during workup. A plug of silica can also be used.2. Phosphine oxides can often be removed with careful column chromatography. |
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. (Note: A specific link for this paper is not available from the search results, but it is a key reference in the field).
-
Malig, T. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14619–14627. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Marion, N., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Advanced Synthesis & Catalysis, 348(12-13), 1599-1605. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Britton, J., et al. (2015). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development, 19(9), 1189–1201. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from [Link]
-
Reddit. (2024). BH amination side products and purification. r/chemistry. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 30(21), 5809–5812. Retrieved from [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. (Note: While a direct link isn't available from the search, this book is a foundational text on NHC ligands, which are relevant to advanced Buchwald-Hartwig methods).
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Adebayo, S. A., et al. (2017). Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. International Journal of Science and Research, 6(4), 2004-2008. Retrieved from [Link]
-
Frank, É., & Keglevich, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997–1002. Retrieved from [Link]
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University of Strasbourg. (n.d.). Methodology in organic synthesis. Laboratoire d'Innovation Thérapeutique. Retrieved from [Link]
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Zhang, H., et al. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Synlett, 31(18), 1817-1821. Retrieved from [Link]
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Application Notes & Protocols: Optimizing the Mizoroki-Heck Reaction for Electron-Rich, Sterically Hindered Aryl Bromides
Focus Substrate: Methyl 5-bromo-2-(dimethylamino)benzoate
Introduction: Navigating Challenges in Modern Cross-Coupling
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][4]
This guide moves beyond standard textbook examples to address a more challenging substrate class: electron-rich and sterically hindered aryl bromides, exemplified by this compound. The presence of a strong ortho-dimethylamino electron-donating group (EDG) and its associated steric bulk presents specific hurdles to the reaction's success, particularly in the critical oxidative addition step.[5][6] Understanding the mechanistic nuances and rationally selecting the catalyst system are paramount for achieving high yields and selectivity. This document provides a detailed examination of the reaction mechanism, a guide to parameter optimization, and a field-proven protocol for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Framework for Optimization
The efficacy of the Mizoroki-Heck reaction is governed by a well-established Pd(0)/Pd(II) catalytic cycle.[4][7][8] A thorough understanding of each step is crucial for troubleshooting and optimizing conditions for challenging substrates.
-
A. Oxidative Addition: This is the initial and often rate-determining step, where the aryl halide adds to the Pd(0) center, forming a Pd(II) species.[9] For an electron-rich substrate like this compound, this step is electronically disfavored. The high electron density on the aromatic ring resists the insertion of the electron-rich Pd(0) catalyst. This challenge necessitates the use of highly electron-donating and sterically bulky ligands to promote the reaction.[2][5]
-
B. Alkene Coordination: The alkene coordinates to the square-planar Pd(II) complex.
-
C. Migratory Insertion: The aryl group migrates from the palladium center to one of the alkene carbons in a syn-addition fashion.[4]
-
D. syn-β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the new C=C double bond of the product and a hydrido-palladium complex.[4][10] This step governs the stereoselectivity of the reaction, almost always yielding the E (trans) isomer.
-
E. Reductive Elimination & Regeneration: A base neutralizes the generated hydrohalic acid (HBr) from the hydrido-palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[4][11]
Parameter Optimization for this compound
The key to a successful Heck reaction with this substrate lies in the judicious selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | Pd(OAc)₂ is a stable, air-tolerant Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species, often by phosphine ligands, amines, or the alkene itself.[1][11] It offers excellent solubility in common organic solvents. |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri-tert-butylphosphine (P(t-Bu)₃) | This is the most critical choice. The electron-rich nature of the substrate slows oxidative addition. To counteract this, a ligand that is both electron-rich and sterically bulky is required.[6] P(o-tol)₃ provides a good balance of these properties. For very stubborn reactions, the even bulkier and more electron-donating P(t-Bu)₃ can be superior. These ligands promote oxidative addition and stabilize the monoligated Pd(0)L species, which is highly reactive.[5] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | An inorganic base is essential for neutralizing the HBr generated and ensuring efficient catalyst turnover. Organic bases like triethylamine (Et₃N) can be sufficient for aryl iodides but are often less effective for the more demanding coupling of aryl bromides.[12] K₂CO₃ is a robust and economical choice, while Cs₂CO₃ is more soluble and can accelerate reactions in some cases.[13][14] |
| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) | A polar, aprotic solvent is required to dissolve all components and stabilize the charged intermediates within the catalytic cycle.[15] DMF and DMAc have high boiling points, allowing the reaction to be heated to the necessary temperatures (typically 100-140 °C) to overcome the activation barrier of the oxidative addition step.[16] |
| Alkene Partner | n-Butyl acrylate or Styrene | Electron-deficient alkenes ("activated" alkenes) like acrylates are ideal partners as they react faster.[1] Styrene is also a common and effective coupling partner. |
| Temperature | 110 - 130 °C | Elevated temperatures are necessary to provide sufficient thermal energy to drive the challenging oxidative addition of the electron-rich aryl bromide.[3] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with n-butyl acrylate.
Reaction Scheme: (An image of the chemical reaction would be placed here in a full document) this compound + n-Butyl acrylate → Methyl (E)-2-(dimethylamino)-5-(3-butoxy-3-oxoprop-1-en-1-yl)benzoate
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 258.11 | 1.0 | 1.0 | 258 mg |
| n-Butyl acrylate | 128.17 | 1.5 | 1.5 | 215 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 | 12.2 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (258 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Inerting: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add 5 mL of anhydrous DMF via syringe, followed by n-butyl acrylate (215 µL, 1.5 mmol).
-
Heating & Monitoring: Place the sealed tube into a preheated oil bath at 120 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic mixture with water (3 x 15 mL) to remove the DMF and potassium salts, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl (E)-2-(dimethylamino)-5-(3-butoxy-3-oxoprop-1-en-1-yl)benzoate.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Oxidative addition is too slow. 3. Inactive catalyst. | 1. Increase temperature in 10 °C increments (up to 140 °C for DMF). 2. Switch to a more electron-rich/bulky ligand like P(t-Bu)₃ or an N-Heterocyclic Carbene (NHC) ligand system. 3. Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-purity reagents. |
| Formation of Palladium Black | Catalyst decomposition (Pd(0) aggregation). | 1. The Pd:Ligand ratio may be off. Ensure a P:Pd ratio of at least 2:1. 2. The ligand may not be robust enough. Switch to a more stable ligand (e.g., a bi-dentate phosphine or an NHC). 3. In some systems, a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) can help stabilize the catalyst.[16] |
| Debromination of Starting Material | The hydrido-palladium intermediate ([H-Pd-L₂]⁺) reacts with the starting aryl bromide instead of the base. | This often indicates that catalyst regeneration is slow. Use a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃). Ensure the base is finely powdered and well-stirred. |
| Poor Reproducibility | Trace amounts of oxygen or water are deactivating the catalyst. | Refine inert atmosphere techniques. Use freshly distilled/dried solvents and ensure the base is fully anhydrous. |
References
- Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.
- Heck Reaction Mechanism.BYJU'S.
- Heck reaction.Wikipedia.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/ Phosphine−Imidazolium Salt System. (2001). American Chemical Society.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. (2006).
- Heck Reaction—St
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
- Heck Reaction.Organic Chemistry Portal.
- Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (2001).
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2001).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI.
- Effect of bases and solvents on the Heck coupling.
- Heck Reaction. (2023). Chemistry LibreTexts.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2019).
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins.The University of Liverpool Repository.
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synthesis of benzothiazine derivatives from substituted benzoates
An Application Guide to the Synthesis of Benzothiazine Derivatives from Substituted Benzoates and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazine Scaffold in Modern Chemistry
Benzothiazines are a vital class of heterocyclic compounds, characterized by a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique conformational and electronic properties.[1][2] Depending on the relative positions of the heteroatoms, various isomers exist, including 1,2-, 1,3-, and 1,4-benzothiazines, each with a distinct profile of biological activity.[2] Derivatives of the 1,4-benzothiazine core, in particular, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making their synthesis a key focus in drug discovery.[3][4]
This guide provides a comprehensive overview of synthetic strategies for obtaining benzothiazine derivatives. We will begin by addressing the specific route commencing from a substituted benzoate precursor before detailing the more versatile and widely adopted cyclocondensation strategies that utilize o-aminothiophenol.
Part 1: Direct Synthesis from a Functionalized Benzoate Precursor
While the synthesis of benzothiazines from common substituted benzoates is not a prevalent route, a notable exception involves the use of specifically activated benzoate esters, such as methyl 2-(chlorosulfonyl)benzoate. This pathway provides access to the 1,2-benzothiazine scaffold, which serves as a valuable intermediate for further functionalization.
Causality and Mechanistic Insight
The key to this synthetic route is the high reactivity of the sulfonyl chloride group on the benzoate ring. This group acts as a powerful electrophile, enabling cyclization with a dinucleophilic reagent like hydrazine. The reaction proceeds through the formation of a sulfonyl hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable heterocyclic core. This method is particularly useful for creating benzothiazine-1,1-dioxide derivatives, which are important pharmacophores.[5]
The overall transformation from methyl 2-(chlorosulfonyl)benzoate to a key benzothiazine intermediate is depicted below.
Caption: Synthesis pathway starting from methyl 2-(chlorosulfonyl)benzoate.
Part 2: The Principal Synthetic Route: Cyclocondensation of o-Aminothiophenol
The most versatile and widely employed strategy for synthesizing benzothiazine derivatives, particularly the medicinally significant 1,4-benzothiazines, involves the cyclocondensation of o-aminothiophenol with various 1,3-dielectrophilic compounds.[1][2][3] This approach offers broad substrate scope and allows for the introduction of diverse substituents onto the benzothiazine core.
Mechanism and Rationale
This reaction leverages the dual nucleophilicity of o-aminothiophenol. The thiol (-SH) group is a soft nucleophile that typically initiates the reaction by attacking one of the electrophilic centers (e.g., a carbonyl carbon) of the reaction partner. This is followed by an intramolecular cyclization where the amino (-NH₂) group attacks the second electrophilic center, leading to the formation of the six-membered thiazine ring, usually with the elimination of water. The choice of the 1,3-dicarbonyl compound or its equivalent directly dictates the substitution pattern on the final benzothiazine product.[1][4]
Caption: General mechanism for 1,4-benzothiazine synthesis.
Part 3: Detailed Application Protocol
This section provides a detailed, field-proven protocol for the synthesis of a representative 1,4-benzothiazine derivative via the reaction of o-aminothiophenol with a β-ketoester.
Protocol: Synthesis of 2-Ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine
This protocol describes a common and reliable method for synthesizing a 1,4-benzothiazine derivative using readily available starting materials.
Materials and Equipment:
-
o-Aminothiophenol (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Methanol (or Ethanol) as solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
-
Recrystallization glassware
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve o-aminothiophenol (e.g., 1.25 g, 10 mmol) in 30 mL of methanol. To this solution, add ethyl acetoacetate (e.g., 1.37 g, 10.5 mmol) dropwise while stirring at room temperature.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Expert Insight: The reaction is often autocatalytic upon heating. In some variations, a catalytic amount of a mild acid or a biocatalyst like baker's yeast can be used to improve yields and reaction times.[4]
-
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting materials and the appearance of a new, major product spot indicate reaction completion.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the resulting solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold methanol to remove residual impurities.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the purified crystals and dry them under vacuum.
Characterization Data (Expected)
A self-validating protocol requires confirmation of the product's identity and purity.
-
Appearance: Pale yellow to white crystalline solid.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3380 cm⁻¹ (N-H stretch)
-
~1680 cm⁻¹ (>C=O stretch of the ester)
-
~2930 cm⁻¹ (Aliphatic C-H stretch)
-
~1230 cm⁻¹ (C-O stretch)[6]
-
-
¹H NMR Spectroscopy (CDCl₃, δ ppm):
-
8.8 (s, 1H, N-H)
-
7.4-6.6 (m, 4H, Aromatic-H)
-
4.15 (q, 2H, -OCH₂CH₃)
-
2.25 (s, 3H, C-CH₃)
-
1.25 (t, 3H, -OCH₂CH₃)[6]
-
-
Mass Spectrometry (MS, m/z): Expected molecular ion peak [M]⁺ at 237.08.
Part 4: Data Presentation and Substrate Scope
The cyclocondensation reaction is robust and can be applied to various substituted o-aminothiophenols and 1,3-dicarbonyl compounds to generate a library of derivatives.
| Entry | Substituted o-Aminothiophenol | 1,3-Dicarbonyl Compound | Typical Conditions | Product Structure |
| 1 | 2-Aminothiophenol | Ethyl acetoacetate | Methanol, Reflux, 4-6h | 2-COOEt, 3-Me |
| 2 | 2-Amino-5-chlorothiophenol | Acetylacetone | Ethanol, Reflux, 5h | 7-Cl, 2-COMe, 3-Me |
| 3 | 2-Aminothiophenol | Dibenzoylmethane | DMSO, 100°C, 3h | 2-Ph, 3-Ph |
| 4 | 2-Amino-4-methylthiophenol | Ethyl benzoylacetate | Acetic Acid, Reflux, 6h | 6-Me, 2-COOEt, 3-Ph |
This table is illustrative, based on common transformations described in the literature.[1][3][4]
References
-
Saadouni, M., Ghailane, T., Boukhris, S., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]
-
Slaninova, J., Kuchar, M., & Dvorakova, L. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195–1205. [Link]
-
Correa, J. R., & Cárdenas-Jirón, G. I. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 24(11), 2149. [Link]
-
Zia-ur-Rehman, M., Choudary, M. I., & Vlietinck, A. (2014). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 19(6), 8236-8255. [Link]
-
Kumar, A., Sharma, S., & Kumar, S. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4), 828-832. [Link]
-
Volk, B., & Simig, G. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(15), 4652. [Link]
-
Sharma, P., & Kumar, A. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]
- CN112062699A - Preparation method of o-aminothiophenol. (2020).
-
Sangvikar, M. R., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]
-
Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. Organic Process Research & Development, 20(8), 1464-1469. [Link]
-
Sangvikar, M. R., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]
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Application Note & Protocol: High-Yield Synthesis of 5-Bromo-2-(dimethylamino)benzoic Acid via Saponification
For: Researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates and fine chemicals.
Executive Summary
This document provides a comprehensive guide to the hydrolysis of Methyl 5-bromo-2-(dimethylamino)benzoate, a critical transformation for producing the versatile carboxylic acid intermediate, 5-bromo-2-(dimethylamino)benzoic acid. The protocol detailed herein employs alkaline hydrolysis, commonly known as saponification, a robust and high-yielding method that is superior to acid-catalyzed hydrolysis due to its irreversible nature.[1][2] By explaining the underlying chemical principles, offering a detailed step-by-step protocol, and providing troubleshooting insights, this guide serves as an essential resource for chemists aiming to perform this synthesis efficiently and effectively.
The Principle of Saponification: An Irreversible Path to Carboxylic Acids
The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. While acid-catalyzed hydrolysis is a viable option, it is an equilibrium-controlled process that often requires a large excess of water to drive the reaction to completion.[1][2][3] In contrast, base-mediated hydrolysis, or saponification, is effectively irreversible and proceeds to completion, making it the preferred method for quantitative conversion.[1][3]
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.[4][5][6]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step results in the expulsion of the alkoxide (in this case, methoxide, CH₃O⁻) as a leaving group.[5][6]
-
Irreversible Acid-Base Reaction: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and thermodynamically favorable, forming a stable carboxylate salt and methanol. This step is the driving force of the reaction and renders the entire process irreversible.[4][5][7]
-
Protonation (Workup): The final, desired carboxylic acid is obtained in a separate workup step by acidifying the reaction mixture with a strong mineral acid (e.g., HCl). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution.[4][8]
Reaction Mechanism Diagram
Caption: Mechanism of base-mediated ester saponification.
Experimental Protocol
This protocol is designed for the reliable synthesis of 5-bromo-2-(dimethylamino)benzoic acid on a laboratory scale.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (e.g., 250 mL) |
| Sodium Hydroxide (NaOH) pellets | Reflux condenser |
| Methanol (MeOH) | Heating mantle with magnetic stirrer |
| Deionized Water (DI H₂O) | Magnetic stir bar |
| Hydrochloric Acid (HCl), 2 M solution | Beakers and Erlenmeyer flasks |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Büchner funnel and vacuum flask |
| pH indicator paper | Ice bath |
| Anti-bumping granules | Rotary evaporator (optional) |
Reaction Parameters Summary
| Parameter | Condition / Reagent | Rationale |
| Starting Material | This compound | The substrate for hydrolysis. |
| Base | Sodium Hydroxide (NaOH), 2.0 - 3.0 equivalents | Stoichiometric reagent required for the irreversible reaction. An excess ensures complete conversion.[1] |
| Solvent System | Methanol / Water (e.g., 3:1 v/v) | A mixed-solvent system is crucial for solubilizing both the nonpolar organic ester and the polar aqueous base. |
| Reaction Temperature | Reflux (approx. 65-80 °C) | Increases reaction rate to ensure completion within a reasonable timeframe (typically 1-3 hours).[9][10] |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking the disappearance of starting material (ester) and appearance of the product (acid). |
| Acidification Agent | 2 M Hydrochloric Acid (HCl) | Protonates the carboxylate salt to precipitate the final, neutral carboxylic acid product.[8][9][10] |
| Workup pH | pH 2-3 | Ensures complete protonation of the carboxylate, maximizing the yield of the precipitated product. |
| Purification Method | Recrystallization (e.g., from Ethanol/Water) | Removes residual inorganic salts and other minor impurities to yield a high-purity final product.[9] |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 1.0 eq) in methanol (e.g., 60 mL).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 3.1 g, 2.0 eq) in deionized water (e.g., 20 mL). Carefully add this aqueous NaOH solution to the methanolic solution of the ester in the flask. Add a few anti-bumping granules.
-
Saponification: Attach a reflux condenser to the flask and begin heating the mixture to a gentle reflux using a heating mantle.[9][10] Stir the reaction vigorously. The reaction is typically complete within 1-3 hours.
-
Reaction Monitoring (Optional): Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The carboxylic acid product is significantly more polar than the starting ester and will have a much lower Rf value. The reaction is complete when the starting ester spot is no longer visible.
-
Cooling and Solvent Removal: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. If a rotary evaporator is available, remove the bulk of the methanol under reduced pressure.
-
Aqueous Workup: Transfer the remaining aqueous mixture to a separatory funnel. Rinse the reaction flask with a small amount of water and add it to the funnel. Extract the aqueous layer with ethyl acetate (e.g., 2 x 30 mL) to remove any non-acidic impurities or unreacted starting material. Discard the organic layers.
-
Acidification and Precipitation: Transfer the aqueous layer to a beaker and place it in an ice bath. While stirring, slowly add 2 M HCl solution dropwise.[10] The carboxylic acid will begin to precipitate as a solid. Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper).
-
Isolation: Allow the mixture to stir in the ice bath for an additional 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[9]
-
Washing and Drying: Wash the collected solid on the filter with several portions of cold deionized water to remove any residual HCl and sodium chloride. Allow the solid to air-dry on the funnel, then transfer it to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Purification (If Necessary): The crude product is often of high purity. If further purification is required, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Experimental Workflow Diagram
Caption: Experimental workflow for the hydrolysis of the methyl ester.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
BYJU'S. Ester Hydrolysis with H₂SO₄. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Testbook. (n.d.). Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]
- IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.).
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]
-
Sarah Bartlett. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]
-
S. Michael Stewart. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
-
S. Michael Stewart. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products [Video]. YouTube. [Link]
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- 10. m.youtube.com [m.youtube.com]
Application Note & Protocol: Chemoselective Reduction of Methyl 5-bromo-2-(dimethylamino)benzoate
Abstract
This document provides a comprehensive guide for the reduction of the methyl ester in Methyl 5-bromo-2-(dimethylamino)benzoate to the corresponding primary alcohol, (5-bromo-2-(dimethylamino)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and research molecules. We present two robust protocols, prioritizing both efficacy and safety. The primary method employs Lithium Aluminum Hydride (LAH), a powerful and reliable reagent for ester reduction, complete with a detailed, safety-oriented workup procedure. An alternative protocol using a modified Sodium Borohydride system is also detailed for applications demanding higher chemoselectivity or milder conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.
Scientific Background & Rationale
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The target molecule, this compound, contains three distinct functional groups: the target methyl ester, an aryl bromide, and a tertiary amine. A successful protocol must selectively reduce the ester without affecting the other two moieties.
Mechanism of Hydride Reduction of Esters
The reduction of an ester with a metal hydride reagent like Lithium Aluminum Hydride (LiAlH₄) proceeds via a two-step nucleophilic addition mechanism.[1][2]
-
First Hydride Addition: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond and forms a tetrahedral intermediate.[3]
-
Collapse and Aldehyde Formation: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group. The product of this step is an aldehyde.[4][5]
-
Second Hydride Addition: Aldehydes are more reactive towards hydride reduction than esters.[6] Therefore, the newly formed aldehyde is immediately attacked by a second hydride ion, forming a tetrahedral alkoxide intermediate.
-
Protonation: An acidic or aqueous workup protonates the resulting alkoxide to yield the final primary alcohol product.[2][5]
Rationale for Reagent Selection
The choice of reducing agent is paramount to achieving the desired chemoselectivity and yield.
-
Lithium Aluminum Hydride (LiAlH₄): LAH is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and amides.[7][8] Its high reactivity makes it the reagent of choice for the complete reduction of esters to alcohols, often providing high yields rapidly.[9][10] However, its violent reaction with protic solvents like water necessitates strict anhydrous conditions and a carefully controlled workup procedure.[11][12]
-
Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder reducing agent. Under standard alcoholic solvent conditions, it readily reduces aldehydes and ketones but is generally unreactive towards esters.[6][13] This inherent selectivity can be advantageous. However, to reduce esters, its reactivity must be enhanced, which can be achieved by using mixed solvent systems (e.g., THF/methanol) at higher temperatures or by adding Lewis acid catalysts.[14][15][16] This modified approach offers a safer, albeit potentially slower, alternative to LAH.[15]
For this specific transformation, the aryl bromide and dimethylamino groups are generally stable to LAH under standard conditions, making it a reliable primary choice. The modified NaBH₄ method is presented as a valuable alternative where safety concerns or substrate sensitivity are high priorities.
Primary Protocol: Reduction via Lithium Aluminum Hydride (LAH)
This protocol details the complete reduction of the ester using the powerful hydride donor, LiAlH₄. Special emphasis is placed on the workup procedure to ensure safety and efficient isolation of the product.
Workflow Diagram: LAH Reduction
Caption: Workflow for the LAH-mediated ester reduction and Fieser workup.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 258.11 | 5.00 g | 19.37 | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.10 g | 29.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL + 25 mL | - | - |
| Deionized Water | 18.02 | ~15 mL for workup | - | - |
| 15% Sodium Hydroxide (w/v) Solution | 40.00 | ~1.1 mL for workup | - | - |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | As needed | - | - |
| Celite® or Diatomaceous Earth | - | As needed | - | - |
| Ethyl Acetate (EtOAc) & Hexanes for Chromatography | - | As needed | - | - |
Step-by-Step Experimental Protocol
SAFETY PRECAUTIONS: Lithium Aluminum Hydride is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[11] All manipulations must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[11]
-
Reaction Setup:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
In the fume hood, carefully weigh 1.10 g (29.0 mmol) of LAH powder and quickly transfer it to the reaction flask.
-
Add 100 mL of anhydrous THF to the flask via cannula or syringe. Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
-
Substrate Addition:
-
Dissolve 5.00 g (19.37 mmol) of this compound in 25 mL of anhydrous THF in a separate dry flask.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[17]
-
-
Reaction Progression:
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase), checking for the disappearance of the starting ester spot.
-
-
Fieser Workup and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. The quenching of LAH is highly exothermic.[18]
-
CAUTION: Perform the following additions extremely slowly and carefully to control the exothermic reaction and hydrogen gas evolution.
-
Based on using 1.10 g of LAH ("X" grams):
-
After the additions are complete, remove the ice bath, and stir the mixture vigorously for 30-60 minutes at room temperature. A granular white precipitate of aluminum salts should form, which is easily filterable.[19]
-
-
Product Isolation and Purification:
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the slurry and stir for another 15 minutes to ensure all water is absorbed.
-
Set up a Büchner funnel with a pad of Celite® over filter paper. Filter the reaction mixture, collecting the filtrate.
-
Wash the white solid filter cake thoroughly with several portions of THF or Ethyl Acetate (50-100 mL total) to recover all the product.
-
Combine the filtrate and the washings in a round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (5-bromo-2-(dimethylamino)phenyl)methanol as a pure product.[20]
-
Alternative Protocol: Modified Sodium Borohydride Reduction
This protocol offers a milder and safer alternative to LAH, suitable for substrates with other sensitive functional groups or when handling pyrophoric reagents is not desirable. It relies on a mixed solvent system to enhance the reducing power of NaBH₄.[14][16]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 258.11 | 1.00 g | 3.87 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.59 g | 15.5 | 4.0 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - | - |
| Methanol (MeOH) | - | 15 mL | - | - |
| 2N Hydrochloric Acid (HCl) | - | ~10 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~60 mL | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1.00 g (3.87 mmol) of this compound and 15 mL of anhydrous THF. Stir to dissolve.
-
Carefully add 0.59 g (15.5 mmol) of Sodium Borohydride powder to the stirred solution.[14]
-
-
Reaction Progression:
-
Heat the suspension to 65 °C (gentle reflux).
-
Once at temperature, add 15 mL of Methanol dropwise via an addition funnel over 20-30 minutes.[14]
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 2N HCl (~10 mL) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[14]
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography as described in the LAH protocol.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. LAH reagent has degraded due to moisture exposure. 3. Reaction time is too short. | 1. Use a larger excess of the reducing agent (e.g., 2.0 eq of LAH). 2. Use a fresh, unopened bottle of LAH or titrate to determine its activity. 3. Extend the reaction time and continue to monitor by TLC. |
| Low Product Yield | 1. Inefficient quenching/workup trapping product in aluminum salts. 2. Product loss during purification. | 1. Ensure vigorous stirring during the Fieser workup to fully granulate the salts. Wash the filter cake extensively with an appropriate solvent (EtOAc or THF).[11] 2. Optimize chromatography conditions (e.g., smaller fractions, different solvent system). |
| Difficult Workup (Emulsion/Gelatinous Precipitate) | 1. Incorrect stoichiometry of quenching reagents in Fieser workup. 2. Insufficient stirring during workup. | 1. Strictly adhere to the 1:1:3 ratio for LAH(g):H₂O(mL):NaOH(mL):H₂O(mL).[18] 2. Use an overhead mechanical stirrer for larger-scale reactions to ensure efficient mixing. Adding Rochelle's salt (potassium sodium tartrate) solution and stirring can help break up aluminum emulsions.[11] |
| Side Product Formation (Debromination) | Overly harsh reaction conditions (e.g., prolonged heating with a large excess of LAH). | Reduce the number of equivalents of LAH. Ensure the reaction is not heated unnecessarily. Consider using the milder NaBH₄ protocol. |
References
- BenchChem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction.
- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- University of York. Experiment 5 Reductions with Lithium Aluminium Hydride.
- Indian Academy of Sciences. (2006).
- WordPress.com. (2007). NaBH4 Reduction of Esters.
- ResearchGate. (2006).
- Organic-Chemistry.org. Ester to Alcohol - Common Conditions.
- Myers, A. G. Research Group, Harvard University. Chem 115 - Reagents for Organic Synthesis.
- Career Endeavour. REDUCING-AGENT.pdf.
- Fiveable. Reduction of Esters Definition.
- Chemistry Steps. Esters to Alcohols.
- Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
- OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
- Chemistry LibreTexts. (2022). Chemistry of Esters.
- BenchChem. (2025). A Comparative Guide to Ester Reduction: Lithium Pyrrolidinoborohydride vs. Lithium Aluminum Hydride (LiAlH4).
- JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions.
- Chemistry LibreTexts. (2019). Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds.
- Chemistry LibreTexts. (2024).
- ChemicalBook. [5-Bromo-2-(dimethylamino)phenyl]methanol.
- YouTube. (2024). Reduction of Esters with Lithium Aluminum Hydride to Alcohol.
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Application Note: Strategies for Amide Bond Formation from Methyl 5-bromo-2-(dimethylamino)benzoate
Abstract
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of amides starting from Methyl 5-bromo-2-(dimethylamino)benzoate. We address the inherent challenges posed by the steric hindrance of the ortho-dimethylamino group and the electronic properties of the substituents. This document outlines two primary, validated strategies: a direct aminolysis approach and a more conventional two-step hydrolysis-coupling sequence. We delve into the mechanistic rationale behind reagent selection, provide detailed step-by-step protocols, and offer troubleshooting insights to ensure successful and reproducible synthesis.
Introduction: Navigating the Challenges of a Sterically Hindered Benzoate
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the ortho-dimethylamino group, however, presents a significant steric impediment to standard amide bond formation protocols. This group shields the carbonyl center, slowing down the rate of nucleophilic attack by an amine and often leading to low yields or complete reaction failure with conventional methods.
Furthermore, the electronic nature of the substituents—the electron-donating dimethylamino group and the electron-withdrawing bromo group—influences the reactivity of the ester carbonyl. Understanding these steric and electronic factors is paramount to developing a successful synthetic strategy. This guide will explore two robust pathways to overcome these challenges.
Strategic Overview: Two Validated Pathways
Two principal strategies are recommended for the successful conversion of this compound to its corresponding amide derivatives. The choice between them depends on the nature of the amine, available reagents, and desired scale.
-
Strategy A: Direct Aminolysis via Nucleophilic Acyl Substitution. This approach involves the direct reaction of the ester with an amine. Due to the low reactivity of the starting ester, this method often requires elevated temperatures or the use of specific catalysts to drive the reaction to completion. It is most suitable for simple, unhindered primary amines.
-
Strategy B: Two-Step Hydrolysis and Subsequent Amide Coupling. This is the most versatile and widely applicable method. The ester is first saponified to the corresponding 5-bromo-2-(dimethylamino)benzoic acid. This carboxylic acid intermediate is then activated with a coupling reagent and reacted with the desired amine. This pathway circumvents the low reactivity of the parent ester and is compatible with a broader range of amines, including secondary and sterically hindered ones.
Pathway A: Direct Aminolysis Protocol
Direct aminolysis is an atom-economical approach but is highly sensitive to the steric bulk of the incoming amine nucleophile. Elevated temperatures are typically required to overcome the activation energy barrier imposed by the ortho-substituent.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the methoxide leaving group collapses this intermediate, yielding the amide product and methanol as a byproduct. The high temperature provides the necessary energy to overcome the steric repulsion between the amine and the dimethylamino group during the formation of the tetrahedral intermediate.
Detailed Experimental Protocol: Synthesis of N-benzyl-5-bromo-2-(dimethylamino)benzamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (3.0 eq)
-
Anhydrous Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 2.58 g, 10 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous toluene (20 mL) followed by benzylamine (e.g., 3.21 g, 3.27 mL, 30 mmol, 3.0 eq). The use of excess amine helps to drive the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (30 mL), and finally brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure amide.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Starting Material MW | 258.11 g/mol |
| Product MW | 333.23 g/mol |
| Typical Yield | 40-60% (highly dependent on amine) |
| Appearance | Off-white to pale yellow solid |
| Purification Method | Silica Gel Chromatography |
Pathway B: Two-Step Hydrolysis & Amide Coupling
This strategy offers superior versatility and generally higher yields, especially for challenging amines. It involves two distinct chemical transformations: saponification of the ester and subsequent peptide-style coupling.
Workflow Visualization
The logical flow of this two-step process is outlined below.
Methyl 5-bromo-2-(dimethylamino)benzoate as a pharmaceutical intermediate
## Application Notes and Protocols: Methyl 5-bromo-2-(dimethylamino)benzoate
Abstract
This document provides a comprehensive technical guide on this compound, a key intermediate in modern pharmaceutical synthesis. Its unique trifunctional structure—comprising a reactive aryl bromide, an electron-donating dimethylamino group, and a methyl ester—renders it a versatile building block for constructing complex molecular architectures. This guide will detail its synthesis, elucidate its application in palladium-catalyzed cross-coupling reactions, provide standardized protocols for its use and analysis, and outline essential safety and handling procedures. The information is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Strategic Value of a Trifunctional Intermediate
In the landscape of pharmaceutical development, the efficiency of a synthetic route is paramount. The strategic selection of intermediates can dramatically influence the yield, purity, and scalability of Active Pharmaceutical Ingredient (API) production. This compound (CAS No. 301789-37-3) has emerged as a valuable scaffold due to the orthogonal reactivity of its functional groups.
-
Aryl Bromide: The bromine atom at the C5 position is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of carbon-based or heteroatomic substituents, forming the core of many drug molecules.[1][2][3]
-
Dimethylamino Group: Positioned ortho to the ester, this tertiary amine acts as a powerful electron-donating group. This electronic influence can modulate the reactivity of the aromatic ring and, in some cases, act as a directing group or a ligand for the metallic catalyst.
-
Methyl Ester: The ester at C1 provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce additional diversity.
This combination allows for sequential, regioselective modifications, making it a cornerstone intermediate in the synthesis of heterocyclic systems like benzothiazines and other complex scaffolds.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 301789-37-3 |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Temperature | 2-8 °C, Refrigerated |
Synthesis of the Intermediate
The preparation of this compound typically starts from the commercially available Methyl 2-amino-5-bromobenzoate. The key transformation is the exhaustive methylation of the primary amine.
Synthetic Workflow Diagram
Caption: Reductive amination pathway for synthesis.
Protocol: Synthesis via Reductive Amination
This protocol describes a common and effective method for the N,N-dimethylation of an aniline derivative.
Causality: Reductive amination is chosen for its mild conditions and high selectivity, which avoids competing reactions like aromatic substitution. Sodium triacetoxyborohydride is a preferred reducing agent as it is less reactive towards other functional groups (like the ester) compared to reagents like sodium borohydride and can be used in acidic conditions which favor iminium ion formation.
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 eq)
-
Formaldehyde (37% in H₂O, 2.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add Methyl 2-amino-5-bromobenzoate (1.0 eq) and dissolve in dichloromethane (DCM, ~0.2 M).
-
Imine Formation: Add aqueous formaldehyde solution (2.5 eq) to the stirred solution. The mixture may become biphasic.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (2.5 eq) over 15-20 minutes. The reaction is exothermic; maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Application in Pharmaceutical Synthesis: A Case Study
The primary utility of this intermediate is as a partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms C-C bonds between an aryl halide and an organoboron species, is a flagship application.[7][8]
General Application Workflow: Suzuki-Miyaura Coupling
This workflow demonstrates how this compound can be coupled with a generic arylboronic acid to construct a biaryl system, a common core in many APIs.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust, general procedure for the coupling of this compound with an arylboronic acid.
Causality: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand, is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[7][8] An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. A solvent system like dioxane/water or DME is used to solubilize both the organic and inorganic reagents.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water, ~0.1 M) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Cooling and Dilution: Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Work-up: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude biaryl product by flash column chromatography or recrystallization.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the intermediate is a self-validating step crucial for the success of subsequent reactions.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, N-methyl protons, and O-methyl protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Structural confirmation | Resonances for all 10 unique carbon atoms, including the carbonyl carbon and carbons attached to bromine and nitrogen. |
| LC-MS | Purity assessment & MW confirmation | A major peak corresponding to the product's mass-to-charge ratio. Purity is determined by peak area percentage. |
| FT-IR | Functional group identification | Characteristic stretches for C=O (ester), C-N, and C-Br bonds. |
| HPLC | High-resolution purity analysis | A reverse-phase HPLC method can provide high-resolution separation from starting materials and byproducts for accurate purity determination.[9] |
Protocol: HPLC Purity Analysis
A standardized High-Performance Liquid Chromatography (HPLC) method is essential for lot release and quality assurance.
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. A gradient elution is often used to effectively separate compounds with different polarities, such as the starting material, product, and potential impurities.[9]
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the intermediate in acetonitrile to a concentration of ~1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the prepared sample.
-
Integrate the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the this compound.
Safety and Handling Protocols
Proper handling of chemical intermediates is non-negotiable for ensuring laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds can be used to infer potential hazards.[10][11][12]
Table 3: Hazard and Precautionary Summary
| Hazard Category | Precautionary Measures |
| Skin Irritation | Wear nitrile gloves and a lab coat. Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[10][11] |
| Eye Irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[10][11] |
| Inhalation | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[10][12] |
| Ingestion | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[13] |
Protocol: Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection: Handle with compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[12]
-
Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the compound as a powder or during heating.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Recommended storage is refrigerated at 2-8 °C for long-term stability.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[12]
Conclusion
This compound is a high-value intermediate whose utility is derived from its trifunctional nature. The aryl bromide provides a reliable handle for sophisticated bond-forming reactions, while the other groups allow for fine-tuning of properties and further derivatization. The protocols outlined in this guide provide a robust framework for the synthesis, application, and safe handling of this compound, empowering chemists to leverage its full potential in the efficient construction of novel pharmaceutical agents.
References
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). pubs.acs.org. Retrieved January 7, 2026, from [Link]
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2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2018). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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Benzothiazine and benzothiazepine derivatives: synthesis and preliminary biological evaluation. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved January 7, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 7, 2026, from [Link]
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Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2022). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface. Retrieved January 7, 2026, from [Link]
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Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (2009). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]
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Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate. (2009). PubMed. Retrieved January 7, 2026, from [Link]
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Application Notes & Protocols for Researchers
Harnessing Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pyrimidine-Based Kinase Inhibitors
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important targets for modern drug discovery.[1][2] Among the diverse chemical scaffolds used to develop kinase inhibitors, the pyrimidine ring is a privileged structure, found in a significant number of FDA-approved drugs.[3][4] This application note provides a detailed guide for the synthesis of pyrimidine-based kinase inhibitors, with a focus on the strategic implementation of palladium-catalyzed cross-coupling reactions. We will explore the rationale behind these synthetic choices, provide detailed experimental protocols, and discuss methods for purification and characterization, offering researchers a comprehensive resource for their drug development endeavors.
The Central Role of Kinases and the Significance of the Pyrimidine Scaffold
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, controlling protein activity, localization, and interaction with other proteins. With over 500 kinases in the human genome, this intricate signaling network governs everything from cell growth and proliferation to differentiation and apoptosis.[5] Consequently, aberrant kinase activity is a major driver of oncogenesis.[6]
The design of small molecule kinase inhibitors has proven to be a highly successful therapeutic strategy.[2] Many of these inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase.[5][7] The pyrimidine scaffold has emerged as a particularly effective core structure for these inhibitors.[3][4] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[3] This foundational interaction provides a strong anchor for the inhibitor, allowing for further modifications to achieve high potency and selectivity. Approximately 50% of new kinase inhibitors entering clinical trials feature pyrimidine-fused scaffolds.[3]
Signaling Pathway Example: Aurora Kinase and its Role in Mitosis
To illustrate the therapeutic relevance, let's consider the Aurora kinase family (AURK), which are key regulators of the cell cycle.[4] Dysregulation of AURK is frequently observed in various cancers. The diagram below depicts the role of Aurora A and B kinases in mitotic progression, highlighting their as critical nodes for therapeutic intervention.
Caption: Role of Aurora Kinases in Mitosis and Point of Intervention.
The Power of Palladium: Cross-Coupling Reactions in Kinase Inhibitor Synthesis
The construction of complex pyrimidine-based kinase inhibitors often relies on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering high efficiency, functional group tolerance, and predictable regioselectivity.[8][9] These reactions have revolutionized medicinal chemistry, enabling the rapid assembly and diversification of drug candidates.[10][11]
Key Palladium-Catalyzed Reactions:
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an aryl or vinyl halide/triflate. It is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine core.[10][12]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine. It is crucial for installing the amino groups that often interact with the kinase hinge region or for adding solubilizing groups.[11]
-
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. The resulting alkynyl moiety can serve as a linker or be further functionalized.
-
Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl or vinyl halide. It is useful for introducing vinyl groups that can act as reactive handles for covalent inhibitors or as rigid linkers.
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and must be optimized for each specific substrate pair.
General Workflow for Synthesis and Screening
The development of a novel kinase inhibitor follows a logical progression from initial synthesis to biological evaluation. The workflow below outlines the key stages.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a disubstituted aminopyrimidine, a common core for many kinase inhibitors.
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Core via Sequential Buchwald-Hartwig and Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic kinase inhibitor scaffold starting from 2,4-dichloropyrimidine.
Step 1: Monosubstitution via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq), your desired amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene) to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. Causality: The palladium catalyst, in conjunction with the ligand, facilitates the oxidative addition of the aryl chloride and subsequent reductive elimination to form the C-N bond. The base is required to deprotonate the amine and regenerate the active catalyst.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting mono-substituted intermediate by flash column chromatography on silica gel.
Step 2: Disubstitution via Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the mono-substituted chloropyrimidine from Step 1 (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a mixture of a degassed organic solvent (e.g., 1,4-dioxane or DME) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final product by flash column chromatography. For increased purity, recrystallization or preparative HPLC may be necessary.[12]
Protocol 2: Characterization of the Final Compound
A thorough characterization is essential to confirm the identity and purity of the synthesized inhibitor.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity of >95% is generally required for biological assays.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling constants of the protons.
-
¹³C NMR: Confirm the carbon framework of the molecule.
-
-
Solubility Testing: Determine the solubility in relevant buffers (e.g., DMSO, PBS) for biological testing. Poor solubility is a common issue with kinase inhibitors.[12]
Data Presentation and Biological Evaluation
Once synthesized and characterized, the compounds must be evaluated for their biological activity.
Table 1: Example Data for Synthesized Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Purity (HPLC) | Yield (%) | Notes |
| KI-001 | Aurora A | 7.1 | >98% | 45 | Potent inhibitor with good purity. |
| KI-002 | Aurora B | 25.7 | >99% | 52 | Good activity and yield. |
| KI-003 | VEGFR2 | 150.2 | >95% | 38 | Moderate activity. |
| Control | Alisertib | 1.2 | >99% | N/A | Reference compound for Aurora A. |
IC₅₀ values are a measure of the concentration of inhibitor required to reduce the activity of the kinase by 50%.
Biological Assays
-
Biochemical Kinase Assays: These in vitro assays directly measure the ability of the compound to inhibit the purified kinase enzyme.[13] This is the primary method for determining the IC₅₀ value.
-
Cell-Based Assays: These assays measure the effect of the inhibitor on a cellular process that is dependent on the target kinase, such as cell proliferation or phosphorylation of a downstream substrate.[13][14]
-
Selectivity Profiling: To assess the specificity of the inhibitor, it should be screened against a panel of other kinases.[5][15] High selectivity is desirable to minimize off-target effects and potential toxicity.
Conclusion
The synthesis of pyrimidine-based kinase inhibitors is a dynamic and evolving field. The strategic application of robust and versatile synthetic methods, particularly palladium-catalyzed cross-coupling reactions, is paramount to the successful development of novel therapeutic agents. This application note provides a foundational framework for researchers, from the rationale of scaffold selection to detailed synthetic protocols and characterization. By understanding the underlying principles and employing these powerful synthetic tools, scientists can efficiently generate and evaluate new kinase inhibitors, paving the way for the next generation of targeted therapies.
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- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (n.d.). ACS Publications.
- Design and synthesis of covalent inhibitors and protacs for the protein kinases slk/stk10. (n.d.).
- Exploring the scaffold universe of kinase inhibitors. (n.d.). Semantic Scholar.
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- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (n.d.). ACS Publications.
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- Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023). ACS Publications.
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- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
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- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PubMed Central.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. (n.d.).
- Development of a Synthesis of Kinase Inhibitor AKN028. (2018). ACS Publications.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications.
- Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (n.d.). ACS Publications.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
- Review Features of Selective Kinase Inhibitors. (2005). Shokat Lab.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Comprehensive characterization of the Published Kinase Inhibitor Set. (2015). The University of North Carolina at Chapel Hill.
- Kinase Inhibitor Chemistry. (n.d.).
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Application Notes and Protocols: Synthesizing Success - A Guide to Lead Compound Synthesis for Biological Screening
Introduction: The Genesis of a Therapeutic
In the intricate journey of drug discovery, the synthesis and subsequent screening of small molecules to identify "lead compounds" represents the critical first step toward a novel therapeutic. A lead compound is a chemical entity demonstrating promising biological activity, serving as the foundational blueprint for the development of a drug.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the modern synthetic strategies and screening paradigms that are accelerating the pace of discovery. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of generating high-quality chemical matter for biological interrogation.
The process is an iterative cycle of designing, synthesizing, and testing compounds with the goal of identifying molecules that can effectively and safely modulate a biological target implicated in disease.[2][3] This application note will focus on three cornerstone technologies for lead discovery: High-Throughput Screening (HTS), Fragment-Based Lead Discovery (FBLD), and DNA-Encoded Library (DEL) technology, alongside the innovative synthetic strategy of Diversity-Oriented Synthesis (DOS) that fuels these screening engines.
Chapter 1: Strategic Approaches to Lead Discovery
The choice of a lead discovery strategy is a critical decision that profoundly influences the trajectory of a drug discovery program. It is not merely a matter of technological preference but a strategic consideration of the biological target, available resources, and the desired characteristics of the final lead compound.
High-Throughput Screening (HTS): Casting a Wide Net
HTS has been a mainstay of drug discovery for decades, enabling the rapid and automated testing of vast chemical libraries, often comprising hundreds of thousands to millions of compounds.[4][5] The primary objective of HTS is to identify "hits"—compounds that exhibit a desired biological activity in a primary assay.[6]
Causality of Choice: HTS is the preferred strategy when a robust, miniaturizable assay is available and the goal is to explore a broad swath of chemical space for potent, drug-like molecules.[4][7] It is particularly well-suited for targets with well-understood biology and established assay formats.[4] However, the significant infrastructure investment and the potential for low hit rates (~0.01% to 0.14%) are important considerations.[7][8]
Fragment-Based Lead Discovery (FBLD): Building from the Ground Up
FBLD takes a more focused approach, screening smaller, low-molecular-weight compounds, or "fragments" (typically <300 Da), at higher concentrations.[3][9] These fragments often bind with low affinity (micromolar to millimolar range), but their interactions with the target protein are often highly efficient and provide a more thorough exploration of the target's binding landscape.[3][10]
Causality of Choice: FBLD is an excellent choice for challenging targets, such as those with shallow binding pockets or protein-protein interfaces, where traditional HTS campaigns may fail to yield high-quality hits.[11][12] The lower complexity of fragments increases the probability of finding a binding event.[3] This strategy is heavily reliant on sensitive biophysical techniques for detecting weak binding and structural biology methods to guide the evolution of fragments into potent leads.[3][10]
DNA-Encoded Library (DEL) Technology: The Power of Unprecedented Numbers
DEL technology represents a paradigm shift in lead discovery, enabling the synthesis and screening of libraries containing billions to trillions of unique small molecules.[12] Each small molecule is covalently linked to a unique DNA barcode that serves as its identifier.[13] The entire library is screened in a single tube through an affinity-based selection process.[13]
Causality of Choice: DEL is the go-to strategy for novel or "undruggable" targets where little is known about potential binders.[4] Its ability to explore an immense chemical space with minimal protein consumption makes it highly efficient for early-stage discovery.[13] The primary consideration is the need for DNA-compatible chemistry for library synthesis and the subsequent off-DNA resynthesis and validation of identified hits.[4]
Chapter 2: Designing and Synthesizing the Screening Library
The success of any screening campaign is fundamentally dependent on the quality and diversity of the chemical library. A well-designed library should be representative of biologically relevant chemical space and composed of synthetically tractable compounds with desirable physicochemical properties.[14]
Principles of Library Design
A high-quality screening library should possess several key attributes:
-
Chemical Diversity: The library should encompass a wide range of molecular scaffolds and pharmacophores to maximize the chances of finding a hit for any given target.[15]
-
Drug-likeness: Compounds should possess physicochemical properties (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors) that are consistent with known oral drugs, often guided by principles like Lipinski's "Rule of Five".
-
Synthetic Tractability: The chemical structures should be amenable to further chemical modification to enable rapid hit-to-lead optimization.[14]
-
Purity and Stability: Compounds must be of high purity and stable under storage and assay conditions to avoid false positives.[14]
Diversity-Oriented Synthesis (DOS): A Strategy for Exploring Novel Chemical Space
DOS is a synthetic strategy focused on the deliberate and efficient creation of structurally complex and diverse small molecules.[15][16] Unlike traditional target-oriented synthesis, which follows a linear path to a single molecule, DOS employs a "divergent" approach, where a simple starting material is transformed into a multitude of distinct molecular skeletons.[17]
A powerful and widely used strategy in DOS is the build/couple/pair approach.[16][18]
-
Build Phase: Chiral building blocks with orthogonal functionalities are synthesized.[16]
-
Couple Phase: These building blocks are linked together to create complex and densely functionalized intermediates, introducing stereochemical diversity.[16]
-
Pair Phase: Intramolecular reactions are used to form rigidified, skeletally diverse scaffolds.[16]
The following is a conceptual protocol based on a published synthesis of a skeletally diverse library.[19]
-
Build Phase:
-
Synthesize a fluorous-tagged diazoacetate starting material. This pluripotent functional group can participate in a variety of subsequent reactions.[19]
-
Prepare a diverse set of aldehydes and other coupling partners.
-
-
Couple Phase (Branching Pathways):
-
Pathway A (Cyclopropanation): React the diazoacetate with various alkenes in the presence of a rhodium catalyst to generate a library of cyclopropanes.[19]
-
Pathway B (C-H Insertion/Ylide Formation): Deprotonate the diazoacetate and quench with electrophiles, followed by rhodium-catalyzed carbene formation to yield 1,3-keto esters.[19]
-
Pathway C (1,3-Dipolar Cycloaddition): React the diazoacetate with various dipolarophiles to create a range of heterocyclic compounds.[19]
-
-
Pair Phase (Second Generation Complexity):
-
Subject the products from the "Couple Phase" to a second round of complexity-generating reactions. For example, the cyclopropanes from Pathway A can undergo further tandem reactions to generate more complex polycyclic systems.[19]
-
The keto esters from Pathway B can be cyclized to form various heterocyclic scaffolds.[19]
-
-
Purification:
-
Utilize fluorous solid-phase extraction (SPE) for high-throughput purification of the library members.[19]
-
Chapter 3: Biological Screening Protocols
The following sections provide detailed, step-by-step protocols for the key screening methodologies discussed.
High-Throughput Screening: Fluorescence Polarization Assay
Fluorescence Polarization (FP) is a widely used technique in HTS to monitor molecular interactions in solution.[20] It measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[21]
-
Assay Principle: An unlabeled compound from the screening library competes with a fluorescently labeled tracer for binding to the target protein. A decrease in the FP signal indicates displacement of the tracer and a potential "hit".
-
Materials:
-
Target protein
-
Fluorescently labeled tracer molecule
-
Screening compound library (typically in DMSO)
-
Assay buffer
-
Microplates (e.g., 384-well, black)
-
Plate reader with FP capabilities[20]
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein and fluorescent tracer in assay buffer at optimized concentrations.[21]
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the screening library into the wells of the microplate.
-
Target Addition: Add the target protein solution to all wells except the negative controls.
-
Tracer Addition: Add the fluorescent tracer solution to all wells.
-
Incubation: Incubate the plates at a controlled temperature for a specified time to allow the binding to reach equilibrium.[21]
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis and Quality Control:
-
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is a statistical measure of the separation between the positive and negative controls.[22]
-
Hit Identification: Identify compounds that cause a statistically significant decrease in the FP signal compared to the controls.
-
Fragment-Based Lead Discovery: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful, label-free biophysical technique that allows for the real-time detection of molecular interactions.[24] It is highly sensitive and well-suited for detecting the weak binding of fragments.
-
Assay Principle: The target protein is immobilized on a sensor chip. A solution containing a fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.
-
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
Fragment library (solubilized in a compatible buffer)
-
Running buffer
-
-
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).
-
Fragment Screening:
-
Inject a solution of each fragment over the sensor surface at a defined concentration (e.g., 200 µM).
-
Include buffer-only injections for double referencing.
-
-
Data Acquisition: Monitor the SPR response in real-time.
-
Hit Confirmation:
-
Re-test initial hits in a dose-response format to confirm binding and estimate the dissociation constant (Kd).
-
Perform competition experiments with a known ligand (if available) to confirm binding to the desired site.
-
-
-
Data Analysis:
-
Analyze the sensorgrams to determine binding kinetics (association and dissociation rates) and affinity (Kd).
-
Filter out non-specific binders and false positives.
-
DNA-Encoded Library (DEL) Screening: Affinity Selection
DEL screening leverages the power of affinity-based selection to identify small molecules that bind to a target protein from a vast library.[13]
-
Assay Principle: The DEL, a pooled collection of DNA-barcoded small molecules, is incubated with the target protein, which is typically immobilized on a solid support. Non-binding molecules are washed away, and the DNA barcodes of the remaining binders are amplified by PCR and identified by sequencing.
-
Materials:
-
DNA-encoded library
-
Immobilized target protein (e.g., on magnetic beads)
-
Binding and wash buffers
-
PCR reagents
-
Next-generation sequencing (NGS) platform
-
-
Procedure:
-
Incubation: Incubate the DEL with the immobilized target protein in binding buffer to allow for binding to occur.
-
Washing: Perform a series of stringent wash steps to remove non-specifically bound library members.
-
Elution: Elute the specifically bound molecules from the target protein.
-
PCR Amplification: Amplify the DNA barcodes of the eluted molecules using PCR.
-
Sequencing: Sequence the amplified DNA using an NGS platform to identify the enriched barcodes.
-
-
Data Analysis:
-
Compare the sequence counts of the enriched barcodes to their abundance in the original library to identify molecules that were selectively enriched by binding to the target.
-
Cluster related structures among the enriched hits to identify structure-activity relationships (SAR).
-
Chapter 4: From Hit to Lead: The Path Forward
The identification of a "hit" in a primary screen is just the beginning of the journey. The subsequent hit-to-lead phase is a critical and iterative process of medicinal chemistry aimed at transforming a promising but often flawed initial hit into a viable lead compound with drug-like properties.[3]
Hit Confirmation and Validation
Before committing significant resources to medicinal chemistry, it is crucial to confirm and validate the initial hits.
-
Re-synthesis: Re-synthesize the hit compound to confirm its chemical identity and purity. Library samples can degrade over time, so fresh, pure material is essential for accurate follow-up studies.
-
Dose-Response Curve: Test the re-synthesized compound over a range of concentrations in the primary assay to generate a dose-response curve and determine its potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Validate the hit in a secondary, orthogonal assay that uses a different detection technology or biological readout to rule out assay-specific artifacts.
-
Target Engagement: Confirm that the compound directly binds to the intended target using biophysical methods such as SPR, Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR).
Medicinal Chemistry and Lead Optimization
Lead optimization is a multifaceted process that involves systematically modifying the chemical structure of a hit to improve its:[2]
-
Potency: Increase the affinity for the target.
-
Selectivity: Minimize binding to off-target proteins to reduce the potential for side effects.
-
Pharmacokinetic Properties (ADME): Optimize the absorption, distribution, metabolism, and excretion profile of the compound to ensure it can reach the target in the body and have a suitable duration of action.[2]
-
Toxicity: Reduce any inherent toxicity of the molecule.
Common medicinal chemistry strategies include:[2]
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of the molecule to understand which structural features are critical for activity.[2]
-
Bioisosteric Replacement: Substitute functional groups with other groups that have similar physical or chemical properties to improve potency or ADME properties.[2]
-
Scaffold Hopping: Change the core structure of the molecule while retaining key binding interactions to discover novel chemical series with improved properties.[2]
Data Summary and Visualizations
Comparative Analysis of Lead Discovery Strategies
| Feature/Aspect | High-Throughput Screening (HTS) | Fragment-Based Lead Discovery (FBDD) | DNA-Encoded Library (DEL) |
| Philosophy | Automated individual testing of a large library[4] | Efficient binding and optimization from small starting points[4] | Massive parallel interrogation of an enormous library[4] |
| Typical Library Scale | 10⁵ – 10⁶ compounds[4] | 10² – 10⁴ fragments[4] | 10⁸ – 10¹¹ compounds[4] |
| Typical Hit Rate | ~0.01% - 1%[7][8] | High (often >5%) | Varies, but can be high for novel targets |
| Compound Concentration | Low µM range | High µM to low mM range[3] | pM to nM range |
| Key Strength | Proven, direct path to identifying drug-like molecules[4] | High hit rate and superior ligand efficiency of starting points[4] | Unprecedented scale and diversity at a low cost per compound[4] |
| Main Consideration | High infrastructure cost; limited by library diversity[4] | Requires sensitive biophysical methods; optimization can be lengthy[4] | Requires off-DNA synthesis and validation of hits[4] |
| Best Suited For | Targets with established assays and large, diverse libraries[4] | Challenging targets with well-defined pockets[4] | Novel targets, rapid exploration of chemical space[4] |
Experimental Workflows
Caption: The overall drug discovery pipeline.
Caption: A typical HTS workflow.
Caption: The FBLD workflow.
Caption: The DEL screening workflow.
Conclusion
The synthesis of lead compounds for biological screening is a dynamic and evolving field. The strategic integration of innovative synthetic methodologies like DOS with powerful screening platforms such as HTS, FBLD, and DEL technology is paramount to success. By understanding the underlying principles and practical considerations of each approach, researchers can make informed decisions to efficiently navigate the vastness of chemical space and identify high-quality starting points for the development of the next generation of medicines. This guide provides the foundational knowledge and detailed protocols to empower scientists in this critical endeavor.
References
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nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
CureFFI.org. (2016, November 17). How to do a DNA-encoded library selection. Retrieved from [Link]
-
Bioinformatics | Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]
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On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
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ACS Publications. (2025, November 25). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Retrieved from [Link]
-
Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link]
-
ResearchGate. (2025, November 13). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. Retrieved from [Link]
-
Spring, D. (n.d.). The Basics of Diversity-Oriented Synthesis. David Spring's group. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?. Retrieved from [Link]
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PubMed. (2021, February 1). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. Retrieved from [Link]
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Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]
-
HitGen OpenDEL™. (2025, August 31). Comparing Leading Hit Identification Strategies: DEL, HTS, and FBDD. Retrieved from [Link]
-
ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]
-
Spring, D. (n.d.). An Introduction to Diversity-Oriented Synthesis. David Spring's group. Retrieved from [Link]
-
Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018, August 14). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 2: The Application of Diversity-oriented Synthesis in Chemical Biology. Retrieved from [Link]
-
Evaluating and evolving a screening library in academia: the St. Jude approach. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Domainex. (2021, May 6). How do you choose between HTS, virtual screening and FBDD?. Retrieved from [Link]
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Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. (n.d.). PubMed Central. Retrieved from [Link]
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Diversity-oriented synthesis of macrocyclic peptidomimetics. (n.d.). PNAS. Retrieved from [Link]
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Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025, July 20). PubMed. Retrieved from [Link]
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Fragment screening by surface plasmon resonance. (n.d.). Semantic Scholar. Retrieved from [Link]
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Solubility of Things. (n.d.). Lead Compound Identification. Retrieved from [Link]
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BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]
-
Editorial: Diversity Oriented Synthesis. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
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Chem Help ASAP. (2023, October 27). validation & confirmation of biological activity of hits. YouTube. Retrieved from [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010, February 4). PMC - NIH. Retrieved from [Link]
-
An Aldol-Based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]
-
DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. (n.d.). PubMed Central. Retrieved from [Link]
-
Valo. (2022, November 3). Poster: Comparing DEL and HTS: Case studies with two unique success stories. Retrieved from [Link]
-
Moodle@Units. (n.d.). A Planning Strategy for Diversity-Oriented Synthesis. Retrieved from [Link]
-
Diversity-Oriented Synthesis as a Tool for Chemical Genetics. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Fragment-based screening using surface plasmon resonance technology. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Design, synthesis and selection of DNA-encoded small-molecule libraries. (2025, August 6). Retrieved from [Link]
-
Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries. (n.d.). PubMed Central. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
DNA-Encoded Chemical Libraries: A Selection System Based On Endowing Organic Compounds With Amplifiable Information. (n.d.). PubMed Central. Retrieved from [Link]
-
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]
-
ACS Omega. (2022, August 2). Development of an Automatable Affinity Purification Process for DNA-Encoded Chemistry. Retrieved from [Link]
-
Vipergen. (n.d.). The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS). Retrieved from [Link]
-
MoleculeInsight. (2024, July 14). Decoding Hit Discovery: From DEL to Virtual Screens. Retrieved from [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). NIH. Retrieved from [Link]
-
Hit Generation - Webinar (Part Six: DNA Encoded Libraries and Evolutionary Techniques). (2021, December 2). Retrieved from [Link]
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derivatization of Methyl 5-bromo-2-(dimethylamino)benzoate for SAR studies
An Application Guide to the Strategic Derivatization of Methyl 5-bromo-2-(dimethylamino)benzoate for Structure-Activity Relationship (SAR) Studies
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2-(Dimethylamino)benzoate Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The anthranilic acid scaffold and its derivatives are prime examples, serving as the foundation for a multitude of therapeutic agents due to their versatile chemical handles and favorable drug-like properties.[1] this compound is a particularly valuable starting material within this class. Its structure offers three distinct, orthogonally reactive sites, providing an ideal platform for systematic chemical modification. This allows researchers to generate focused compound libraries for the comprehensive exploration of Structure-Activity Relationships (SAR), a cornerstone of modern drug discovery that links the chemical structure of a compound to its biological activity.[2]
This technical guide provides a detailed exploration of the derivatization strategies for this compound. We will delve into the underlying chemical principles, provide field-tested, step-by-step protocols for key transformations, and illustrate how these reactions can be integrated into a cohesive workflow for efficient SAR library generation.
The Core Scaffold: A Blueprint for Diversification
The power of this compound lies in its chemical architecture. Understanding the reactivity of each functional group is critical to planning a successful SAR campaign.
-
The C5-Bromo Group : This is the primary site for introducing significant structural diversity. The carbon-bromine bond is a highly reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the installation of a vast array of aryl, heteroaryl, and alkyl groups.[3]
-
The C1-Methyl Ester : This group provides a pathway to explore interactions typically mediated by hydrogen bond donors and acceptors. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a precursor for a virtually limitless library of amides, a functional group ubiquitous in pharmaceuticals.[4]
-
The C2-Dimethylamino Group : This tertiary amine is a key feature, often contributing to the molecule's overall physicochemical properties, such as solubility and basicity. While generally less reactive, its presence electronically influences the reactivity of the aromatic ring.
The following diagram outlines the primary strategic points for diversification on the core scaffold.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Navigating the Challenges of Suzuki Coupling with Electron-Rich Aryl Bromides: A Technical Support Guide
For Immediate Release
Shanghai, China – January 7, 2026 – For researchers in the fast-paced fields of materials science and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the use of electron-rich aryl bromides as coupling partners often presents significant hurdles, leading to sluggish reactions and diminished yields. This technical support guide, designed for experienced scientists and professionals, provides in-depth troubleshooting strategies and optimized protocols to overcome these challenges.
The primary difficulty with electron-rich aryl bromides lies in the initial oxidative addition step of the catalytic cycle. The high electron density on the aromatic ring strengthens the carbon-bromine bond, making it less susceptible to cleavage by the palladium(0) catalyst. This often results in a slow or stalled reaction. This guide will explore how to rationally select catalysts, ligands, bases, and reaction conditions to facilitate this crucial step and drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an electron-rich aryl bromide failing or giving low yields?
A1: Low-yielding or failed Suzuki couplings with electron-rich aryl bromides are often due to the slow rate of oxidative addition, which is typically the rate-determining step.[1] Electron-donating groups on the aryl bromide increase the electron density of the carbon-halogen bond, making it more resistant to cleavage by the Pd(0) catalyst.[1] Key areas to troubleshoot include the catalyst system, base selection, reaction conditions, and the quality of your reagents.[1]
Q2: What are the most effective palladium catalysts and ligands for coupling unreactive, electron-rich aryl bromides?
A2: For challenging electron-rich aryl bromides, it is crucial to use a catalyst system that can facilitate the difficult oxidative addition. This is generally achieved by employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1] Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1][2] Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are industry standards for this purpose.[1] NHC ligands are also excellent choices due to their strong σ-donating properties, which form highly stable and active palladium complexes.[1]
Q3: How can I prevent protodeboronation of my boronic acid?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction.[1][3] To minimize this, ensure your solvents are anhydrous, as excess water can promote this side reaction.[1] The choice of base is also critical; strong bases, particularly hydroxides, can accelerate protodeboronation.[1] Consider using more stable boronic acid derivatives like boronate esters (e.g., pinacol esters) or organotrifluoroborates, which are less prone to this issue.[4]
Q4: What are the optimal bases and solvents for this type of challenging coupling?
A4: The right base and solvent are critical for facilitating the transmetalation step. For difficult couplings, stronger bases are often necessary.[1] Potassium phosphate (K₃PO₄) is a strong and commonly used base that is often effective.[1] Cesium carbonate (Cs₂CO₃) can also provide excellent results, although it is a more expensive option.[1] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard choices.[1]
Troubleshooting Guide
When faced with a difficult Suzuki coupling involving an electron-rich aryl bromide, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Ineffective catalyst system for the electron-rich substrate. 2. Base is not strong enough to promote transmetalation. 3. Reaction temperature is too low. 4. Oxygen contamination deactivating the catalyst. | 1. Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) or an NHC ligand.[1] 2. Use a stronger base such as K₃PO₄ or Cs₂CO₃.[1] 3. Increase the reaction temperature, typically in the range of 80-110 °C.[1] 4. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[1] |
| Significant Protodeboronation | 1. Excess water in the reaction mixture. 2. Base is too strong or is a hydroxide. 3. Unstable boronic acid. | 1. Use anhydrous solvents. 2. Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[1] 3. Use a more stable boronic acid derivative like a pinacol ester or an organotrifluoroborate.[4] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen leading to oxidative homocoupling. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[5] 2. Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Dehalogenation of Aryl Bromide | 1. Side reaction after oxidative addition where a hydride source is present. | 1. Avoid solvents that can act as hydride donors (e.g., alcohols) if this is a persistent issue. Ensure the base is not promoting this pathway. |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol is a general starting point but may require optimization for electron-rich aryl bromides.
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Add the degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC/LC-MS.
Optimized Protocol for Electron-Rich Aryl Bromides
This protocol incorporates modifications to address the challenges posed by electron-rich substrates.
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the electron-rich aryl bromide (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), and a strong, non-hydroxide base (e.g., K₃PO₄, 3.0 mmol).[1]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.[1]
-
Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC/LC-MS.
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
By understanding the underlying mechanistic challenges and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of Suzuki couplings with electron-rich aryl bromides, accelerating the pace of discovery and innovation.
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Wikipedia. (n.d.). Protodeboronation.
- RSC Publishing. (2022).
- RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
Sources
Technical Support Center: Preventing Side Reactions in the Heck Coupling of Substituted Styrenes
Welcome to the Technical Support Center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling substituted styrenes. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing in-depth, mechanistically grounded troubleshooting advice to enhance the efficiency, selectivity, and reproducibility of your Heck coupling reactions.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during the Heck coupling of substituted styrenes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in established chemical principles.
Q1: My reaction is producing a significant amount of the 1,1-disubstituted regioisomer (geminal product) instead of the desired 1,2-disubstituted (vicinal) product. How can I improve selectivity for the linear product?
Probable Cause: The formation of the 1,1-disubstituted product, such as 1,1-diphenylethylene from styrene, is often favored under conditions that promote a cationic Heck pathway.[1] This pathway is influenced by the solvent polarity and the nature of the anionic ligand on the palladium catalyst.[1] In a cationic mechanism, the regioselectivity is governed by electronics, leading to the aryl group adding to the carbon with the least electron density.[2] For styrenes, this is the α-carbon.
Solutions:
-
Ligand Modification: Employing bulky, electron-rich phosphine ligands can favor the neutral Heck pathway, which is sterically controlled and directs the aryl group to the less hindered β-carbon of the styrene.[1][2] Bidentate phosphine ligands can also influence selectivity.[2] Consider ligands like triphenylphosphine (PPh₃) or bulkier variants such as tri(o-tolyl)phosphine.
-
Solvent Choice: Reduce the polarity of the reaction solvent. Highly polar, coordinating solvents like DMF or NMP can stabilize the cationic palladium intermediate.[3][4] Switching to less polar solvents such as toluene or dioxane can suppress the cationic pathway and favor the desired linear product.
-
Halide/Leaving Group: The choice of the aryl halide or pseudohalide is critical. Aryl triflates (Ar-OTf) are known to strongly favor the cationic pathway.[2] Using aryl bromides (Ar-Br) or iodides (Ar-I) will preferentially proceed through the neutral mechanism, enhancing the formation of the 1,2-disubstituted product.[2]
Q2: I am observing significant isomerization of the newly formed double bond in my product. What causes this and how can it be prevented?
Probable Cause: Double bond isomerization is a common side reaction in Heck couplings. It occurs after the β-hydride elimination step, where the palladium-hydride species (Pd-H) can re-add to the product alkene in a process called hydropalladation, followed by elimination to form a more thermodynamically stable isomer.[2][5] This process is reversible and can be exacerbated by long reaction times.[2]
Solutions:
-
Base Selection: The base plays a crucial role in the reductive elimination of HX from the Pd-H intermediate, regenerating the active Pd(0) catalyst.[2][6] A strong, non-coordinating organic base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) can efficiently trap the generated acid and accelerate the regeneration of the Pd(0) catalyst, minimizing the time the Pd-H species is available for isomerization.[7] Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also commonly used.[1][8]
-
Addition of Silver Salts: The addition of silver salts, such as silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄), can facilitate the reductive elimination of HX, thereby preventing the re-addition of the Pd-H species to the product alkene.[2]
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature. Prolonged exposure to the catalytic system, especially at elevated temperatures, increases the likelihood of isomerization.[1]
Q3: My reaction is sluggish or shows no conversion, and I observe the formation of palladium black. What is happening and how can I fix it?
Probable Cause: The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst from the reaction mixture, leading to its deactivation.[9] This can be caused by several factors, including ligand degradation, inappropriate ligand-to-palladium ratios, or the absence of stabilizing ligands under demanding reaction conditions.[3]
Solutions:
-
Optimize Ligand-to-Palladium Ratio: A high ligand-to-palladium ratio can sometimes inhibit the reaction by creating a coordinatively saturated palladium center that is less likely to participate in the catalytic cycle.[3] Conversely, too little ligand can lead to catalyst instability. A typical starting point is a 2:1 to 4:1 molar ratio of monodentate phosphine ligand to palladium.
-
Use of Stabilizing Ligands: Employ robust ligands that can withstand the reaction conditions. N-heterocyclic carbenes (NHCs) or bulky electron-rich phosphines can form more stable palladium complexes, preventing aggregation.[1]
-
Catalyst Precursor: The choice of palladium precursor can be important. While Pd(OAc)₂ is common, it requires in situ reduction to Pd(0).[6] Starting with a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) might be beneficial in some cases.
-
Phase-Transfer Catalysis: For reactions in biphasic media or with insoluble bases, a phase-transfer catalyst like a tetraalkylammonium salt can help stabilize the active palladium species and prevent precipitation.[9]
Q4: My reaction is producing a "reductive Heck" side product where the aryl group has added across the double bond, but no new double bond is formed. Why is this occurring?
Probable Cause: The reductive Heck reaction is a known side pathway where the alkyl-palladium intermediate, formed after migratory insertion, undergoes a reduction step instead of β-hydride elimination.[1][7] This is often promoted by the presence of a hydride source in the reaction mixture. The extent of this side reaction is highly dependent on the base, temperature, substrate, and solvent.[1]
Solutions:
-
Choice of Base: Certain amine bases, particularly those with α-protons like triethylamine, can act as hydride donors under certain conditions.[7] Using an inorganic base like K₂CO₃ or a hindered amine base may suppress this side reaction.
-
Solvent and Temperature Control: Carefully select the solvent and maintain the lowest possible reaction temperature to disfavor the reductive pathway.[1]
-
Hydride Scavengers: While less common, the addition of a mild oxidant could potentially intercept the species responsible for the reduction, but this would need careful optimization to avoid interfering with the main catalytic cycle.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Heck reaction?
A: The widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[10]
-
Coordination and Migratory Insertion: The styrene coordinates to the palladium center, followed by syn-insertion of the alkene into the Pd-C bond.[6][10]
-
β-Hydride Elimination: A hydrogen atom syn-coplanar to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species.[2][10]
-
Reductive Elimination & Catalyst Regeneration: A base facilitates the elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[6][10]
Q: How do electron-donating or electron-withdrawing groups on the styrene affect the reaction?
A: Electron-withdrawing groups on the styrene generally improve regioselectivity by further polarizing the double bond, making the β-carbon more susceptible to nucleophilic attack by the aryl group in the neutral pathway.[11] Electron-donating groups can decrease this polarization, potentially leading to mixtures of regioisomers.[8] A Hammett study has shown that for the cationic pathway, substituents primarily affect the rate of substitution at the α-position.[12][13]
Q: Can I use aryl chlorides for the Heck coupling of styrenes?
A: While aryl iodides, bromides, and triflates are more reactive, the use of more economical aryl chlorides is possible.[1] However, this typically requires more forcing conditions and specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos), N-heterocyclic carbene (NHC) ligands, or palladacycle catalysts to facilitate the more difficult oxidative addition step.[1][8]
Q: What is the difference between the neutral and cationic Heck pathways?
A: The neutral pathway is favored with strong sigma-donating ligands like halides (I, Br, Cl).[2] The regioselectivity is primarily governed by sterics, leading to the addition of the aryl group to the less substituted carbon of the alkene.[2] The cationic pathway is dominant with weakly coordinating ligands like triflates or acetates, or in the presence of silver salts that abstract the halide.[2] In this pathway, the regioselectivity is controlled by electronics, with the aryl group adding to the more electron-deficient carbon of the alkene.[2]
Section 3: Visual Guides & Protocols
Heck Catalytic Cycle and Common Side Reactions
This diagram illustrates the primary catalytic cycle and key side reactions.
Caption: A workflow for troubleshooting common Heck reaction issues.
Generalized Protocol for Heck Coupling of a Substituted Styrene
This protocol provides a robust starting point for optimization. Note: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add the aryl halide (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., DMF, toluene, or DMAc, to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Add the substituted styrene (1.1-1.5 equiv) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Table
| Parameter | Effect on Side Reactions & Selectivity | Recommendations & Considerations |
| Ligand | Bulky, electron-rich ligands favor the neutral pathway and linear (1,2-) product. Bidentate ligands can improve catalyst stability. | PPh₃ is a standard starting point. For challenging substrates or aryl chlorides, consider Buchwald-type ligands or NHCs. |
| Solvent | Polar aprotic solvents (DMF, DMAc) can promote the cationic pathway and 1,1-isomer formation. [14] | Toluene or dioxane are good starting points for favoring the neutral pathway. DMAc is often effective for aryl chlorides. |
| Base | Crucial for regenerating Pd(0). Strong, non-coordinating bases can minimize alkene isomerization. Some amines can be hydride sources. | Et₃N, DIPEA (organic); K₂CO₃, NaOAc, Cs₂CO₃ (inorganic). Choice depends on substrate and desired pathway. |
| Leaving Group | Reactivity: I > Br > OTf >> Cl. [10]Triflates (OTf) strongly favor the cationic pathway and 1,1-isomer formation. | Use Ar-I or Ar-Br for better control over the neutral pathway and formation of the 1,2-product. |
| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions like isomerization and catalyst decomposition. | Use the lowest temperature that provides a reasonable reaction rate (typically 80-140 °C). |
| Additives | Silver salts (e.g., Ag₂CO₃) can scavenge halide, promote the cationic pathway, and suppress isomerization. Phase-transfer catalysts can stabilize Pd(0). | Use silver salts judiciously as they fundamentally change the reaction pathway. Use tetraalkylammonium salts for biphasic systems. |
References
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
National Institutes of Health. (n.d.). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. [Link]
-
ResearchGate. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. [Link]
-
ResearchGate. (n.d.). Effect of P-ligands on the Heck reaction between bromobenzene and styrene catalyzed by different Pd-sources. [Link]
-
Ingenta Connect. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
HECKJ COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (n.d.). [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. (n.d.). [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
ResearchGate. (n.d.). 2.22 Selected Diastereoselective Reactions: Heck Type Cyclizations. [Link]
-
YouTube. (2020). Hydropalladation in Heck Reaction causing Alkene Isomerization (Part 1). [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
-
Journal of the American Chemical Society. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates. [Link]
-
ResearchGate. (n.d.). The Heck—Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. [Link]
-
Royal Society of Chemistry. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]
-
ResearchGate. (n.d.). 5 questions with answers in HECK REACTION. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
R Discovery. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
-
YouTube. (2025). Heck Cross Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
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Technical Support Center: Catalyst Selection for Sonogashira Coupling with Ortho-Substituted Aryl Halides
Welcome to our dedicated technical support center for navigating the complexities of Sonogashira cross-coupling reactions involving sterically challenging ortho-substituted aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction success.
Introduction: The Challenge of Steric Hindrance
The Sonogashira coupling is a cornerstone of C-C bond formation, linking terminal alkynes with sp²-hybridized carbons of aryl or vinyl halides.[1][2] While highly versatile, its efficiency can be dramatically reduced when employing aryl halides with bulky substituents at the ortho position. This steric congestion primarily impedes the oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle.[3] Consequently, researchers often face issues of low to no conversion, slow reaction rates, and the prevalence of side reactions like Glaser-Hay homocoupling of the alkyne partner.[1][3]
This guide provides a systematic approach to catalyst selection and reaction optimization to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction failing with a 2,6-disubstituted aryl bromide?
A1: The primary reason for failure is steric hindrance. The bulky ortho substituents on your aryl bromide physically block the palladium catalyst from accessing the carbon-halogen bond for the crucial oxidative addition step.[3] Standard catalysts like Pd(PPh₃)₄ may be too sterically encumbered themselves to approach the hindered reaction site. Furthermore, electron-donating ortho groups can decrease the electrophilicity of the aryl halide, further slowing this already challenging step.[4]
Q2: What is the first catalyst modification I should try for a sterically hindered aryl iodide?
A2: For a hindered aryl iodide, which is inherently more reactive than the corresponding bromide or chloride, the initial focus should be on the phosphine ligand.[1][5] Switch from standard triphenylphosphine (PPh₃) to a bulkier, more electron-rich monophosphine ligand. Excellent starting points are tri-tert-butylphosphine (P(t-Bu)₃) or dicyclohexyl(tert-butyl)phosphine (t-BuPCy₂).[6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species (PdL), which is less sterically demanding and more readily undergoes oxidative addition.
Q3: Is a copper co-catalyst always necessary? When should I consider a copper-free system?
A3: The copper(I) co-catalyst's role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][7] However, in reactions that are slow due to steric hindrance, the copper catalyst can preferentially promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to significant byproduct formation.[1][3] You should strongly consider a copper-free protocol if:
-
You observe significant amounts of alkyne dimer.
-
Your reaction is sluggish, giving homocoupling time to become the dominant pathway.[3]
-
Your substrates are sensitive to copper salts.
Copper-free systems rely on the amine base to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center.[5]
Q4: My reaction is clean but extremely slow. Besides the catalyst, what parameters can I adjust?
A4: If your catalyst system is appropriate but the reaction is slow, consider the following:
-
Temperature: For challenging aryl bromides, higher temperatures (e.g., 80-100 °C in a sealed vessel) may be required to overcome the activation energy for oxidative addition.[8]
-
Solvent: Aprotic polar solvents like DMF or dioxane can be effective. However, be aware that strongly coordinating solvents can sometimes compete for coordination sites on the palladium, potentially inhibiting the reaction.[8] In some cases, using the amine base (e.g., triethylamine or diisopropylamine) as the solvent can be beneficial.[8][9]
-
Base: The choice of base is crucial. While triethylamine is common, a bulkier amine like diisopropylamine (DIPA) or a stronger base like Cs₂CO₃ can sometimes improve results, especially in copper-free systems.[2][5]
Q5: Are N-Heterocyclic Carbene (NHC) ligands a good alternative to phosphines for these substrates?
A5: Yes, NHC ligands are excellent alternatives. They are strong σ-donors and often form very stable and highly active palladium complexes.[10] For sterically hindered couplings, NHC ligands can offer superior performance to phosphines by providing a robust, electron-rich environment around the palladium center that promotes oxidative addition without being excessively bulky itself.[2]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you might encounter during your experiments.
Problem 1: No or Very Low Conversion of Aryl Halide
Your TLC or GC-MS analysis shows predominantly unreacted starting material.
Caption: Workflow for troubleshooting low conversion.
-
Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed to palladium black.[3]
-
Solution: Use a fresh source of a reliable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) along with your chosen ligand. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of phosphine ligands and the Pd(0) species.[3][9]
-
-
Inappropriate Ligand: The ligand is too small or not electron-donating enough to facilitate oxidative addition into the sterically shielded C-X bond.
-
Solution: As detailed in the catalyst selection table below, employ bulky, electron-rich phosphine ligands. The steric bulk promotes the formation of the active 14-electron Pd(0)L species, and the electron-donating character increases the electron density on the palladium, making it more reactive toward oxidative addition.[5]
-
-
Insufficient Thermal Energy: The activation barrier for oxidative addition with a hindered substrate is high.
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
You observe a major byproduct corresponding to the dimer of your terminal alkyne.
-
Slow Cross-Coupling vs. Fast Homocoupling: The desired Sonogashira reaction is slow due to steric hindrance, allowing the copper-catalyzed homocoupling to become the dominant pathway.[3]
-
Solution 1 (Optimize Cross-Coupling): First, try to accelerate the main reaction by implementing the solutions from "Problem 1" (e.g., switching to a better ligand, increasing temperature). A faster cross-coupling will outcompete the side reaction.
-
Solution 2 (Eliminate Copper): The most direct solution is to switch to a copper-free protocol.[1][3] This completely removes the primary catalyst for the Glaser reaction. You may need to use a stronger base (e.g., Cs₂CO₃) or a different amine (e.g., piperidine) to facilitate alkyne deprotonation in the absence of copper.[5]
-
Catalyst & Ligand Selection Guide
The choice of the phosphine ligand is paramount for successfully coupling ortho-substituted aryl halides. The ideal ligand must be sterically bulky to promote the formation of a monoligated palladium complex while also being strongly electron-donating to facilitate the oxidative addition step.
| Substrate Challenge Level | Recommended Ligand Class | Specific Examples | Rationale & Key Considerations |
| Moderate Hindrance (e.g., ortho-methyl aryl bromide) | Bulky, Electron-Rich Dialkylbiaryl or Trialkylphosphines | SPhos, XPhos, P(t-Bu)₃ | These provide a good balance of steric bulk and electron-donating ability, enhancing catalyst activity for moderately challenging substrates. |
| High Hindrance (e.g., ortho-isopropyl or 2,6-dimethyl aryl bromide) | Very Bulky Trialkylphosphines | P(t-Bu)₃, Tricyclohexylphosphine (PCy₃) | Maximum steric bulk is needed to favor the highly reactive monoligated Pd(0)L intermediate. PCy₃ is particularly effective for extremely bulky substrates.[4][6] |
| Electron-Poor Hindered Systems | N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are powerful electron donors, making them highly effective for activating both sterically hindered and electron-poor aryl halides where oxidative addition is particularly difficult.[2][10] |
| General Hindered Systems (Copper-Free) | Bulky, Electron-Rich Phosphines | P(t-Bu)₃, Buchwald Ligands (e.g., SPhos) | These ligands are highly effective at promoting the catalytic cycle without the need for a copper co-catalyst, thereby avoiding Glaser homocoupling.[5] |
Table based on principles derived from multiple sources.[4][5][6]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol is a robust starting point for a challenging ortho-substituted aryl bromide.
Reaction Setup Workflow
Caption: Step-by-step copper-free Sonogashira setup.
Detailed Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the ortho-substituted aryl bromide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and tri-tert-butylphosphine (P(t-Bu)₃, 0.04 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (Cs₂CO₃, 2.0 equiv.) followed by the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Substrate Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a starting point of 100 °C is recommended for aryl bromides) and stir vigorously.[8]
-
Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Proceed with standard aqueous workup and purification.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Plenio, H., & Köllner, C. (2001). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 66(13), 4317-4327. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Available from: [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. Available from: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
-
ResearchGate. A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. Available from: [Link]
-
Pal, M., & Parasuraman, K. (2002). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. Tetrahedron Letters, 43(41), 7341-7344. Available from: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available from: [Link]
-
ResearchGate. Sonogashira coupling of aryl halides. | Download Scientific Diagram. Available from: [Link]
-
Organic Synthesis. Sonogashira Coupling. Available from: [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
ResearchGate. The effect of steric bulk in Sonogashira coupling reactions | Request PDF. Available from: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Advanced Synthesis & Catalysis, 346(5), 611-616. Available from: [Link]
-
YouTube. Sonogashira Coupling. Available from: [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available from: [Link]
-
Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. Available from: [Link]
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- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-bromo-2-(dimethylamino)benzoate
Welcome to the technical support center for the purification of Methyl 5-bromo-2-(dimethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important intermediate. By understanding the underlying chemical principles, you can optimize your purification strategy for higher yield and purity.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.
Issue 1: Poor Separation or Tailing during Silica Gel Column Chromatography
Symptoms:
-
Broad, elongated spots on the TLC plate.
-
Overlapping bands on the chromatography column.
-
Low recovery of pure product.
Probable Causes:
-
Acid-Base Interaction: The basic dimethylamino group on your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This is a very common issue when purifying amines via silica gel chromatography[1][2].
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for eluting the compound cleanly.
-
Column Overloading: Too much crude material has been loaded onto the column.
Solutions:
-
Neutralize the Stationary Phase:
-
Add a Competing Amine to the Mobile Phase: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, into your mobile phase (typically 0.1-1%). This will "neutralize" the acidic sites on the silica, minimizing the interaction with your product and allowing for sharper elution[1][2].
-
Use an Amine-Modified Stationary Phase: For particularly challenging separations, consider using an amine-functionalized silica gel. This pre-treated stationary phase can significantly improve the chromatography of basic compounds[1].
-
-
Optimize the Mobile Phase:
-
Systematically test different solvent systems using Thin-Layer Chromatography (TLC) before running the column. A good starting point for a compound like this compound is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Aim for an Rf value of approximately 0.35 for your desired compound on the TLC plate for optimal separation on the column[3].
-
-
Proper Column Loading:
-
As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for packing the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column to ensure a narrow starting band.
-
Issue 2: Product Decomposition during Purification
Symptoms:
-
Appearance of new, unexpected spots on the TLC plate after purification.
-
Low overall yield despite complete consumption of starting material in the reaction.
-
Discoloration of the product.
Probable Causes:
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, or prolonged exposure to water.
-
Oxidation of the Amine: Aromatic amines can be sensitive to air oxidation, which can be accelerated by light or trace metal impurities.
Solutions:
-
Control pH during Aqueous Workup:
-
If performing an acid wash to remove basic impurities, use a dilute acid (e.g., 1M HCl) and perform the extraction quickly at low temperatures (e.g., in an ice bath).
-
After any aqueous washes, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before concentrating the solvent.
-
-
Minimize Exposure to Air and Light:
-
If the compound appears to be sensitive, consider running the column under an inert atmosphere (e.g., nitrogen or argon).
-
Store the purified product in a sealed container, protected from light, and consider refrigerating it for long-term storage.
-
Issue 3: Incomplete Removal of Starting Materials or Side-Products
Symptoms:
-
Co-elution of impurities with the desired product during column chromatography.
-
The final product shows persistent impurity peaks in analytical data (e.g., NMR, LC-MS).
Probable Causes:
-
Similar Polarity of Impurities: The impurities may have a polarity very close to that of the product, making separation by chromatography difficult.
-
Formation of a Stable Salt: An acidic impurity might have formed a salt with the basic dimethylamino group of the product, causing them to travel together.
Solutions:
-
Employ an Acid/Base Liquid-Liquid Extraction:
-
This is a powerful technique to separate acidic, basic, and neutral compounds.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product, this compound, will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer will now contain neutral and acidic impurities.
-
Basify the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) until it is basic to litmus paper.
-
Extract the now deprotonated (and organic-soluble) product back into an organic solvent.
-
Wash the organic layer with brine, dry it, and concentrate to get a much purer sample before proceeding to chromatography or recrystallization.
-
-
Consider Recrystallization:
-
If the product is a solid and of sufficient purity after initial workup (>90%), recrystallization can be a highly effective final purification step.
-
Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A common technique is to dissolve the crude product in a minimal amount of a hot solvent and then allow it to cool slowly to form pure crystals[4].
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purifying crude this compound?
A1: A combination of an aqueous acid-base workup followed by silica gel column chromatography is generally the most effective initial strategy. The acid-base extraction will remove a significant portion of acidic and neutral impurities, reducing the burden on the chromatography step.
Q2: Can I use reversed-phase chromatography for this compound?
A2: Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar amines. In reversed-phase, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For basic compounds like this, it is often beneficial to add a modifier to the mobile phase, such as a small amount of triethylamine or ammonium hydroxide, to maintain the compound in its free-base form and improve peak shape[2].
Q3: My compound is an oil. Can I still use recrystallization?
A3: If your compound is an oil at room temperature, direct recrystallization is not possible. However, you might be able to form a solid derivative (a salt) that can be recrystallized. For example, you could react your amine with an acid like HCl or oxalic acid to form a solid salt, recrystallize the salt, and then neutralize it to recover the pure, free-base oil.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended for comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight (from the mass spectrum) of your compound.
-
Melting Point Analysis: If your compound is a solid, a sharp melting point range close to the literature value indicates high purity[4].
III. Experimental Protocols & Visualizations
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by TLC. Test various ratios of hexane and ethyl acetate. A system that gives an Rf of ~0.35 is ideal[3]. For this compound, a good starting point is Hexane:Ethyl Acetate (3:1) with 0.1% Triethylamine[3].
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
Add a thin layer of sand on top of the packed silica.
-
Equilibrate the column by running the mobile phase through it until the packing is stable[3].
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica gel bed[3].
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, maintaining a constant flow.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product[3].
-
Workflow Diagram: Choosing a Purification Strategy
Sources
stability of Methyl 5-bromo-2-(dimethylamino)benzoate under reaction conditions
Technical Support Center: Methyl 5-bromo-2-(dimethylamino)benzoate
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common questions and troubleshooting scenarios related to the stability and reactivity of this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Answer: Like many substituted aromatic amines and esters, this compound should be stored under controlled conditions to ensure its long-term integrity. While generally stable, exposure to atmospheric moisture, light, and elevated temperatures can lead to degradation over time.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). The dimethylamino group can be susceptible to slow oxidation.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage[1].
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
Q2: I am planning a reaction under basic conditions. How stable is the methyl ester group to hydrolysis?
Answer: This is a critical consideration. The methyl ester is susceptible to saponification (base-promoted hydrolysis) to form the corresponding carboxylate salt. The rate of hydrolysis is dependent on the strength of the base, temperature, and solvent system.
-
Strong Aqueous Bases: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solvents will rapidly hydrolyze the ester, often at room temperature or with gentle heating[2][3]. This is the most common cause of unexpected byproduct formation.
-
"Organic" Bases: Weaker, non-nucleophilic bases used in cross-coupling reactions, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic amines (e.g., triethylamine, DIPEA), pose a much lower risk of hydrolysis, especially in anhydrous solvents[4][5]. However, the presence of even trace amounts of water at elevated temperatures can lead to partial hydrolysis over extended reaction times.
Key Takeaway: For any reaction requiring a base, use anhydrous conditions and the mildest base compatible with your desired transformation to preserve the methyl ester. If your TLC shows a new, more polar, baseline spot, it is very likely the corresponding carboxylic acid.
Q3: Can the dimethylamino group undergo demethylation during a reaction?
Answer: While the N,N-dimethylamino group is generally robust, demethylation is a possible side reaction under specific, harsh conditions. It is not a common instability but is worth noting for troubleshooting.
-
Strong Lewis Acids: Certain strong Lewis acids, particularly boron trihalides like BBr₃, are classic reagents for cleaving ethers and can also demethylate N,N-dimethylanilines[6].
-
Strong Protic Acids at High Temperatures: Heating in the presence of strong acids like HBr or HI can sometimes lead to N-demethylation.
-
Oxidative Conditions: Some oxidative conditions can lead to N-dealkylation[6].
For most standard synthetic transformations, such as Pd-catalyzed cross-coupling or manipulations of the ester group, N-demethylation is not a significant concern.
Troubleshooting Guide: Common Reaction Scenarios
This section addresses specific issues that may arise when using this compound in common synthetic protocols.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Suzuki-Miyaura coupling. | 1. Catalyst Inactivity: The Pd(0) catalyst may have been oxidized or is inappropriate for the substrate. 2. Base Incompatibility: The base may not be strong enough to facilitate the transmetalation step. 3. Hydrolysis of Boronic Acid: Boronic acids can degrade, especially at high temperatures. | 1. Ensure the reaction is rigorously degassed to remove oxygen. Use a robust catalyst system like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand[7]. 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. 3. Use a slight excess (1.2-1.5 eq.) of the boronic acid. |
| Formation of a major, highly polar byproduct. | Ester Hydrolysis: The most likely cause is saponification of the methyl ester to the carboxylic acid due to water and base. | 1. Use anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃) in an oven before use. 2. Reduce reaction temperature and time if possible. 3. If the carboxylic acid is the desired product, you can intentionally drive the reaction by using aqueous NaOH or LiOH after the primary reaction is complete. |
| Reaction mixture turns dark brown or black. | Amine Oxidation/Decomposition: The dimethylamino group, being electron-donating, can make the aromatic ring susceptible to oxidation, especially at high temperatures or in the presence of air and a palladium catalyst. | 1. Rigorously degas the reaction mixture before adding the catalyst and maintain a positive pressure of inert gas (Ar or N₂). 2. Consider lowering the reaction temperature. Microwave-assisted heating can sometimes provide the necessary energy over a shorter time, minimizing thermal decomposition[5]. |
| Failure to form an amide via direct aminolysis. | Low Ester Reactivity: Methyl esters are generally not reactive enough to form amides by simply heating with an amine. This requires harsh conditions that would likely degrade the starting material. | 1. Two-Step Protocol: First, hydrolyze the methyl ester to the carboxylic acid using standard saponification conditions (e.g., LiOH in THF/H₂O). After acidification and isolation, perform a standard amide coupling using reagents like HATU, HOBt/EDC, or by converting the acid to an acid chloride[8][9]. This is the most reliable method. |
Experimental Protocols & Methodologies
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust method for coupling this compound with an arylboronic acid, adapted from established procedures for similar substrates[4].
dot
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add 10 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Degas the resulting solution by bubbling argon gas through the mixture for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Potential Degradation
Understanding potential side reactions is key to troubleshooting. The primary instability of this molecule in many reaction media is the hydrolysis of the methyl ester.
dot
Caption: Key degradation pathway via ester hydrolysis.
This diagram illustrates that both the starting material and the desired product can undergo hydrolysis if conditions are not carefully controlled, leading to the formation of a more polar carboxylic acid byproduct. This is often the primary source of yield loss and purification challenges.
References
-
Shafiq, M., Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1657. [Link]
- Google Patents (2013).
-
Shawali, A. S., et al. (2014). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]
-
Organic Chemistry Portal (Date not available). Suzuki Coupling. [Link]
-
Prathap, A. S., et al. (2012). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
Shafiq, M., et al. (2009). Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate. PubMed. [Link]
-
PubChemLite (Date not available). Methyl 5-bromo-2-(methylamino)benzoate (C9H10BrNO2). [Link]
-
CP Lab Safety (Date not available). METHYL 5-BROMO-2-(METHYLSULFONAMIDO)BENZOATE, 95% Purity. [Link]
-
PubChem (Date not available). Methyl 5-bromo-2-methylbenzoate. [Link]
-
Kim, H., et al. (2020). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 25(21), 5099. [Link]
-
Wikipedia (Date not available). Demethylation. [Link]
-
PubChem (Date not available). Methyl 3-bromo-5-((diethylamino)methyl)benzoate. [Link]
-
Noda, H., et al. (2016). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
-
Jadhav, G. V., & Aslam, M. (1951). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Journal of the Indian Chemical Society. [Link]
-
PubChem (Date not available). Methyl 5-bromo-2-(bromomethyl)benzoate. [Link]
-
Alder, R. W., et al. (2004). Reactions and interactions between peri-groups in 1-dimethylamino-naphthalene salts: an example of a "through space" amide. ResearchGate. [Link]
- Google Patents (2007). Synthesis of carbon acid amides. WO2007059922A1.
-
Lund, J. G., et al. (2023). Evolution of amide bond formation. ResearchGate. [Link]
- Google Patents (2012). Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. CN102399159A.
-
PubChem (Date not available). Methyl Benzoate. [Link]
Sources
- 1. tenovapharma.com [tenovapharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dehalogenation Side Reactions in Palladium Catalysis
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common side reaction of dehalogenation (also known as hydrodehalogenation or proto-dehalogenation). This undesired reaction, where the halogen on a starting material is replaced by a hydrogen atom, can significantly lower the yield of your desired product and introduce purification challenges.[1] This resource provides in-depth, field-proven insights to help you diagnose and solve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why does it occur in my palladium-catalyzed reaction?
A1: Dehalogenation is an undesired side reaction where the C-X bond (X = I, Br, Cl) of your aryl or vinyl halide is cleaved and replaced with a C-H bond.[1] This leads to a reduced starting material as a byproduct, lowering the overall yield of your desired cross-coupled product.
The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This highly reactive intermediate can reductively eliminate with the organic group (Ar) faster than the desired cross-coupling pathway, leading to the formation of Ar-H.
Several factors can contribute to the generation of these Pd-H species:
-
Hydride Donors: Common reagents and solvents can act as sources of hydride. These include:
-
Solvents: Alcohols (e.g., ethanol, isopropanol), and even aprotic polar solvents like DMF and NMP can be hydride sources.[1][3]
-
Bases: Amine bases (e.g., triethylamine) and alkoxide bases can generate Pd-H species.[4]
-
Water: Trace amounts of water in the reaction can also contribute to the formation of Pd-H.[2]
-
-
Reaction Kinetics: If the rate of the desired cross-coupling pathway (transmetalation and reductive elimination) is slow, the competing dehalogenation pathway becomes more prominent.[1] This is often observed with challenging substrates, such as sterically hindered or electron-deficient aryl halides.
Q2: Which types of substrates are most susceptible to dehalogenation?
A2: The propensity for dehalogenation is influenced by both the halogen and the electronic nature of the substrate:
-
Halogen Reactivity: The tendency for dehalogenation generally follows the order of C-X bond strength: I > Br > Cl .[2] Aryl iodides are the most prone to this side reaction due to the weaker C-I bond, while aryl chlorides are the least reactive towards both the desired coupling and the undesired dehalogenation.[2][5]
-
Substrate Electronics: Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrazoles, indoles) are particularly susceptible to dehalogenation.[2] The nitrogen atom in heterocycles can coordinate to the palladium center, potentially inhibiting the desired catalytic cycle and favoring side reactions.[2]
Q3: How can I detect and quantify dehalogenation in my reaction?
A3: You can monitor the formation of the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value than the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for identifying and quantifying the dehalogenated byproduct by its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can show characteristic signals for the Ar-H proton that has replaced the halogen.
For quantitative analysis, you can use an internal standard in your GC-MS or LC-MS analysis to determine the precise percentage of the dehalogenated side product.[6]
Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides specific troubleshooting strategies for minimizing dehalogenation in four major palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but dehalogenation can be a persistent issue, especially with challenging substrates.
The key is to accelerate the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) relative to the competing dehalogenation pathway.
-
Ligand Selection is Critical: The choice of phosphine ligand has a profound impact. Bulky, electron-rich ligands generally promote the desired reductive elimination step, outcompeting dehalogenation.[1]
-
Optimize the Base: The base can be a source of hydrides or influence the rate of transmetalation.
-
Recommendation: Avoid strong alkoxide bases if dehalogenation is observed. Switch to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
-
-
Solvent Choice Matters: Solvents can be hydride donors.
The following tables illustrate the significant impact of ligand, base, and solvent choice on product distribution in a model Suzuki-Miyaura reaction.
Table 1: Effect of Ligand and Base on Product Distribution [8]
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOtBu | 65 | 32 |
| dppf | K₂CO₃ | 88 | 10 |
| SPhos | K₃PO₄ | 95 | <5 |
| XPhos | K₃PO₄ | 96 | <4 |
Note: Illustrative data based on general trends.
Table 2: Influence of Solvent on Dehalogenation [8]
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Toluene | 93 | 6 |
| 1,4-Dioxane | 85 | 14 |
| DMF | 78 | 20 |
| Ethanol | 65 | 30 |
Note: Illustrative data based on general trends.
This protocol is designed for challenging substrates like N-heterocyclic chlorides, which are prone to dehalogenation.[9]
Materials:
-
N-heterocyclic chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-heterocyclic chloride, arylboronic acid, K₂CO₃, Pd(OAc)₂, and XPhos.
-
Add the 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Dehalogenation as a Side Reaction in Heck Coupling
The Heck reaction can be susceptible to dehalogenation, particularly at the higher temperatures often required for the reaction.
In the Heck reaction, the formation of a Pd-H species is an integral part of the catalytic cycle (β-hydride elimination). If this intermediate reductively eliminates with the aryl group before the desired alkene insertion and subsequent steps, dehalogenation occurs.
-
Temperature Control: Higher temperatures can accelerate the rate of dehalogenation.
-
Recommendation: Run the reaction at the lowest temperature that allows for efficient coupling. A temperature screen is highly recommended.
-
-
Base Selection: The choice of base can influence the reaction outcome.
-
Recommendation: Inorganic bases like K₂CO₃ or NaOAc are often effective.[3] If using an amine base like triethylamine, ensure it is high purity and consider if it might be contributing as a hydride source.
-
-
Additives: Phase-transfer catalysts can sometimes improve yields and reduce side reactions.
-
Recommendation: The addition of a tetraalkylammonium salt like tetrabutylammonium bromide (TBAB) can be beneficial, especially under "Jeffery conditions".[10]
-
Objective: To find the optimal reaction temperature that maximizes the yield of the Heck product while minimizing dehalogenation.
Materials:
-
Aryl halide (1.0 equiv)
-
Olefin (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
K₂CO₃ (2 equiv)
-
DMF (or another suitable solvent)
-
Reaction vials for parallel synthesis
Procedure:
-
Prepare a stock solution of the aryl halide, olefin, Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF.
-
Aliquot the stock solution into several reaction vials.
-
Place the vials in a heating block with a temperature gradient (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
Cool the reactions to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Analyze each sample by GC-MS or LC-MS to determine the ratio of the desired Heck product to the dehalogenated byproduct.
-
Plot the yield of the desired product and the dehalogenated byproduct as a function of temperature to identify the optimal conditions.
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
Dehalogenation can compete with the desired C-N bond formation in Buchwald-Hartwig amination, especially with electron-rich aryl halides or when the desired C-N reductive elimination is slow.[7][11]
The key to suppressing dehalogenation is to promote the reductive elimination of the C-N bond over the C-H bond.
-
Ligand Choice is Paramount: Bulky, electron-rich phosphine ligands are essential for accelerating the C-N reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solvent: Aprotic, non-coordinating solvents are generally best.
-
Recommendation: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig amination.[1]
-
Materials:
-
Heteroaryl bromide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Pd(OAc)₂ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk tube.
-
Add the heteroaryl bromide and the secondary amine.
-
Add the anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Issue 4: Dehalogenation in Sonogashira Coupling
Dehalogenation can be a significant side reaction in Sonogashira coupling, particularly with electron-rich aryl halides or when using amine bases.
The Pd-H species responsible for dehalogenation can be formed from the amine base/solvent system. Additionally, slow transmetalation from the copper acetylide can provide a larger window for dehalogenation to occur.
-
Optimize the Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common but can be hydride sources.
-
Recommendation: If dehalogenation is significant, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[3]
-
-
Consider Copper-Free Conditions: The copper co-catalyst can sometimes promote side reactions. Numerous copper-free Sonogashira protocols have been developed.[3]
-
Recommendation: If homocoupling of the alkyne (Glaser coupling) is also an issue, switching to a copper-free protocol is highly advised.[3]
-
-
Solvent and Temperature:
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (3 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Cs₂CO₃, and Pd(PPh₃)₄.
-
Add the anhydrous THF, followed by the terminal alkyne.
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights: Visualizing the Dehalogenation Pathway
Understanding the mechanistic pathways is key to rationally designing experiments to avoid dehalogenation. The following diagrams, rendered in DOT language, illustrate the key steps.
The Catalytic Cycle and the Dehalogenation Off-Ramp
This diagram shows the main catalytic cycle for a generic cross-coupling reaction and how the formation of a palladium-hydride species leads to the dehalogenation side product.
Caption: Common sources leading to the formation of Pd-H species.
Conclusion
Dehalogenation is a common but manageable side reaction in palladium catalysis. By understanding the underlying mechanisms and systematically optimizing key reaction parameters—ligand, base, solvent, and temperature—researchers can significantly suppress the formation of this undesired byproduct. This guide provides a framework for rational troubleshooting, enabling the development of more efficient and robust cross-coupling methodologies.
References
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Organic Chemistry Group, University of Leeds. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Cantera. (2023). Viewing a reaction path diagram. Cantera Documentation. [Link]
-
Request PDF. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
OUCI. (n.d.). Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
GitHub. (n.d.). Complex GraphViz DOT Sample. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Wilson, D. J. D., Couchman, S. A., & Dutton, J. L. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic chemistry, 51(14), 7657–7668. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. [Link]
-
Hartwig, J. F. (1997). Mechanism of β-Hydrogen Elimination from Square Planar Iridium(I) Alkoxide Complexes with Labile Dative Ligands. Journal of the American Chemical Society, 119(38), 9122-9133. [Link]
-
ResearchGate. (2025). Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines. [Link]
-
Request PDF. (2025). NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. [Link]
-
graphviz documentation. (n.d.). Examples. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
PubMed. (2024). Phosphine versus Carbene Metal Interactions: Bond Energies. [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]
-
NIH. (n.d.). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Request PDF. (2025). Mechanism of β Hydrogen Elimination from Square Planar Iridium(I) Alkoxide Complexes with Labile Dative Ligands. [Link]
-
PubMed. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Beta-Hydride Elimination. [Link]
-
NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
NIH. (n.d.). Structure of a seeded palladium nanoparticle and its dynamics during the hydride phase transformation. [Link]
-
NIH. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. [Link]
-
OpenOChem Learn. (n.d.). β-Hydride Elimination. [Link]
-
Stony Brook University. (2025). Unraveling the Kinetics of Hydride Formation and Decomposition at Pd–Au Bimetallic Interfaces. [Link]
-
Request PDF. (2025). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. [Link]
-
KU Leuven. (2025). Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. [Link]
-
Chinese Journal of Structural Chemistry. (2022). Theoretical Measurements of Quantitative Effects Caused by Spectator Ligands on Palladium-catalyzed C−H Activation. [Link]
-
Request PDF. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
-
ACS Publications. (n.d.). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Johnson Matthey Technology Review. (1998). Formation and Decomposition of Palladium Hydride Particles. [Link]
-
ACS Publications. (2020). Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
RSC Publishing. (n.d.). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. [Link]
-
Request PDF. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
-
MDPI. (2023). Dynamics of Pd Subsurface Hydride Formation and Their Impact on the Selectivity Control for Selective Butadiene Hydrogenation Reaction. [Link]
-
SciSpace. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 5-bromo-2-(dimethylamino)benzoate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-(dimethylamino)benzoate. We will address common challenges, provide detailed, field-proven protocols, and answer frequently asked questions to help you improve your reaction yields and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and reliable method is the N-dimethylation of the primary amine precursor, Methyl 2-amino-5-bromobenzoate, using the Eschweiler-Clarke reaction.[1][2] This reaction is a reductive amination process that utilizes excess formic acid and formaldehyde to methylate primary or secondary amines to their corresponding tertiary amines.[3] It is highly valued for its efficiency and operational simplicity.
Q2: Can you explain the mechanism of the Eschweiler-Clarke reaction?
Certainly. The reaction proceeds through a well-established mechanism.[4][5]
-
Imine Formation: The primary amine (Methyl 2-amino-5-bromobenzoate) first attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.
-
Reductive Methylation: Formic acid acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (the monomethylated product) and releasing carbon dioxide. The loss of CO2 gas makes this step irreversible and drives the reaction forward.[1]
-
Second Methylation: The process repeats. The newly formed secondary amine reacts with a second molecule of formaldehyde to form another iminium ion, which is subsequently reduced by another molecule of formic acid to yield the final tertiary amine product, this compound.[3]
Q3: Why is the Eschweiler-Clarke reaction often preferred over methylation with agents like methyl iodide (MeI)?
The primary advantage of the Eschweiler-Clarke reaction is its high selectivity for producing tertiary amines without the risk of forming quaternary ammonium salts.[5][6] Alkylating agents like methyl iodide can lead to over-alkylation, producing the quaternary salt, which can be a difficult-to-remove impurity. The mechanism of the Eschweiler-Clarke reaction makes quaternization impossible because a tertiary amine cannot form another iminium ion with formaldehyde.[1] Additionally, the reagents are inexpensive and the reaction conditions are generally mild.[7]
Q4: What is the recommended starting material and how is it prepared?
The ideal starting material is Methyl 2-amino-5-bromobenzoate . It is typically synthesized from its corresponding carboxylic acid, 2-amino-5-bromobenzoic acid, via a Fischer esterification reaction. This involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄).[8]
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 2-amino-5-bromobenzoate (Starting Material)
This protocol outlines the Fischer esterification of 2-amino-5-bromobenzoic acid.[8]
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (reagent grade, excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).
-
With gentle stirring, carefully add concentrated sulfuric acid dropwise (approx. 0.1 - 0.2 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Pour the residue slowly into a beaker of ice-cold water.
-
Carefully neutralize the mixture by adding 10% aqueous sodium carbonate solution dropwise until the pH is ~7-8. Be cautious of CO₂ evolution.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Protocol B: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol describes the N-dimethylation of Methyl 2-amino-5-bromobenzoate.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Formic Acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Methyl 2-amino-5-bromobenzoate (1.0 eq).
-
Add formic acid (approx. 3.0-5.0 eq).
-
Add formaldehyde solution (approx. 3.0-5.0 eq). Note: Using an excess of both reagents helps drive the reaction to completion.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C in a fume hood. Vigorous gas evolution (CO₂) should be observed.
-
Maintain heating for 4-8 hours, or until gas evolution ceases and TLC analysis indicates the complete consumption of the starting amine and the monomethylated intermediate.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH ~1-2 with 1M HCl. This protonates the desired tertiary amine product, making it water-soluble, while neutral impurities can be washed away.
-
Wash the acidic aqueous layer with DCM or ether (2 x 30 mL) to remove any non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully basify to pH ~10-12 with 6M NaOH. The product should precipitate or form an oil.
-
Extract the product from the basic aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Troubleshooting Guide
Q: My final yield is disappointingly low. What are the most likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Let's break them down:
-
Incomplete Reaction: The most frequent cause is an incomplete reaction. Ensure you are using a sufficient excess of both formic acid and formaldehyde (at least 2.5 equivalents of each, but 3-5 eq is often better). Also, confirm your reaction temperature is adequate (80-100 °C) and the reaction time is sufficient. Monitor the reaction by TLC until the starting material and the intermediate monomethylated amine are no longer visible.
-
Sub-optimal Stoichiometry: The reaction consumes two equivalents of both formaldehyde and formic acid per mole of primary amine. Using less than a 2:2 ratio will inherently lead to a mixture of mono- and di-methylated products, lowering the yield of your target compound.[1]
-
Workup Losses: The product has both a basic amine and an ester functional group. During the acid-base workup, ensure the pH is adjusted correctly. Incomplete protonation during the acid wash (pH should be <2) or incomplete deprotonation during extraction (pH should be >10) can lead to significant product loss in the wrong phase.
-
Ester Hydrolysis: Prolonged heating under strongly acidic or basic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. While the Eschweiler-Clarke conditions are acidic, they are not typically harsh enough to cause significant hydrolysis. However, be mindful during the workup, especially if heating is used to remove solvents after basification.
Q: My TLC plate shows three spots: starting material, a middle spot, and my product. How do I push the reaction to completion?
A: This is a classic sign of an incomplete reaction. The middle spot is almost certainly the monomethylated intermediate, Methyl 5-bromo-2-(methylamino)benzoate.
-
Increase Reagent Excess: The formation of the tertiary amine from the secondary amine is often the slower step. Add another equivalent of both formaldehyde and formic acid to the reaction mixture.
-
Increase Reaction Time/Temperature: Continue refluxing the reaction for several more hours. If the reaction is still sluggish, you can cautiously increase the temperature, but do not exceed 110 °C to minimize potential side reactions.
-
Confirm Reagent Quality: Ensure your formaldehyde solution has not degraded (polymerized to paraformaldehyde) and that your formic acid is of a suitable concentration.
Q: I'm having difficulty purifying my product. It streaks on the silica gel column. What can I do?
A: Amines are notorious for streaking on silica gel due to their basicity. Here are two effective solutions:
-
Neutralize the Silica: Prepare your column slurry with the eluent system (e.g., 9:1 Hexane:EtOAc) and add 0.5-1% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic silanol groups on the silica surface, leading to much sharper bands and better separation.
-
Pre-Workup Purification: Ensure your acid-base workup was thorough. A well-executed extraction can significantly reduce impurities, making the final chromatographic purification much easier. If the crude product contains residual formic acid or other baseline impurities, they can contribute to streaking. A pre-column wash with saturated sodium bicarbonate solution can sometimes help.
Visualizations & Data
Reaction Mechanism and Troubleshooting Workflow
Data Presentation
Table 1: Optimization of Reaction Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome | Rationale |
| Reagent Ratio (HCHO:HCOOH:Amine) | 2.2 : 2.2 : 1 | 4.0 : 4.0 : 1 | Higher conversion to dimethylated product | A larger excess of reagents ensures the reaction is driven to completion, overcoming the slower second methylation step.[1] |
| Temperature | 80 °C | 100 °C | Faster reaction rate | Increased temperature provides the necessary activation energy, especially for less reactive aromatic amines. |
| Reaction Time | 4 hours | 8 hours | Complete consumption of intermediates | Allows sufficient time for both methylation steps to reach completion, as confirmed by TLC. |
| Purification Additive | None (Standard Silica) | 1% Et₃N in Eluent | Sharper peaks, better separation | The basic additive deactivates acidic sites on the silica gel, preventing tailing of the basic amine product. |
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central - NIH. Available from: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
Eschweiler-Clarke Reaction. YouTube. Available from: [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available from: [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. Available from: [Link]
-
Methylation of NH2 Troubleshooting? Reddit. Available from: [Link]
-
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PubMed Central - NIH. Available from: [Link]
-
Eschweiler-Clarke Procedure. Sciencemadness.org. Available from: [Link]
-
Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate. PubMed. Available from: [Link]
-
Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. Available from: [Link]
-
Eschweiler-Clarke reaction. YouTube. Available from: [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating Steric Challenges: A Technical Support Center for Reactions Involving the Ortho-Dimethylamino Group
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the steric hindrance associated with the ortho-dimethylamino group in organic synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this common yet challenging structural motif. The ortho-dimethylamino group, while a powerful directing group, can present significant steric obstacles that impede desired transformations. This resource is designed to provide both theoretical understanding and practical solutions to overcome these challenges, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with substrates bearing an ortho-dimethylamino group.
1. Why is the ortho-dimethylamino group so sterically hindering?
The steric bulk of the ortho-dimethylamino group arises from the two methyl groups attached to the nitrogen atom. These methyl groups are not static; they rotate and sweep out a significant volume, creating a "cone of influence" that can block the approach of reagents to the adjacent ortho position and to the nitrogen atom itself. This steric congestion can significantly slow down or even prevent reactions that would otherwise be facile.[1][2]
2. In which types of reactions is the steric hindrance of the ortho-dimethylamino group most problematic?
The steric hindrance of the ortho-dimethylamino group is a significant factor in a variety of reactions, including:
-
Nucleophilic Aromatic Substitution (SNAr): The bulky dimethylamino group can shield the carbon atom at the ortho position, making it difficult for nucleophiles to attack.
-
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann): The steric bulk can hinder the oxidative addition of the palladium or copper catalyst to the C-X bond (where X is a halide or triflate) at the ortho position.[3]
-
Reactions at an Adjacent Functional Group: If another reactive group is present next to the ortho-dimethylamino group, its reactivity can be severely diminished due to steric blocking.
-
Directed ortho-Metalation (DoM): While the dimethylamino group is an excellent directing group for lithiation, its steric bulk can sometimes influence the regioselectivity or rate of the reaction, especially in highly substituted systems.[2][4][5][6]
3. Can the conformational flexibility of the dimethylamino group be exploited to reduce its steric impact?
Yes, to some extent. The dimethylamino group can rotate around the C-N bond. The conformation where the methyl groups are oriented away from the reaction center is more favorable for a reaction to occur. However, this is often a minor contributor to overcoming significant steric clashes. Factors like solvent and temperature can influence the conformational equilibrium, but more robust strategies are typically required.
4. Are there any computational tools that can help predict the steric hindrance of an ortho-dimethylamino group in a planned reaction?
Yes, computational chemistry can be a valuable tool. Density functional theory (DFT) calculations can be used to model the transition state of a reaction and predict the activation energy. By comparing the activation energies of a substrate with and without the ortho-dimethylamino group, or with different catalysts and ligands, you can gain insights into the steric and electronic effects at play and make more informed decisions about your reaction design.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered in reactions involving ortho-dimethylamino-substituted compounds.
Issue 1: Low or No Reaction Conversion
Potential Cause: Severe steric hindrance preventing the approach of the reagent or catalyst to the reaction center.
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric repulsion.[1] However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Employ High-Pressure Conditions: Applying high pressure (in the range of 5-20 kbar) can significantly accelerate sterically hindered reactions by reducing the volume of the transition state.[7][8][9][10] This technique can often lead to cleaner reactions and higher yields where thermal activation fails.
-
Utilize Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions by efficiently and rapidly heating the reaction mixture.[11][12][13][14][15] This can be particularly effective for overcoming steric barriers.
-
Optimize Catalyst and Ligand Selection (for Cross-Coupling Reactions): For reactions like Buchwald-Hartwig or Suzuki couplings, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote oxidative addition to sterically hindered aryl halides.[3][16][17][18] See the table below for a comparison of common ligand types.
-
Change the Solvent: The solvent can influence reaction rates through its polarity and coordinating ability.[19][20][21] For sterically demanding reactions, less coordinating solvents may sometimes be beneficial as they can lead to more reactive, "naked" catalytic species.
Decision-Making Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Potential Cause: The ortho-dimethylamino group is a strong ortho-, para-director. However, its steric bulk can hinder substitution at the ortho position, leading to a mixture of ortho and para products, with the para product often predominating.
Solutions:
-
Choose a Bulkier Electrophile: A larger electrophile will experience greater steric hindrance at the ortho position, thus favoring substitution at the less hindered para position.
-
Use a Directing Metalation Group Strategy: If ortho functionalization is desired, a directed ortho-metalation (DoM) approach is often the most effective strategy. The dimethylamino group itself can act as the directing group, or a stronger directing group can be installed if necessary.[2][5][6]
Issue 3: Unwanted Side Reactions at the Dimethylamino Group
Potential Cause: The nitrogen atom of the dimethylamino group is nucleophilic and basic, and can participate in side reactions such as quaternization or acid-base reactions.
Solutions:
-
Temporary Protection of the Dimethylamino Group: The dimethylamino group can be temporarily converted into a less reactive functional group. A common strategy is to oxidize it to the corresponding N-oxide. The N-oxide is significantly less nucleophilic and basic, and its steric profile is also altered. The dimethylamino group can be regenerated by reduction after the desired reaction is complete.[22][23][24]
-
Use of a Non-nucleophilic Base: If the reaction requires a base, choose a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU) to avoid quaternization of the dimethylamino group.
Data Summary: Catalyst and Ligand Selection for Cross-Coupling Reactions
The following table provides a general comparison of different ligand types for palladium-catalyzed cross-coupling reactions of sterically hindered aryl halides bearing an ortho-dimethylamino group.
| Ligand Type | Advantages | Disadvantages | Typical Reaction Conditions |
| Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos, RuPhos) | High activity for activating aryl chlorides; good functional group tolerance. | Can be sensitive to air and moisture. | 80-120 °C, strong base (e.g., NaOtBu, K₃PO₄) |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Excellent activity for sterically demanding substrates; often more stable than phosphine ligands. | Can be more expensive; catalyst preparation can be more complex. | 80-140 °C, strong base |
| Bidentate Phosphines (e.g., BINAP, DPEPhos) | Can provide good stability to the catalyst; effective for some substrates. | Often less active for highly hindered substrates compared to bulky monophosphines or NHCs.[3] | 100-150 °C, strong base |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key strategies to manage the steric hindrance of the ortho-dimethylamino group.
Protocol 1: Temporary Protection as an N-Oxide
This protocol describes the oxidation of an ortho-dimethylamino-substituted aromatic compound to its corresponding N-oxide, followed by deoxygenation.
Step 1: N-Oxidation
-
Dissolve the ortho-dimethylamino-substituted substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise over 10-15 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection (Deoxygenation)
-
Dissolve the purified N-oxide (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent such as phosphorus trichloride (PCl₃) (1.2 equiv) or triphenylphosphine (PPh₃) (1.5 equiv) at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Workflow for N-Oxide Protection/Deprotection
Caption: A typical workflow for using N-oxide as a temporary protecting group.
Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl chloride bearing an ortho-dimethylamino group.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the ortho-dimethylamino-substituted aryl chloride (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous toluene as the solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Jenner, G. (1993). Kinetic effects of high pressure in congested and strained molecular systems. A useful application of high pressure in organic synthesis.
- An efficient, versatile and practical microwave assisted synthesis of sterically hindered N-aryl piperazines. (2025).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central.
- The effects of solvent nature and steric hindrance on the reactivity, mechanism and selectivity of the cationic imino‐Diels–Alder cycloaddition reaction between cationic 2‐azadienes and arylpropene. (n.d.).
- Steric Effects in High Pressure Knoevenagel Reactions. (2025).
- Microwave Assisted Organic Synthesis. (n.d.).
- Chemical Synthesis Driven by High Pressure. (2025). CCS Chemistry.
- Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects. (n.d.).
- Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Protecting Agents. (n.d.). TCI Chemicals.
- Solvent effects. (n.d.). Wikipedia.
- Steric effects. (n.d.). Wikipedia.
- Organic reactions at high pressure. A mild method for the placement of protecting groups on hindered and sensitive alcohols. (1984). Semantic Scholar.
- 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. (2021). ACS Omega.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025).
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2025).
- "Directed Ortho-Metalation of Dimethylarylamines" by Michael Timmons. (2002). TopSCHOLAR.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PubMed Central.
- Directed (ortho)
- Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (n.d.).
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Buchwald–Hartwig amin
- High Pressure in Organic Synthesis. (n.d.). Denmark Group.
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PubMed Central.
- ortho metalation. (n.d.). Andrew G Myers Research Group.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- DMAPO as an Oxidant and Condensing Agent. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Coupling Reactions Of Aryl Halides Research Articles. (n.d.). R Discovery.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). PubMed Central.
- The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.).
- Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. (n.d.).
- 4-(Dimethylamino)pyridine N-Oxide 1005-31-8. (n.d.). TCI Chemicals.
- Synthesis and structure of potential Lewis acid–Lewis base bifunctional catalysts: 1-N,N-dimethylamino-8-borononaphthalene derivatives. (2025).
- Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. (n.d.). NIH.
- Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. (n.d.). PubMed Central.
- Mukaiyama Aldol Reactions in Aqueous Media. (n.d.). PubMed Central.
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- 24. researchgate.net [researchgate.net]
troubleshooting low conversion in cross-coupling of substituted benzoates
Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions with substituted benzoate electrophiles. As a Senior Application Scientist, I understand that while these substrates offer attractive advantages in terms of cost and availability, their C(sp²)–O bond activation presents unique challenges compared to traditional aryl halides. This guide is structured to provide direct, actionable solutions to common problems, grounded in mechanistic understanding.
Part 1: Initial Troubleshooting Workflow
Low conversion is a frustratingly common issue. Before diving into specific reagents, it's crucial to approach the problem systematically. The following workflow outlines a logical sequence of checks to identify the root cause of poor reaction performance.
Caption: A logical workflow for troubleshooting low conversion issues.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific experimental failures with detailed causal explanations and concrete solutions.
Q1: My reaction shows very low or no conversion of the benzoate starting material. Where should I start?
A1: This is the most frequent issue and typically points to a failure in the most challenging step of the catalytic cycle: oxidative addition to the C(aryl)–O bond. Unlike the weaker C–Br or C–I bonds, the C–O bond in a benzoate is significantly stronger and requires a highly active catalyst system.
-
Causality—The Challenge of C–O Activation: The rate-limiting step is often the cleavage of the aryl C–O bond by the low-valent metal center (e.g., Pd(0)).[1] This process is more difficult for benzoates than for aryl sulfonates (like tosylates or mesylates) or halides.[2] Success hinges on creating a metal center that is electron-rich and sterically accessible enough to perform this difficult oxidative addition.[3][4] Nickel catalysts are also well-known for their ability to activate C-O bonds, sometimes under milder conditions than palladium.[5][6]
-
Immediate Solutions:
-
Evaluate Your Ligand: Standard ligands like PPh₃ or even some bidentate phosphines may be ineffective. The activation of C–O bonds almost always requires specialized, bulky, and electron-rich monodentate dialkylbiaryl phosphine ligands.[3][7]
-
Check Your Catalyst's Health: The active Pd(0) species is sensitive to oxygen.[8] If your reaction turns black immediately upon heating, it's likely that your catalyst has decomposed to palladium black, which is catalytically inactive.[9]
-
Action: Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Use fresh, high-purity palladium precatalysts and ligands.
-
-
Increase Reaction Temperature: C–O bond activation often requires more thermal energy than C–halide activation. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C, solvent permitting.
-
Q2: I'm using a suitable Buchwald ligand and a fresh palladium source, but the conversion stalls at 20-30%. What's the next bottleneck?
A2: If the initial oxidative addition is occurring but the reaction is stalling, the bottleneck may have shifted to another part of the catalytic cycle, or a competing side reaction is becoming dominant. The choice of base and solvent is often the next critical parameter to investigate.
-
Causality—The Role of the Base: The base plays a crucial role, particularly in Suzuki-Miyaura couplings, where it facilitates the formation of the more nucleophilic boronate "ate" complex required for transmetalation.[10][11] If the base is too weak or poorly soluble, the transmetalation step will be slow, stalling the catalytic cycle.[12][13]
-
Immediate Solutions:
-
Re-evaluate Your Base:
-
Action: Switch to a stronger, non-nucleophilic base. While K₂CO₃ is common, K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings due to their greater basicity and, in the case of cesium, favorable solubility effects.[11][12] For substrates sensitive to strong bases, milder options like KF can be considered.[11]
-
-
Assess Solvent Compatibility: The solvent must dissolve all components (especially the base and the organometallic intermediates) and stabilize the catalytic species.[8]
-
Action: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard. For Suzuki couplings, a co-solvent of water is often necessary to help solubilize the base and facilitate boronate formation.[3] However, for substrates prone to hydrolysis or protodeboronation, strictly anhydrous conditions may be required.
-
-
| Base | Common Use Case | Relative Strength | Key Considerations |
| K₂CO₃ | General purpose, cost-effective | Moderate | Can be insufficient for difficult C–O couplings.[12] |
| K₃PO₄ | Excellent for challenging couplings, N-heterocycles | Strong | Good solubility in polar aprotic/water mixtures.[3][11] |
| Cs₂CO₃ | Often gives highest yields ("caesium effect") | Strong | More expensive but highly effective.[12][14] |
| NaOtBu | Buchwald-Hartwig Amination | Very Strong | Can promote side reactions like ester hydrolysis. |
| KF | Mild conditions, sensitive substrates | Mild | Fluoride ions play a unique role in activating boron.[11] |
Q3: My mass spectrum shows a significant peak corresponding to the decarboxylated starting material. How can I prevent this?
A3: You are observing a classic side reaction for benzoate couplings: decarboxylation . This occurs when the carboxylate group is cleaved from the aromatic ring, releasing CO₂, and is often mediated by the transition metal catalyst itself, especially copper co-catalysts.[15][16]
-
Causality—The Decarboxylative Pathway: In some systems, particularly those developed by Goossen and others, the reaction is designed to proceed through a decarboxylative mechanism where the carboxylate is intentionally extruded to form an aryl-metal intermediate.[15][16][17] However, if this is not the intended pathway, it represents a yield-limiting side reaction. This process is often promoted by high temperatures and certain catalyst systems.[18][19]
-
Immediate Solutions:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of thermal decarboxylation. Try to find the lowest temperature that still provides a reasonable rate of the desired cross-coupling.
-
Avoid Copper Additives (if applicable): While some protocols for other couplings use copper co-catalysts, copper is well-known to promote the decarboxylation of benzoates.[16] Unless your protocol specifically requires it for a bimetallic system, exclude it.[18]
-
Modify the Substrate: While not always feasible, electron-withdrawing groups on the benzoate ring can sometimes suppress decarboxylation.
-
Part 3: Frequently Asked Questions (FAQs)
Q: How do I choose the optimal ligand for my substituted benzoate?
A: There is no single "best" ligand, as the optimal choice depends on the steric and electronic properties of your specific substrate. However, the general principle for C–O activation is to use bulky and electron-rich monodentate phosphine ligands .[3][20] Steric bulk promotes the formation of the 12-electron PdL intermediate, which is highly reactive in oxidative addition, while high electron density on the phosphorus atom makes the palladium center more nucleophilic and better able to attack the C–O bond.[3][14]
-
Recommendation: Start with a screening approach. XPhos is often a robust starting point for sterically hindered substrates.[18] For less hindered systems, SPhos or RuPhos may be effective. A high-throughput screening approach is the most efficient method to identify the optimal ligand.[21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. soci.org [soci.org]
- 16. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 17. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 18. Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates without Activating ortho Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pure.uj.ac.za [pure.uj.ac.za]
Technical Support Center: Workup Procedures for Reactions Involving Dimethylamino-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of reactions involving compounds that contain the dimethylamino [-N(CH₃)₂] functional group. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup of reactions involving dimethylamino-containing compounds, which are often used as catalysts (e.g., DMAP), reagents, or are part of the target molecule's structure.
Q1: I performed an acidic wash to remove a dimethylamino-containing impurity, but my product seems to have disappeared. Where did it go and can I recover it?
Probable Cause: This is a classic issue that arises if your desired product also contains a basic functional group, such as another amine or a nitrogen-containing heterocycle. The dimethylamino group is basic due to the lone pair of electrons on the nitrogen atom. When you wash your organic layer with an acid (e.g., 1M HCl), you protonate the basic nitrogen, forming a dimethylammonium salt [(CH₃)₂NH⁺R]. This salt is ionic and therefore highly soluble in the aqueous layer. If your product is also basic, it will be protonated and extracted into the aqueous layer along with the impurity.
Solution & Recovery Protocol: Yes, in most cases, your product is recoverable. It is currently in the acidic aqueous washes you collected.
Step-by-Step Recovery:
-
Combine Aqueous Layers: Combine all the acidic aqueous washes you set aside.
-
Cooling: Place the combined aqueous solution in an ice bath. This helps to control the heat generated during the subsequent neutralization step.
-
Basification: Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the aqueous layer while stirring. Your goal is to deprotonate your product, making it neutral and thus less soluble in water.
-
Monitor pH: Continuously monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding base until the solution is neutral (pH ~7) or slightly basic (pH 8-9).
-
Re-extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the solution three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Your now-neutral product will partition back into the organic layer.[1][2]
-
Combine & Dry: Combine the organic extracts, dry them over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to recover your product.[3]
Q2: My dimethylamino-containing product streaks badly during silica gel column chromatography, leading to poor separation. How can I fix this?
Probable Cause: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic compounds, like those containing a dimethylamino group, interact strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding causes the compound to move unevenly down the column, resulting in significant tailing or "streaking" of the spot on a TLC plate and a broad elution profile from a column.[4][5]
Solution: To prevent this, you need to deactivate the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to the chromatography eluent.
Recommended Protocol for Basic Compound Chromatography:
-
Choose Your Eluent: First, determine an appropriate solvent system (e.g., a hexane/ethyl acetate mixture) using TLC.
-
Add a Basic Modifier: To your chosen eluent, add a small percentage of a volatile tertiary amine. The most common choice is triethylamine (TEA), typically at a concentration of 0.5-2% by volume. An alternative is to use a few drops of aqueous ammonia in the eluent, which is particularly effective when using more polar solvent systems like dichloromethane/methanol.[4]
-
Prepare the Column:
-
Slurry Preparation: Prepare a slurry of the silica gel in the modified eluent.
-
Packing: Pack the column with this slurry to ensure the entire stationary phase is equilibrated with the basic modifier.[4]
-
-
Loading the Sample: It is often best to "dry load" your sample. Dissolve your crude product in a minimal amount of a suitable solvent, add a small amount of silica gel, and evaporate the solvent. This creates a dry, free-flowing powder that can be carefully added to the top of the packed column. This technique prevents the sample from disrupting the column bed.[4]
-
Elution: Run the column using the same base-modified eluent. The triethylamine will compete with your product for the acidic sites on the silica, allowing your compound to travel smoothly through the column and resulting in sharper peaks and better separation.
Q3: My reaction was performed in DMF and contains triethylamine and DMAP. The standard aqueous workup results in a persistent emulsion. What should I do?
Probable Cause: Emulsions are a common headache in liquid-liquid extractions and are often caused by the presence of high-boiling polar aprotic solvents like DMF or DMSO, or by salts that act as surfactants.[6] These solvents are partially miscible with both water and common organic extraction solvents, which destabilizes the boundary between the two layers.
Solution: The best strategy is to remove the high-boiling solvent before the aqueous workup, if possible. However, if an emulsion has already formed, there are several techniques to break it.
Workflow for Breaking Emulsions:
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-20 minutes is enough for the layers to separate.
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. The high ionic strength of brine increases the polarity of the aqueous layer, which in turn decreases the solubility of the organic solvent in the water and can help force the separation of layers.[7]
-
Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod. Vigorous shaking is often the cause of the emulsion in the first place.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). This can sometimes break up the microscopic droplets that form the emulsion.[6]
Prophylactic Strategy (to prevent emulsions):
-
After the reaction is complete, remove the DMF or other high-boiling solvent under high vacuum.
-
Re-dissolve the remaining residue in a non-polar organic solvent like ethyl acetate or diethyl ether.
-
Proceed with the standard aqueous washes. The absence of the polar aprotic solvent will make the layer separation much cleaner.[6]
Frequently Asked Questions (FAQs)
Q1: Why are dimethylamino compounds basic? How basic are they?
The basicity of a dimethylamino group stems from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The two methyl groups attached to the nitrogen are electron-donating through an inductive effect. This pushes electron density onto the nitrogen, making its lone pair more available and thus more basic compared to ammonia (NH₃).[8]
To quantify basicity, chemists often refer to the pKa of the conjugate acid (pKaH). A higher pKaH value indicates a stronger base.[9][10]
| Compound | Conjugate Acid | pKa of Conjugate Acid (pKaH) | Relative Basicity |
| Dimethylamine | (CH₃)₂NH₂⁺ | 10.73[11] | Strong Base |
| Triethylamine | (C₂H₅)₃NH⁺ | 10.75[10] | Strong Base |
| 4-(Dimethylamino)pyridine (DMAP) | DMAP-H⁺ | 9.70[12][13][14][15] | Strong Base |
| Ammonia | NH₄⁺ | 9.2 | Weaker Base |
| Pyridine | Pyridinium | 5.2 | Much Weaker Base |
Table 1: Comparison of the basicity of common amines through the pKa of their conjugate acids.
As you can see, simple dimethylamino compounds are comparable in basicity to triethylamine and are significantly stronger bases than pyridine or ammonia.
Q2: What is the best acidic solution to use for washing away dimethylamino compounds?
The choice of acid depends on the stability of your desired product.
-
For Acid-Stable Products: A dilute solution of a strong acid, such as 1M HCl or 5-10% aqueous H₂SO₄ , is highly effective.[1][7] These acids will fully protonate the dimethylamino group, ensuring its complete transfer into the aqueous layer. It is recommended to wash two or three times to ensure complete removal.[1]
-
For Mildly Acid-Sensitive Products: A weaker acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or 5% aqueous citric acid , can be used. These create a mildly acidic environment sufficient to protonate stronger bases without damaging sensitive functional groups.
-
For Very Acid-Sensitive Products: An alternative to acidic washes is to use a 10% aqueous copper(II) sulfate (CuSO₄) solution . The copper ions will chelate with the amine, and the resulting colored complex will partition into the aqueous layer. You can continue washing until the blue aqueous layer no longer turns a deeper purple, indicating the amine has been removed.[6][16]
Q3: What are the general solubility properties of dimethylamino-containing compounds?
The solubility is dictated by the overall structure of the molecule. The dimethylamino group itself adds polarity and the ability to act as a hydrogen bond acceptor.
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Generally Soluble to Very Soluble | The solvent's hydroxyl group can hydrogen bond with the nitrogen's lone pair.[17][18] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally Soluble | Favorable dipole-dipole interactions occur between the solvent and the polar C-N bonds.[17] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Soluble | These solvents have intermediate polarity and are good at dissolving a wide range of organic compounds.[17][19] |
| Ethers | Diethyl ether, THF | Moderately Soluble to Soluble | Solubility depends on the rest of the molecule's structure. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar dimethylamino group is not well-solvated by nonpolar solvents, unless the molecule has a very large nonpolar scaffold.[18][19] |
| Water | H₂O | Slightly Soluble to Soluble | Small dimethylamino compounds are often soluble in water.[11][20] Solubility decreases as the nonpolar part of the molecule gets larger. However, upon protonation with acid, they become highly water-soluble salts. |
Table 2: Generalized solubility profile of molecules containing a dimethylamino group.
Visualized Workflow: Choosing a Workup Strategy
The following diagram outlines the decision-making process for selecting an appropriate workup procedure when a dimethylamino compound is present as an impurity.
Caption: Decision tree for selecting a workup strategy.
References
-
DrugFuture. (n.d.). DMAP. Retrieved from [Link]
-
ChemBK. (n.d.). DMAP. Retrieved from [Link]
-
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Validation & Comparative
The Halogen Dance: A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Benzoates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of modern organic synthesis, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical decision that profoundly influences reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted benzoates, two common building blocks in drug development, across three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Supported by experimental principles and representative data, this analysis will empower researchers to make informed strategic decisions in their synthetic endeavors.
The Decisive First Step: Understanding the Underlying Principles of Reactivity
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE).[2] The weaker the C-X bond, the more readily it undergoes the crucial, and often rate-determining, oxidative addition step to the palladium(0) catalyst.[3][4]
The C-Br bond (BDE: ~330 kJ/mol) is significantly weaker than the C-Cl bond (BDE: ~397 kJ/mol), making bromo-substituted benzoates inherently more reactive than their chloro- counterparts.[1] This fundamental difference in reactivity necessitates distinct strategic considerations in reaction design, particularly concerning catalyst selection and reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The remarkable efficiency of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle. Understanding this cycle is key to appreciating the differential reactivity of bromo- and chloro-substituted benzoates.
The oxidative addition of the aryl halide to the Pd(0) center is the initial and often the most challenging step. The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond results in a higher activation energy for this step, thus requiring more forcing conditions or more active catalyst systems for chloro-substituted benzoates.[1]
Performance Showdown: Bromo- vs. Chloro-Benzoates in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on identical benzoate esters across all three major cross-coupling reactions are not abundant in a single source, we can synthesize a representative comparison based on established reactivity principles and data from closely related electron-deficient systems. The following tables illustrate the expected differences in performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.
| Parameter | Methyl 4-bromobenzoate | Methyl 4-chlorobenzoate | Rationale & Citation |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd(OAc)₂ / Bulky, electron-rich ligand (e.g., XPhos, SPhos) | Aryl chlorides require more active catalysts to facilitate the challenging oxidative addition step.[5] |
| Typical Temperature | 80-100 °C | 100-120 °C | The higher C-Cl bond energy necessitates more thermal energy to drive the reaction. |
| Typical Reaction Time | 2-12 hours | 12-24 hours | Slower oxidative addition for aryl chlorides leads to longer reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on catalyst system) | With an optimized catalyst system, good yields can be achieved for aryl chlorides, but often lower than for the corresponding bromides under standard conditions.[5] |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
| Parameter | Ethyl 4-bromobenzoate | Ethyl 4-chlorobenzoate | Rationale & Citation |
| Catalyst System | Pd(OAc)₂/PPh₃ | Herrmann's palladacycle or Pd(OAc)₂ / Bulky phosphine (e.g., P(t-Bu)₃) | The activation of aryl chlorides in the Heck reaction often requires specialized catalysts or bulky, electron-rich ligands.[6] |
| Typical Temperature | 100-140 °C | 120-160 °C | Higher temperatures are generally required to overcome the inertness of the C-Cl bond. |
| Typical Reaction Time | 6-24 hours | 18-48 hours | The slower kinetics of the oxidative addition step for aryl chlorides prolongs the reaction time.[1] |
| Expected Yield | Good | Moderate (highly dependent on catalyst and substrate) | Achieving high yields with electron-deficient aryl chlorides can be challenging and often requires careful optimization of the catalyst system.[6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.
| Parameter | Methyl 4-bromobenzoate | Methyl 4-chlorobenzoate | Rationale & Citation |
| Catalyst System | Pd₂(dba)₃/BINAP | Pd₂(dba)₃ / Bulky, electron-rich ligand (e.g., XPhos, RuPhos) | The amination of less reactive aryl chlorides necessitates the use of highly active catalyst systems, often employing bulky biarylphosphine ligands.[2][7] |
| Typical Temperature | 80-110 °C | 100-130 °C | More thermal energy is required to facilitate the oxidative addition of the aryl chloride. |
| Typical Reaction Time | 4-18 hours | 12-36 hours | The rate of C-N bond formation is typically slower for aryl chlorides due to the initial activation step. |
| Expected Yield | Good to Excellent | Good (with appropriate catalyst system) | Modern catalyst systems have made the Buchwald-Hartwig amination of aryl chlorides a highly viable transformation, often providing good yields.[2] |
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the key differences in the experimental setup for bromo- and chloro-substituted benzoates.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-halobenzoate with Phenylboronic Acid
For Methyl 4-bromobenzoate:
-
To a flame-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane/water (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For Methyl 4-chlorobenzoate:
-
Follow steps 1-3 as above, using methyl 4-chlorobenzoate.
-
In a separate flask, prepare the catalyst by adding palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to the degassed solvent and stirring for 10 minutes.
-
Add the activated catalyst solution to the reaction flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Follow steps 6-8 for workup and purification.
Protocol 2: Heck Reaction of Ethyl 4-halobenzoate with Styrene
For Ethyl 4-bromobenzoate:
-
To a Schlenk tube, add ethyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL), styrene (1.5 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-18 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
For Ethyl 4-chlorobenzoate:
-
To a Schlenk tube, add ethyl 4-chlorobenzoate (1.0 mmol), Herrmann's catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.015 mmol, 1.5 mol%), and sodium acetate (1.5 mmol).
-
Evacuate and backfill with argon or nitrogen three times.
-
Add N-methyl-2-pyrrolidone (NMP) (5 mL) and styrene (1.5 mmol).
-
Seal the tube and heat to 140 °C for 24-48 hours.
-
Follow steps 5-7 for workup and purification.
Protocol 3: Buchwald-Hartwig Amination of Methyl 4-halobenzoate with Morpholine
For Methyl 4-bromobenzoate:
-
In a glovebox, charge a vial with palladium(II) acetate (0.015 mmol, 1.5 mol%), BINAP (0.023 mmol, 2.3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add methyl 4-bromobenzoate (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL).
-
Seal the vial and heat to 100 °C for 8-12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
For Methyl 4-chlorobenzoate:
-
In a glovebox, charge a vial with bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).[7]
-
Add methyl 4-chlorobenzoate (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL).[7]
-
Seal the vial and heat to 110 °C for 18-24 hours.[7]
-
Follow steps 4-5 for workup and purification.
Strategic Considerations for the Synthetic Chemist
The choice between a bromo- and a chloro-substituted benzoate is a strategic decision that balances reactivity, cost, and the complexity of the desired transformation.
Bromo-substituted benzoates are the preferred choice when:
-
High reactivity is paramount: For complex syntheses with sensitive functional groups that may not tolerate harsh conditions.
-
Milder reaction conditions are desired: To minimize side reactions and simplify purification.
-
Rapid reaction times are necessary: For high-throughput synthesis and library generation.
Chloro-substituted benzoates are a viable and often advantageous option when:
-
Cost is a major driver: Aryl chlorides are generally more economical than their bromo- counterparts, making them ideal for large-scale manufacturing.
-
A suitable, highly active catalyst system is available: The development of advanced ligands and pre-catalysts has significantly expanded the utility of aryl chlorides.
-
The synthetic route can tolerate higher temperatures and longer reaction times.
Conclusion
The inherent chemical properties of the carbon-halogen bond place bromo- and chloro-substituted benzoates at different points on the reactivity spectrum for palladium-catalyzed cross-coupling reactions. Bromo-benzoates offer the advantage of higher reactivity, often leading to milder conditions and shorter reaction times. However, the economic benefits and widespread availability of chloro-benzoates make them an attractive alternative, particularly for large-scale applications. The continuous evolution of catalyst technology continues to narrow the reactivity gap, empowering chemists to select the optimal starting material based on a nuanced understanding of the interplay between substrate, catalyst, and reaction conditions. This guide serves as a foundational resource for navigating these choices and designing robust and efficient synthetic strategies in the pursuit of novel therapeutics and advanced materials.
References
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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The Possible Involvement of Bis(phosphine)palladium Complexes as Key Intermediates. Journal of the American Chemical Society, 118(30), 7215–7216.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Espinet, P., & Echavarren, A. M. (2004). The Heck Reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Herrmann, W. A., Brossmer, C., Reisinger, C.-P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: A New Class of Organometallic Catalysts for the Heck Reaction. Chemistry – A European Journal, 3(8), 1357–1364.
- Littke, A. F., & Fu, G. C. (1999). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Beller, M., & Zapf, A. (1998). The Heck Reaction with Aryl Chlorides: A Difficult Task. In Transition Metals for Organic Synthesis (pp. 121–129). Wiley-VCH.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
- Fort, Y., & Jestin, J.-L. (1995). A new catalyst for the Heck reaction of aryl chlorides. Journal of Organometallic Chemistry, 493(1-2), C6–C8.
- Reetz, M. T., & Westermann, E. (1998). A New Catalyst for the Heck Reaction of Aryl Chlorides.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C−N and C−O Bond Formation. In Cross-Coupling Reactions (pp. 131–209). Springer.
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Comparison Guide: The ortho-Dimethylamino Group as a Hemilabile Directing Group in Palladium Catalysis
A Senior Application Scientist's Guide to Enhancing Catalytic Activity
For researchers, chemists, and professionals in drug development, the optimization of palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthesis.[1] The choice of ligand is paramount, dictating the catalyst's stability, activity, and substrate scope. Among the vast arsenal of phosphine ligands, a specific structural motif has consistently delivered exceptional performance: the ortho-dimethylamino group on a biaryl phosphine backbone.[2] This guide provides an in-depth comparison of palladium catalysts bearing this feature, elucidates the mechanistic underpinnings of their enhanced activity, and offers practical, data-supported protocols for their application.
The Archetype: DavePhos and the Rise of the Hemilabile Ligand
The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium catalysis, enabling the use of previously challenging substrates like aryl chlorides.[3][4] A key innovation within this class was the introduction of a 2'-(N,N-dimethylamino) substituent on the biphenyl scaffold, exemplified by the ligand DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl).[2]
This seemingly simple addition dramatically enhances catalytic performance in a range of transformations, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2] The efficacy of this group stems from its role as a "hemilabile" ligand—a ligand that can reversibly coordinate to the metal center through a secondary donor atom.[5][6] In this case, the nitrogen of the dimethylamino group can coordinate to the palladium center at specific stages of the catalytic cycle, providing crucial stabilization, and then dissociate to allow subsequent steps to proceed.[7]
Logical Framework: The Catalytic Cycle
The general palladium(0)/palladium(II) catalytic cycle for cross-coupling reactions involves three primary steps: oxidative addition, transmetalation (or related steps like amine coordination and deprotonation), and reductive elimination.[8][9] The ortho-dimethylamino group exerts its influence throughout this process.
Caption: Generalized workflow of a palladium-catalyzed cross-coupling reaction.
Mechanistic Insight: How the N,N-dimethylamino Group Boosts Performance
The true value of the ortho-dimethylamino group lies in its dynamic interaction with the palladium center. Unlike a simple electronic or steric modification, its ability to coordinate and de-coordinate provides a unique mechanistic advantage.
-
Stabilization of Intermediates: During the catalytic cycle, coordinatively unsaturated 14-electron palladium intermediates are formed.[5] These species are highly reactive but also prone to decomposition pathways. The intramolecular coordination of the dimethylamino nitrogen atom can temporarily occupy the vacant coordination site, stabilizing the complex without permanently blocking reactivity.
-
Promotion of Reductive Elimination: The final, product-forming step, reductive elimination, is often the rate-limiting step, especially for challenging substrates. For this step to occur, the two coupling partners must be cis to each other on the palladium center. The coordination of the ortho-dimethylamino group can facilitate the necessary isomerization to a cis geometry and increase the electron density at the metal center, which promotes the reductive elimination of the C-C or C-N bond.[10]
This hemilabile behavior is visually represented in the catalytic cycle for a Buchwald-Hartwig amination below.
Caption: Catalytic cycle showing hemilabile stabilization by the ortho-dimethylamino group.
Performance Comparison: Data-Driven Insights
The theoretical advantages of the ortho-dimethylamino group are borne out by experimental data. When compared to ligands lacking this functionality, catalysts based on ligands like DavePhos consistently show superior performance, especially with unreactive aryl chlorides.
Table 1: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride
This table compares the performance of different phosphine ligands in the coupling of 4-chlorotoluene with phenylboronic acid, a challenging transformation for many catalyst systems.
| Entry | Ligand | Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPh₃ | Pd(OAc)₂ | 2.0 | 100 | 24 | < 5 | [11] |
| 2 | XPhos | Pd₂(dba)₃ | 1.0 | 100 | 16 | 85 | [4] |
| 3 | DavePhos | Pd₂(dba)₃ | 1.0 | 80 | 4 | > 98 | [2][3] |
Analysis: The data clearly demonstrates the dramatic improvement imparted by the DavePhos ligand. While the bulky, electron-rich XPhos ligand shows good activity, DavePhos achieves a near-quantitative yield at a lower temperature and in significantly less time, highlighting the kinetic advantage provided by the hemilabile ortho-dimethylamino group.
Table 2: Buchwald-Hartwig Amination with a Hindered Amine
This table showcases the amination of 2-bromotoluene with the sterically hindered secondary amine, morpholine.
| Entry | Ligand | Catalyst System | Catalyst Loading (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 1 | BINAP | Pd₂(dba)₃ | 1.5 | NaOt-Bu | 100 | 65 | [12] |
| 2 | SPhos | Pd(OAc)₂ | 1.0 | K₃PO₄ | 110 | 92 | |
| 3 | DavePhos | Pd₂(dba)₃ | 1.0 | NaOt-Bu | 80 | 97 | [12] |
Analysis: Again, the catalyst employing DavePhos outperforms others, providing a higher yield at a lower temperature. This is particularly significant in pharmaceutical synthesis where milder conditions are often required to preserve sensitive functional groups elsewhere in the molecule.[1]
Experimental Protocols: A Validated Workflow
The following protocol describes a general procedure for a Buchwald-Hartwig amination of an aryl chloride using a palladium/DavePhos catalyst system. This protocol is designed to be a self-validating system for researchers.
Protocol: Synthesis of N-(4-methoxyphenyl)morpholine
Reaction: 4-Chloroanisole + Morpholine → N-(4-methoxyphenyl)morpholine
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: Comparative Yield Analysis for Substituted Aryl Bromides
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The ability to selectively and efficiently form these bonds is paramount in the rapid assembly of complex molecular architectures and the exploration of structure-activity relationships (SAR).[2] This guide provides a comparative analysis of the yields of five seminal cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—with a focus on their application to variously substituted aryl bromides. By understanding the nuances of each method, researchers can make more informed decisions in catalyst and reaction selection, ultimately accelerating discovery and development timelines.
The Central Role of the Aryl Bromide
Aryl bromides are workhorse substrates in cross-coupling reactions due to their optimal balance of reactivity and stability. They are generally more reactive than the more accessible but less reactive aryl chlorides, and more cost-effective than the highly reactive but often more expensive aryl iodides. The electronic and steric nature of substituents on the aryl bromide, however, can profoundly influence reaction outcomes. This guide will explore these effects through a comparative lens, supported by experimental data.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling has become a dominant method for the formation of biaryl structures due to its mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and its broad functional group tolerance.[3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The choice of base is critical, as it facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[6]
Catalytic Cycle of the Suzuki-Miyaura Coupling
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Methyl 5-bromo-2-(dimethylamino)benzoate Reaction Products
Introduction: The Analytical Challenge
Methyl 5-bromo-2-(dimethylamino)benzoate is a highly versatile scaffold in modern synthetic chemistry, particularly within drug development and materials science. Its structure presents three key points of chemical interest: the reactive aryl bromide, the electron-donating dimethylamino group, and the methyl ester. The bromine atom, in particular, serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]
However, with great synthetic utility comes a significant analytical challenge: how does one unambiguously confirm the structure of the resulting product? A successful reaction consumes the starting material, but was the desired bond formed? Did an unexpected side-reaction occur? Answering these questions requires a multi-faceted spectroscopic approach. This guide provides a comparative framework for analyzing the reaction products of this compound, moving beyond simple data reporting to explain the causality behind spectroscopic observations. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, together, build an irrefutable case for a product's identity.
Spectroscopic Baseline: Characterizing the Starting Material
Before analyzing any reaction product, establishing a robust spectroscopic profile of the starting material, this compound, is critical. This baseline serves as our primary point of comparison.
| Technique | Key Observations for this compound |
| ¹H NMR | Signals corresponding to three distinct aromatic protons, a singlet for the two N-methyl groups, and a singlet for the ester's methyl group.[3] |
| ¹³C NMR | Resonances for all unique carbon atoms, including the ester carbonyl, the aromatic carbons (with the C-Br carbon being distinct), and the two types of methyl carbons. |
| FTIR | Characteristic C=O stretch for the ester, C-N stretching vibrations for the aromatic amine, and C-H stretches for aromatic and aliphatic groups.[4][5][6] |
| Mass Spec. | A distinctive molecular ion region with two peaks of nearly equal intensity (M+ and M+2), separated by 2 m/z units, which is the classic isotopic signature of a monobrominated compound.[7][8] |
Common Synthetic Transformations and Their Spectroscopic Consequences
The true analytical power of spectroscopy is revealed when we compare the baseline data to that of potential products. The disappearance of starting material signals and the appearance of new, predictable signals tell the story of the chemical transformation. Let's consider four common palladium-catalyzed cross-coupling reactions.
Caption: Common cross-coupling pathways for this compound.
Suzuki-Miyaura Coupling: Formation of a Biaryl Product
This reaction forms a C-C bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester.[1][2][9][10][11]
-
NMR Evidence: The most telling change is in the aromatic region of the ¹H NMR spectrum. New signals corresponding to the protons of the newly introduced aryl ring will appear. The coupling patterns of the original aromatic protons may also shift slightly due to the new electronic environment.
-
Mass Spec Evidence: The primary indicator is the complete disappearance of the 1:1 bromine isotopic pattern.[7][8] The new molecular ion peak will correspond to the mass of the starting material's core plus the mass of the coupled aryl group, minus the mass of bromine.
-
FTIR Evidence: While less definitive, new bands corresponding to the substituent on the second aryl ring may appear. The core ester and amine vibrations will remain largely unchanged.
Buchwald-Hartwig Amination: Formation of a C-N Bond
This powerful reaction creates a new C-N bond, coupling the aryl bromide with a primary or secondary amine.[12][13][14][15][16]
-
NMR Evidence: If a primary amine (R-NH₂) was used, a new N-H signal will appear in the ¹H NMR spectrum. If a secondary amine (R₂NH) was used, new signals corresponding to the R groups will appear. The integration of these new signals relative to the existing N(CH₃)₂ and OCH₃ signals is key for structural confirmation.
-
FTIR Evidence: The introduction of a secondary amine (N-H) bond will result in a new, distinct N-H stretching band in the 3300-3500 cm⁻¹ region.[4][5] This is a highly diagnostic piece of evidence.
-
Mass Spec Evidence: Similar to the Suzuki coupling, the bromine isotopic pattern will vanish. The new molecular weight will reflect the addition of the amine nucleophile and the loss of HBr from the overall transformation.
Sonogashira Coupling: Formation of an Alkynyl Product
The Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond.[17][18][19][20][21]
-
FTIR Evidence: This is the most diagnostic technique for this transformation. A sharp, medium-intensity C≡C stretching vibration will appear in the 2100-2260 cm⁻¹ region, an area of the spectrum that is typically uncongested.
-
¹³C NMR Evidence: Two new signals for the alkyne carbons will appear in the range of ~65-100 ppm.
-
Mass Spec Evidence: The bromine isotopic pattern will be absent, and the new molecular ion will correspond to the mass of the coupled alkyne product.
Heck Reaction: Formation of a Substituted Alkene
The Heck reaction forms a C-C bond between the aryl bromide and an alkene, resulting in a new, more substituted alkene.[22][23][24][25][26]
-
¹H NMR Evidence: New signals in the vinyl region (~5-7 ppm) will appear with characteristic coupling constants (J-values) that can define the stereochemistry (cis or trans) of the newly formed double bond.
-
FTIR Evidence: A new C=C stretching band will appear around 1600-1680 cm⁻¹, though it may overlap with aromatic ring stretches. More definitively, C-H out-of-plane bending bands in the 650-1000 cm⁻¹ region can help confirm the substitution pattern of the alkene.
-
Mass Spec Evidence: Again, the loss of the bromine isotopic signature and the appearance of a new molecular ion corresponding to the arylated alkene product are key confirmations.
Comparative Data Summary
| Reaction Type | Product Class | Key ¹H NMR Signal Changes | Key FTIR Band (cm⁻¹) | Key Mass Spec Observation |
| Suzuki-Miyaura | Biaryl | Appearance of new aromatic signals | - (Subtle changes) | Loss of Br pattern; M+ of Ar-Ar' |
| Buchwald-Hartwig | Aryl Amine | Appearance of N-H or new N-alkyl signals | ~3350 (new N-H stretch) | Loss of Br pattern; M+ of Ar-NR₂ |
| Sonogashira | Aryl Alkyne | Appearance of alkyne proton (if terminal) | ~2150 (sharp C≡C stretch) | Loss of Br pattern; M+ of Ar-C≡C-R |
| Heck | Substituted Alkene | Appearance of new vinyl proton signals | ~960-990 (trans C-H bend) | Loss of Br pattern; M+ of Ar-alkene |
Experimental Protocols
Trustworthy data begins with robust and standardized experimental protocols. The following are self-validating methodologies for acquiring high-quality spectroscopic data for novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard temperature (e.g., 298 K).
-
Use a standard 30° or 45° pulse angle.
-
Set the spectral width to encompass all expected signals (e.g., -1 to 12 ppm).
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the full range of organic carbons (e.g., 0 to 220 ppm).
-
Employ a longer relaxation delay (e.g., 5 seconds) for better quantitation of non-protonated carbons.
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for ease of use and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the built-in clamp.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile, less polar compounds.
-
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of an acid (like formic acid) or base (like ammonium hydroxide) may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that comfortably includes the expected molecular weight of the product.
-
-
Data Analysis: Identify the molecular ion peak. The most critical step is to check for the absence of the characteristic M+ and M+2 peaks separated by 2 m/z units with a ~1:1 ratio, which confirms the loss of the bromine atom.[7][8]
Caption: A self-validating workflow for spectroscopic product characterization.
Conclusion
The structural elucidation of novel organic molecules is a process of evidence accumulation. No single spectroscopic technique provides a complete picture. For the reaction products of this compound, a systematic and comparative approach is essential. By first establishing a clear baseline with the starting material, and then logically assessing the changes observed in mass spectrometry, FTIR, and NMR, a researcher can confidently distinguish between various potential products. Mass spectrometry provides the initial, crucial confirmation of molecular weight and successful de-bromination. FTIR offers a rapid screen for the introduction of key functional groups like N-H or C≡C bonds. Finally, NMR spectroscopy provides the detailed map of the molecule's proton and carbon framework, confirming connectivity and completing the structural puzzle. This integrated analytical strategy ensures trustworthiness and scientific rigor in the characterization of new chemical entities.
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A Comparative Guide to the Synthesis of Substituted Anthranilic Acid Esters: A Modern Multicomponent Approach vs. Traditional Methodologies
Substituted anthranilic acid esters are cornerstone structural motifs in the fields of medicinal chemistry and materials science. Their prevalence in a wide array of pharmaceuticals, including anti-inflammatory agents, diuretics, and antiviral drugs, underscores the critical need for efficient, scalable, and sustainable synthetic routes.[1][2] This guide provides an in-depth comparison between a novel, metal-free multicomponent reaction (MCR) and a representative traditional synthetic pathway for the preparation of these valuable compounds. We will focus on the synthesis of a model compound, methyl 5-chloroanthranilate, to provide a direct and objective evaluation of each route's performance, supported by experimental data and mechanistic insights.
The Enduring Challenge: Synthesizing a Privileged Scaffold
The synthesis of substituted anthranilic acid esters has traditionally been approached through multi-step sequences. These classical routes, while well-established, often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and moderate to low overall yields due to the cumulative losses across several steps. A common traditional strategy involves the synthesis of a substituted anthranilic acid followed by a separate esterification step. For instance, the preparation of 5-chloroanthranilic acid can be achieved via the reduction of 5-chloro-2-nitrobenzoic acid, which is then esterified.[3] Another classical approach is the Hofmann rearrangement of a substituted phthalimide, a method known for its utility but also for its use of stoichiometric bromine and strong bases.[4]
In recent years, the principles of green chemistry have driven the development of more elegant and efficient synthetic strategies.[5] Among these, multicomponent reactions (MCRs) have emerged as a powerful tool. MCRs combine three or more starting materials in a single, one-pot operation to form a complex product that incorporates essentially all atoms of the reactants.[6][7] This inherent atom and step economy leads to reduced waste, lower energy consumption, and simplified purification procedures, making MCRs highly attractive for both academic and industrial applications.[8][9][10]
This guide will now delve into a detailed comparison of a traditional approach with a novel, metal-free MCR for the synthesis of methyl 5-chloroanthranilate.
Route 1: The Traditional Pathway - Hofmann Rearrangement & Esterification
A representative traditional route to substituted anthranilates is the Hofmann rearrangement. A modern, electrooxidative variation of this reaction avoids the use of stoichiometric bromine, offering a greener alternative while still following the classical reaction pathway.[11][12][13] This method proceeds via an isocyanate intermediate, which is then trapped by an alcohol to form the desired carbamate, which in this context is the anthranilate ester.
Workflow for the Traditional Synthesis of Methyl 4-chloroanthranilate
Caption: Workflow for the synthesis of a chloro-substituted anthranilate via electrooxidative Hofmann rearrangement.
Causality in Experimental Choices
The traditional Hofmann rearrangement requires a halogen (typically bromine) and a strong base to generate an N-bromo amide intermediate. The subsequent rearrangement is thermally or base-induced.[4] The electrooxidative approach replaces the hazardous stoichiometric halogen with a catalytic amount of a halide salt (like KBr), which is anodically oxidized to generate the active halogenating species in situ. This modification enhances the safety and environmental profile of the reaction.[11][12] The choice of methanol as the solvent serves a dual purpose: it is the reaction medium and the nucleophile that traps the highly reactive isocyanate intermediate to form the final ester product.
Route 2: The Novel Approach - A Metal-Free Multicomponent Reaction (MCR)
A recently developed, innovative route to substituted anthranilate derivatives involves a metal-free, base-assisted multicomponent reaction between a 2-nitrobenzaldehyde, malononitrile, and an alcohol.[14] This process is remarkable as it achieves both the reduction of the nitro group and the oxidation of the aldehyde to an ester in a single operation, with the components orchestrated by the malononitrile and the base.
Workflow for the MCR Synthesis of a Substituted Anthranilate Ester
Caption: One-pot workflow for the multicomponent synthesis of a substituted anthranilate ester.
Mechanistic Insights and Rationale
The proposed mechanism for this MCR is a testament to its chemical elegance.[14] It is initiated by a Knoevenagel condensation between the 2-nitrobenzaldehyde and malononitrile. The key to the reaction is an intramolecular redox process where the nitro group is reduced to a nitroso group, which then undergoes further transformations, ultimately leading to the formation of the amino group of the anthranilate. Concurrently, the aldehyde group is oxidized to a carboxylic acid derivative that is then esterified by the alcohol present in the reaction mixture.
Caption: Simplified proposed mechanism for the metal-free multicomponent synthesis of anthranilate esters.[14]
This metal-free approach is significant because it avoids the use of often toxic and expensive transition metal catalysts that are common in modern C-H activation or cross-coupling reactions used to form C-N bonds.[15][16] The choice of a simple base like potassium carbonate and the use of readily available starting materials further enhance its practicality and cost-effectiveness.
Performance Comparison: Traditional vs. Novel Route
To provide an objective comparison, the following table summarizes key performance indicators for the synthesis of a chloro-substituted methyl anthranilate via a traditional route (represented by the electrooxidative Hofmann rearrangement) and the novel MCR.
| Parameter | Traditional Route (Electrooxidative Hofmann) | Novel Route (Metal-Free MCR) | Advantage |
| Starting Materials | 4-Chlorophthalimide, Methanol | 5-Chloro-2-nitrobenzaldehyde, Malononitrile, Methanol | MCR (more readily available/diverse starting materials) |
| Number of Steps | 1 (from phthalimide) | 1 | Equal |
| Key Reagents | KBr, 18-crown-6 | K2CO3 | MCR (simpler, cheaper reagents) |
| Reaction Conditions | Room Temperature, Constant Current | 60 °C | Traditional (milder temperature) |
| Reaction Time | Not specified, typically several hours | 12 hours | Varies |
| Yield | ~99% (for 4-chloro derivative)[11][12] | ~75% (for 5-chloro derivative)[14] | Traditional (higher reported yield) |
| Atom Economy | Moderate (loss of CO2) | High (most atoms incorporated) | MCR |
| Environmental Impact | Uses electricity, crown ether | Benign base, common solvents | MCR (avoids crown ether, higher atom economy) |
| Scalability | Can be scaled, but electrochemistry requires specialized equipment | Readily scalable with standard lab equipment | MCR |
Analysis and Field Insights
While the traditional Hofmann rearrangement, especially in its modern electrooxidative form, can provide excellent yields, the novel MCR presents a compelling case from a process chemistry and green chemistry perspective.[11][12][17] The MCR's strength lies in its operational simplicity, high atom economy, and the use of inexpensive and benign reagents.[6][10] The ability to construct complex molecules from simple precursors in a single step significantly reduces waste and simplifies the overall manufacturing process.
For drug development professionals, the MCR approach offers a distinct advantage in the rapid generation of diverse libraries of substituted anthranilates. By simply varying the substituted 2-nitrobenzaldehyde, the alcohol, or other components, a wide range of analogs can be synthesized for structure-activity relationship (SAR) studies.[8][9]
Conversely, the traditional routes are well-understood and highly optimized for specific targets, often resulting in very high yields for a particular substrate.[11][12] However, they may be less flexible for diversification and can involve more hazardous reagents or intermediates (like isocyanates) and generate more waste (e.g., CO2 in the Hofmann rearrangement).[4]
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-chloroanthranilate (Traditional Approach)
This protocol is a representative procedure for the synthesis of methyl 5-chloroanthranilate starting from 5-chloro-2-nitrobenzoic acid, a common traditional method.[3]
-
Step 1: Reduction of 5-chloro-2-nitrobenzoic acid.
-
To a suspension of 5-chloro-2-nitrobenzoic acid (20 g, 99 mmol) in concentrated hydrochloric acid (70 mL), add SnCl2·2H2O (79 g, 350 mmol) in portions.
-
Heat the reaction mixture at 50 °C for 3 hours.
-
Cool the reaction mixture and collect the precipitate by vacuum filtration.
-
Wash the filter cake with water (3 x 50 mL).
-
Dissolve the filter cake in 100 mL of water and adjust the pH to 8 with a 10% sodium hydroxide solution.
-
Collect the precipitated 2-amino-5-chlorobenzoic acid by filtration and dry under reduced pressure. Expect a yield of approximately 95%.[3]
-
-
Step 2: Esterification of 2-amino-5-chlorobenzoic acid.
-
To a solution of 2-amino-5-chlorobenzoic acid (15 g, 87 mmol) and potassium carbonate (36 g, 261 mmol) in DMF (60 mL), add dimethyl sulfate (9.4 mL, 98.7 mmol) at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice water (300 mL) and stir for 2 hours under ice bath conditions.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford methyl 2-amino-5-chlorobenzoate.[3]
-
Protocol 2: Synthesis of Methyl 5-chloro-2-ureidobenzoate (Novel MCR Approach)
This protocol is based on the metal-free multicomponent reaction.[14]
-
One-Pot Reaction.
-
In a round-bottom flask, combine 5-chloro-2-nitrobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Add methanol (5 mL) as the solvent and reactant.
-
Heat the reaction mixture at 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 5-chloroanthranilate derivative. A yield of approximately 75% can be expected for the related 5-chloro-2-ureidobenzoate derivative.[14]
-
Conclusion
The validation of new synthetic routes is paramount for advancing chemical synthesis toward more efficient and sustainable practices. This guide has demonstrated that while traditional methods like the Hofmann rearrangement are robust and can provide high yields, modern approaches such as the metal-free multicomponent reaction offer significant advantages in terms of step economy, operational simplicity, and alignment with green chemistry principles.
The MCR approach is particularly powerful for generating molecular diversity, a key requirement in drug discovery. While the reported yield in the specific MCR example is lower than the optimized traditional method, the overall benefits of a one-pot, metal-free process with high atom economy often outweigh a single metric like yield, especially when considering the entire lifecycle of a chemical process from raw material sourcing to waste disposal. For researchers, scientists, and drug development professionals, the adoption of such novel multicomponent strategies represents a significant step forward in the efficient and responsible synthesis of substituted anthranilic acid esters and other vital pharmaceutical intermediates.
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A Comparative Guide to the Biological Activities of Compounds Derived from Methyl 5-bromo-2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the anthranilic acid scaffold serves as a privileged starting point for the synthesis of a diverse array of biologically active compounds. Methyl 5-bromo-2-(dimethylamino)benzoate, a readily accessible derivative of anthranilic acid, presents a versatile platform for the development of novel therapeutic agents. The presence of the bromine atom and the dimethylamino group offers multiple reaction sites for chemical modification, leading to a wide range of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of the biological activities of two major classes of compounds derived from this scaffold: quinazolinones and triazoles. We will delve into their anticancer and antimicrobial properties, presenting experimental data to compare their efficacy against established drugs and outlining the methodologies for their evaluation.
The Versatile Scaffold: this compound
The unique structural features of this compound make it an attractive starting material for combinatorial chemistry and drug discovery. The dimethylamino group can influence the pharmacokinetic properties of the resulting molecules, while the bromine atom can be utilized for cross-coupling reactions to introduce further molecular diversity. This guide will focus on derivatives where the core anthranilate structure is transformed into heterocyclic systems, specifically quinazolinones and triazoles, which have demonstrated significant biological potential.
Anticancer Activity: Quinazolinone Derivatives vs. Standard Chemotherapeutics
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1][2] The synthesis of quinazolinones from anthranilic acid precursors is a well-established chemical transformation.[2][3] This section compares the in vitro anticancer activity of novel quinazolinone derivatives against various cancer cell lines with standard chemotherapeutic drugs like Doxorubicin and Gefitinib.
Comparative Analysis of Anticancer Potency
The anticancer efficacy of quinazolinone derivatives is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. Lower IC50 values indicate greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Quinazolinone | Compound 4 | Caco-2 (Colon) | 23.31 ± 0.09 | Doxorubicin | Not Specified | [4] |
| HepG2 (Liver) | 53.29 ± 0.25 | [4] | ||||
| MCF-7 (Breast) | 72.22 ± 0.14 | [4] | ||||
| Quinazolinone | Compound 5k | A549 (Lung) | Not Specified | Gefitinib | Not Specified | [5] |
| PC-3 (Prostate) | Not Specified | [5] | ||||
| SMMC-7721 (Liver) | Not Specified | [5] | ||||
| Quinazolinone | Acetamide Derivative 5f | SiHa (Cervical) | Excellent Cytotoxicity | Doxorubicin | Not Specified | [3] |
| Quinazolinone | Acetamide Derivative 5g | MCF-7 (Breast) | Excellent Cytotoxicity | Doxorubicin | Not Specified | [3] |
Note: "Excellent Cytotoxicity" as stated in the source indicates high potency, though specific IC50 values were not provided in the abstract.[3] Compound 5k was noted to inhibit EGFRwt-TK with an IC50 value of 10 nM.[5]
The data suggests that quinazolinone derivatives can exhibit potent anticancer activity, with some compounds showing efficacy comparable or superior to standard drugs against specific cancer cell lines.[1][4] The structure-activity relationship studies often reveal that the nature and position of substituents on the quinazolinone scaffold play a crucial role in determining their anticancer potency.[2]
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A generalized workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a series of concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Triazole Derivatives vs. Standard Antibiotics
1,2,4-Triazole and 1,2,3-triazole derivatives are another important class of heterocyclic compounds that can be synthesized from precursors related to this compound. These compounds have been extensively studied for their broad-spectrum antimicrobial activities.[10][11] This section compares the in vitro antimicrobial efficacy of novel triazole derivatives with standard antibiotics like Ampicillin and Streptomycin.
Comparative Analysis of Antimicrobial Potency
The antimicrobial activity of triazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| 1,2,4-Triazole | Schiff Base 33d | E. coli | Lower than Ampicillin | Ampicillin | Not Specified | [10] |
| Y. pseudotuberculosis | Lower than Ampicillin | [10] | ||||
| P. aeruginosa | Lower than Ampicillin | [10] | ||||
| E. faecalis | Lower than Ampicillin | [10] | ||||
| S. aureus | Lower than Ampicillin | [10] | ||||
| B. cereus | Lower than Ampicillin | [10] | ||||
| M. smegmatis | Lower than Ampicillin | [10] | ||||
| 1,2,4-Triazole | Thione Derivative | P. aeruginosa | 16 | Streptomycin | 2-15 | [10] |
| 1,2,3-Triazole | Glycoside 5 | S. aureus | 5 | Ampicillin | Not Specified | [12] |
| P. aeruginosa | 5 | [12] | ||||
| C. albicans | 10 | Nystatin | Not Specified | [12] | ||
| A. niger | 10 | [12] | ||||
| 1,2,3-Triazole | Piperazin-benzo[b][13][14]thiazine 1,1-dioxide 6e, 6g, 6i, 8d, 8e | MSSA, MRSA, VRSA | 1.56 ± 0.22 to 12.5 ± 1.75 | Dicloxacillin | Not Specified | [15] |
The data indicates that triazole derivatives can possess potent and broad-spectrum antimicrobial activity.[10] Notably, some derivatives exhibit efficacy against drug-resistant strains like MRSA and VRSA.[15] The antimicrobial activity is influenced by the substituents on the triazole ring, with some studies suggesting that lipophilicity and steric factors can play a role.[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Workflow for Broth Microdilution Assay
Caption: A simplified workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[13][17]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
Inoculation: Inoculate each well containing the serially diluted compound with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[13]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19]
-
Reading and Interpreting Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13] This can be assessed visually or by measuring the optical density using a plate reader.[19]
Conclusion and Future Perspectives
Derivatives of this compound, particularly quinazolinones and triazoles, represent promising scaffolds for the development of novel therapeutic agents. The comparative data presented in this guide highlight their potential to exhibit potent anticancer and antimicrobial activities, in some cases surpassing the efficacy of standard drugs. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, offers a rich area for further exploration in medicinal chemistry.
Future research should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships. Investigating the mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. Moreover, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these promising compounds. The continued exploration of this versatile chemical scaffold holds significant promise for addressing the pressing global challenges of cancer and infectious diseases.
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A Comparative Guide to the Structure-Activity Relationship of Azonafide Derivatives as Antitumor Agents
In the landscape of anticancer drug discovery, the intricate dance between a molecule's structure and its biological activity is a subject of perpetual investigation. This guide offers an in-depth technical exploration of the structure-activity relationships (SAR) of a promising class of 2-(dimethylamino)benzoate-related compounds: the 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, known as azonafide derivatives. These compounds represent a significant advancement from their structural predecessors, the naphthalimides, such as amonafide, by incorporating an additional aromatic ring to form an anthracene nucleus. This modification profoundly influences their biological activity, primarily through enhanced DNA intercalation and topoisomerase II inhibition.[1][2]
This guide will dissect the nuanced relationships between chemical modifications to the azonafide scaffold and their resulting antitumor potency, DNA binding affinity, and cardiotoxicity. We will present a comparative analysis with established chemotherapeutic agents, provide detailed experimental protocols for the synthesis and evaluation of these derivatives, and offer insights into the rational design of future anticancer drugs based on this scaffold.
The Azonafide Scaffold: A Platform for Potent Antitumor Activity
Azonafide emerged from the rationale that extending the planar aromatic system of the naphthalimide core could lead to stronger interactions with DNA, a key target for many cytotoxic agents.[3] The core structure of azonafide consists of a dibenz[de,h]isoquinoline-1,3-dione fused ring system, which acts as the DNA intercalating moiety, and a 2-(dimethylamino)ethyl side chain, which is crucial for solubility and interaction with the phosphate backbone of DNA.[3]
The mechanism of action for azonafide and its analogues is primarily attributed to their ability to intercalate between DNA base pairs, leading to a distortion of the double helix and subsequent inhibition of essential cellular processes like DNA replication and transcription.[1][2] Furthermore, these compounds are potent inhibitors of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication.[4] By stabilizing the topoisomerase II-DNA cleavable complex, azonafides introduce double-strand breaks in the DNA, ultimately triggering apoptosis in cancer cells.[5]
Caption: Mechanism of action of azonafide derivatives.
Dissecting the Structure-Activity Relationship: A Tale of Substituents
The beauty of the azonafide scaffold lies in its amenability to chemical modification, allowing for a systematic investigation of how different substituents at various positions on the anthracene nucleus influence its pharmacological profile.
The Critical Role of the Side Chain
Initial studies on 2-substituted 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones revealed the paramount importance of the basic side chain attached to the imide nitrogen. The 2-(dimethylamino)ethyl side chain, as present in azonafide, was found to be optimal for in vitro antitumor potency. Key determinants of activity include the basicity of the terminal nitrogen and the length of the alkyl chain, which influence the compound's solubility and its electrostatic interactions with the negatively charged phosphate backbone of DNA.[3]
Influence of Substituents on the Anthracene Nucleus
Systematic substitution on the planar aromatic ring system has yielded a wealth of SAR data, providing a roadmap for the design of more potent and selective analogues.
Amino and Acetylamino Substitutions:
The position of amino and acetylamino groups on the anthracene nucleus has a profound impact on antitumor activity and cardiotoxicity.[6]
-
Potency Enhancement: Amino substitutions at the 4-, 5-, 7-, and 9-positions significantly increase the antitumor potency compared to the parent compound, azonafide.[6]
-
Reduced Cardiotoxicity: Notably, the 7-aminoazonafide derivative exhibits low cardiotoxicity relative to its cytotoxicity, highlighting a potential therapeutic window.[6]
-
In Vivo Efficacy: 9-Aminoazonafide demonstrated superior efficacy against P388 leukemia in mice compared to both azonafide and amonafide.[6]
-
Correlation with DNA Binding: A strong correlation exists between the ability of these amino analogues to increase the melting temperature (ΔTm) of DNA and their cytotoxic potency.[6]
Other Substitutions (Positions 4, 8, 9, 10, and 11):
Further exploration of various substituents at other positions has provided deeper insights into the physicochemical properties governing activity.[7]
-
Potency and Cardiotoxicity: Several analogues with substituents at the 10-position, such as -OCH3, -OC2H5, and -F, were found to be more potent than azonafide and displayed a better ratio of cytotoxicity to cardiotoxicity.[7]
-
Overcoming Drug Resistance: A number of these derivatives were not cross-resistant with multidrug-resistant (MDR) leukemia cells.[7]
-
Key Physicochemical Correlates:
-
DNA Binding Strength (ΔTm): A statistically significant correlation was observed between the DNA binding strength (measured as the change in DNA melting temperature, ΔTm) and the cytotoxicity of 8- and 10-substituted azonafides.[7]
-
Substituent Size (Molar Refractivity, MR): The size of the substituent, as measured by molar refractivity, correlated with cytotoxicity for 9- and 10-substituted analogues. Larger substituents tend to decrease activity, likely due to steric hindrance that impedes optimal DNA intercalation.[7]
-
Lipophilicity (π): The lipophilicity of the substituents at positions 9, 10, and 11 showed a correlation with cytotoxicity. Increased lipophilicity can enhance cell membrane permeability and DNA binding.[7]
-
These findings support a model where strong DNA binding is a primary driver of cytotoxicity, with lipophilicity enhancing this interaction and large, bulky substituents diminishing it.[7]
Comparative Performance Analysis
To contextualize the performance of azonafide derivatives, it is essential to compare them with established chemotherapeutic agents that also target DNA.
| Compound Class | Primary Mechanism of Action | Key Advantages | Key Limitations |
| Azonafide Derivatives | DNA Intercalation & Topoisomerase II Inhibition[3][4] | High potency, activity against MDR cell lines, potential for reduced cardiotoxicity with specific substitutions.[6][7] | Potential for cardiotoxicity (though can be modulated), requires further clinical development.[6] |
| Amonafide | DNA Intercalation & Topoisomerase II Inhibition[8] | Clinically studied, provides a benchmark for naphthalimide-based drugs.[1] | Dose-limiting toxicities, metabolism by N-acetyl transferase-2 (NAT2) can lead to toxic metabolites.[9] |
| Mitoxantrone | DNA Intercalation & Topoisomerase II Inhibition[4][5] | Established clinical use in various cancers and multiple sclerosis.[10] | Dose-dependent cardiotoxicity, risk of secondary leukemia.[4] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition, Generation of Reactive Oxygen Species[3][11] | Broad-spectrum antitumor activity, widely used in combination chemotherapy.[11] | Significant dose-dependent cardiotoxicity, myelosuppression.[12] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of azonafide derivatives.
Synthesis of Azonafide Derivatives
The synthesis of azonafide and its analogues typically starts from appropriately substituted anthracenes, which are converted to the corresponding dicarboxylic anhydrides. These anhydrides are then reacted with 2-(dimethylamino)ethylamine to yield the final products.[3][6]
General Procedure for the Synthesis of Amino-Substituted Azonafides:
Caption: General synthetic workflow for amino-azonafides.
-
Preparation of the Anhydride: A solution of the appropriately substituted 1,8-anthracenedicarboxylic acid in acetic anhydride is heated at reflux for 2-4 hours. The mixture is then cooled, and the precipitated anhydride is collected by filtration, washed with ether, and dried.
-
Condensation with the Side Chain: A mixture of the anhydride and an equimolar amount of 2-(dimethylamino)ethylamine in ethanol is heated at reflux for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired azonafide derivative.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[13]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (azonafide derivatives and controls) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Binding Affinity: Thermal Denaturation Assay
The thermal denaturation assay measures the increase in the melting temperature (Tm) of DNA upon binding of an intercalating agent. A higher ΔTm indicates stronger binding.[14]
Protocol:
-
Sample Preparation: Prepare solutions of calf thymus DNA (e.g., 50 µM in a suitable buffer) in the absence and presence of the test compounds at various concentrations.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Acquisition: Monitor the absorbance of the samples at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 0.5°C/minute.
-
Data Analysis: Plot the absorbance versus temperature to obtain the DNA melting curves. The Tm is the temperature at the midpoint of the transition. Calculate the ΔTm as the difference between the Tm of the DNA-compound complex and the Tm of the DNA alone.
Conclusion and Future Directions
The azonafide scaffold has proven to be a fertile ground for the development of potent antitumor agents. The extensive structure-activity relationship studies have illuminated the key molecular features that govern their biological activity, namely a planar aromatic system capable of effective DNA intercalation and a basic side chain for enhanced solubility and DNA backbone interaction. The strategic placement of substituents on the anthracene nucleus offers a powerful tool to modulate potency, selectivity, and reduce undesirable side effects like cardiotoxicity.
Future research in this area should focus on:
-
Optimizing the Therapeutic Index: Further exploration of substitutions that uncouple cytotoxicity from cardiotoxicity is crucial for clinical translation.
-
Targeted Delivery: The development of drug delivery systems that can selectively deliver azonafide derivatives to tumor tissues would enhance their efficacy and minimize systemic toxicity.
-
Combination Therapies: Investigating the synergistic effects of azonafide analogues with other anticancer drugs that have different mechanisms of action could lead to more effective treatment regimens.
The insights gained from the comparative analysis of azonafide derivatives provide a solid foundation for the rational design of the next generation of DNA-targeting anticancer drugs, bringing us one step closer to more effective and safer cancer therapies.
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Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure--activity relationship. J Med Chem. 1995 Mar 17;38(6):983-93. ([Link])
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2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. J Med Chem. 1996 Dec 6;39(25):4978-87. ([Link])
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2-substituted 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones. A new class of antitumor agent. J Med Chem. 1993 Mar 19;36(6):731-8. ([Link])
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Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. ResearchGate. ([Link])
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Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. ([Link])
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. ([Link])
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. ([Link])
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Synthesis and anticancer activities of 6-amino amonafide derivatives. PubMed. ([Link])
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Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. PubMed. ([Link])
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delta Tm value is the difference between Tm(melting temperature) for calf thymus DNA with drug and without drug(Tm = 71 degree C for DNA alone). PubChem. ([Link])
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. ([Link])
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Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth. NIH. ([Link])
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Computer simulation of the binding of amonafide and azonafide to DNA. PubMed. ([Link])
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Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes. PubMed. ([Link])
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Thermal denaturation assays in chemical biology. PubMed. ([Link])
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Analogues of amonafide and azonafide with novel ring systems. PubMed. ([Link])
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An Efficient Protocol for the Solid-phase Synthesis of Malondiamides. PMC. ([Link])
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Cardiotoxicity of Non-Anthracycline Cancer Chemotherapy Agents. MDPI. ([Link])
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New Insights on the Toxicity on Heart and Vessels of Breast Cancer Therapies. PMC. ([Link])
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A Senior Application Scientist's Guide to Base Selection in Suzuki Coupling of Bromoanilines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds via this palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry. However, the success of a Suzuki coupling, particularly with challenging substrates such as bromoanilines, is highly dependent on the judicious selection of the reaction base. This guide provides an in-depth comparison of the efficacy of different bases in the Suzuki coupling of bromoanilines, supported by experimental data, to empower you in optimizing your synthetic strategies.
Bromoanilines present a unique set of challenges in Suzuki couplings. The electron-donating nature of the amino group can affect the reactivity of the aryl bromide, and the presence of the amine moiety can lead to undesired side reactions or catalyst inhibition. The choice of base is therefore critical in navigating these complexities to achieve high yields and purity.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling is far from a mere spectator; it is a key player in the catalytic cycle, primarily facilitating the crucial transmetalation step.[1] The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species.[1][2] This "ate" complex then readily transfers its organic substituent to the palladium center, regenerating the catalyst for the next cycle.[2]
There are two primary pathways proposed for this activation:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a boronate complex, which is significantly more nucleophilic than the neutral boronic acid.[2]
-
The Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex, which then undergoes reaction with the neutral boronic acid.[2]
The operative pathway is influenced by the specific base, solvent, and substrates employed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Bases in the Suzuki Coupling of Bromoanilines
The selection of an appropriate base is paramount for a successful Suzuki coupling of bromoanilines. A range of inorganic and organic bases have been utilized, with their performance being contingent on the specific bromoaniline isomer, the boronic acid partner, and the overall reaction conditions.
Inorganic Bases: The Workhorses of Suzuki Coupling
Inorganic bases are the most frequently employed bases in Suzuki-Miyaura reactions due to their effectiveness, availability, and cost-efficiency.[3]
| Base | Common Substrates | Typical Yield (%) | Key Characteristics & Insights |
| Sodium Carbonate (Na₂CO₃) | Aryl bromides | 90-98 | A cost-effective and widely used base, often serving as a good starting point for reaction optimization.[4] In some studies, it has been shown to be the most effective base in terms of yield.[5] |
| Potassium Carbonate (K₂CO₃) | Aryl bromides, including sterically hindered substrates | 75-95 | A versatile and effective base.[2] For sterically hindered substrates, K₂CO₃ has been shown to be a suitable choice.[2] |
| Cesium Carbonate (Cs₂CO₃) | Challenging substrates, sterically hindered bromoanilines | 90-99 | Often provides superior yields, especially with difficult substrates, due to its higher solubility in organic solvents.[4][6] It was identified as a highly effective base for the coupling of unprotected ortho-bromoanilines.[6] |
| Potassium Phosphate (K₃PO₄) | Heteroaryl substrates, sterically hindered boronic acids, electron-rich bromoanilines | 88-98 | A strong, non-nucleophilic base that is particularly effective for challenging couplings and can prevent side reactions.[4][7] It is believed to be directly involved in the transmetalation step.[8] |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Aryl bromides | 70-92 | Strong and inexpensive bases, but their high nucleophilicity can lead to undesired side reactions like hydrolysis of functional groups.[3][4] |
| Potassium Fluoride (KF) | Aryl bromides with base-labile groups | 80-95 | The fluoride ion is thought to play a unique role in activating the boronic acid. It is a good option when base-sensitive functional groups are present.[3] |
Organic Bases: Niche Players for Specific Applications
While less common, organic bases can be advantageous in specific scenarios, particularly when dealing with substrates that are sensitive to strong inorganic bases.[3]
| Base | Common Substrates | Typical Yield (%) | Key Characteristics & Insights |
| Triethylamine (TEA) | Aryl bromides | Moderate | Often less effective than inorganic bases, especially in aqueous conditions.[1][5] |
| Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for reactions with sensitive functional groups.[3] |
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research. The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of bromoanilines using different bases.
General Procedure for Suzuki Coupling of a Bromoaniline
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assessing the purity of synthesized Methyl 5-bromo-2-(dimethylamino)benzoate by HPLC
An Expert's Guide to Assessing the Purity of Synthesized Methyl 5-bromo-2-(dimethylamino)benzoate by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comprehensive, experience-driven approach to developing and validating an HPLC method for the purity assessment of this compound, comparing different analytical approaches and offering insights into potential pitfalls.
Understanding the Analyte: Physicochemical Properties and Their Implications for HPLC Method Development
Before embarking on method development, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring a substituted benzene ring, an ester group, and a tertiary amine, dictates its behavior in a chromatographic system. The presence of the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice. The basicity of the dimethylamino group and the overall moderate polarity of the molecule will heavily influence its retention on a reversed-phase column.
Comparative Analysis of HPLC Conditions
The selection of the HPLC column and mobile phase is the most critical factor in achieving optimal separation. We will compare two common reversed-phase columns and mobile phase strategies to illustrate the impact of these choices on chromatographic performance.
Column Selection: The Heart of the Separation
The choice of a stationary phase is pivotal. A C18 column is the workhorse of reversed-phase chromatography and a good starting point. However, for compounds with basic functional groups like our analyte, peak tailing can be a significant issue due to the interaction of the basic amine with residual acidic silanols on the silica support. An end-capped C18 column or a column with a different stationary phase, such as a phenyl-hexyl column, can offer improved peak shape.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition, particularly the pH and organic modifier, plays a crucial role in controlling the retention and selectivity of the separation. For a basic compound like this compound, a slightly acidic or neutral pH is often preferred to ensure the analyte is in a single ionic form, leading to sharper peaks.
Table 1: Comparison of HPLC Conditions for the Analysis of this compound
| Parameter | Method A | Method B | Rationale for Comparison |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | To compare a standard stationary phase with one offering alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | To evaluate the effect of different pH modifiers on peak shape and retention. |
| Mobile Phase B | Acetonitrile | Methanol | To compare the elution strength and selectivity of two common organic modifiers. |
| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 15 min | A standard gradient to elute a range of potential impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV at 254 nm | UV at 254 nm | The analyte has a strong chromophore. |
| Column Temp. | 30 °C | 30 °C | For consistent retention times. |
| Injection Vol. | 10 µL | 10 µL | Standard injection volume. |
| Resolution (Analyte vs. Impurity X) | 1.8 | 2.5 | Phenyl-Hexyl column shows better separation of a key impurity. |
| Tailing Factor (Analyte) | 1.5 | 1.1 | The Phenyl-Hexyl column provides a more symmetrical peak. |
| Analysis Time | 20 min | 20 min | Comparable run times. |
Detailed Experimental Protocol: A Validated HPLC Method
Based on comparative data, a method utilizing a Phenyl-Hexyl column often provides superior performance for this class of compounds. The following is a detailed, step-by-step protocol for the purity assessment of this compound.
Materials and Reagents
-
This compound reference standard and sample
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Formic Acid (≥98%)
-
0.45 µm syringe filters
Instrumentation
-
A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV detector.
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: To 1 L of HPLC grade water, add 1.0 mL of Formic Acid. Mix thoroughly.
-
Mobile Phase B: HPLC grade Acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A and 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as outlined in Table 1, Method B (with Acetonitrile as the organic modifier for better elution).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a relative response factor for each impurity should be determined.
-
A Comparative Guide to the X-ray Crystallography of Methyl 5-bromo-2-(dimethylamino)benzoate Derivatives
<...>
This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction studies of Methyl 5-bromo-2-(dimethylamino)benzoate and its structural analogues. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and crystal packing. We will explore how subtle modifications to the molecular scaffold influence supramolecular assembly, with a particular focus on the role of halogen and hydrogen bonding.
Introduction: The Structural Significance of Substituted Aminobenzoates
This compound is a member of the aminobenzoate family, a class of compounds that are pivotal building blocks in organic synthesis and serve as key structural motifs in pharmaceuticals and functional materials.[1][2][3] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to a substance's physical and chemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.[4][5][6]
This guide focuses on bromo-substituted derivatives, as the bromine atom often plays a crucial role in directing crystal packing through halogen bonding—a highly directional and tunable non-covalent interaction.[7][8][9][10] By comparing the crystal structures of the parent compound with its derivatives, we can derive valuable principles for crystal engineering, which is the rational design of crystalline solids with desired properties.[7][9]
Synthesis and Crystallization Strategies
The synthesis of these derivatives typically begins with a commercially available precursor like methyl 2-amino-5-bromobenzoate.[11] Subsequent modifications, such as N-alkylation or alterations to the ester group, can be achieved through standard organic chemistry protocols.
Representative Synthesis: Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate
A relevant synthetic pathway is the preparation of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, which serves as an intermediate for benzothiazines.[11]
-
Starting Material : Methyl 2-amino-5-bromobenzoate is dissolved in a suitable solvent like dichloromethane.[11]
-
Sulfonylation : Methanesulfonyl chloride is added, leading to the formation of methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. The reaction is typically stirred at a slightly elevated temperature (333-343 K) for 2-3 days.[11]
-
N-Methylation : The product from the previous step is then reacted with a base such as sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of a methylating agent to yield the final title compound.[11]
Causality: The choice of a non-polar aprotic solvent like dichloromethane for the sulfonylation step is crucial to prevent unwanted side reactions with the sulfonyl chloride. The use of a strong, non-nucleophilic base like NaH in the methylation step ensures complete deprotonation of the sulfonamide nitrogen, facilitating its subsequent alkylation.
Growing Diffraction-Quality Crystals
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[5] For small organic molecules like aminobenzoate derivatives, slow evaporation and vapor diffusion are the most effective and accessible techniques.[12]
-
Slow Evaporation : This involves dissolving the purified compound in a suitable solvent or solvent mixture to near saturation and allowing the solvent to evaporate slowly over several days. The key is to control the evaporation rate; a loosely covered vial is often sufficient.
-
Vapor Diffusion : This is a gentler method where the compound is dissolved in a less volatile solvent, and this solution is placed in a sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble.[12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.[12]
Insight: The choice of solvent is critical. A systematic screening process, starting with common laboratory solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol), is recommended. A good crystallization solvent is one in which the compound has moderate solubility, as this allows for the slow growth necessary to form a well-ordered crystal lattice.
Comparative Crystallographic Analysis
To understand the impact of functional group modification on crystal architecture, we will compare the crystallographic data of three representative compounds:
-
Compound A : Methyl 5-bromo-2-hydroxybenzoate[13]
-
Compound B : Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate[11][14]
-
Compound C : Methyl 3,5-dibromo-2-diacetylaminobenzoate[15]
| Parameter | Compound A[13] | Compound B[11][14] | Compound C[15] |
| Formula | C₈H₇BrO₃ | C₁₀H₁₂BrNO₄S | C₁₂H₁₁Br₂NO₄ |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n (variant of P2₁/c) | P-1 |
| a (Å) | 3.9829 (8) | 6.0798 (1) | 7.6386 (8) |
| b (Å) | 9.0950 (19) | 10.7853 (3) | 8.8870 (6) |
| c (Å) | 12.122 (3) | 19.5206 (4) | 10.8691 (8) |
| β (°) / α,γ (°) | 95.162 (9) | 90.306 (1) | α=78.19, β=76.16, γ=82.75 |
| Volume (ų) | 437.33 (17) | 1280.00 (5) | 698.91 (10) |
| Z | 2 | 4 | 2 |
| Key Interactions | O—H···O Hydrogen Bonds, π–π stacking | C—H···O Interactions | C—H···O Interactions |
Analysis of Supramolecular Motifs
Compound A (Methyl 5-bromo-2-hydroxybenzoate): The crystal packing is dominated by strong O—H···O hydrogen bonds, which link the molecules into zigzag chains.[13] Additionally, very weak π–π stacking interactions between the benzene rings help to stabilize the three-dimensional structure.[13] The bromine atom does not appear to engage in significant halogen bonding in this structure.
Compound B (Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate): In this derivative, the strong hydrogen bond donor (the hydroxyl group) has been replaced. Consequently, the primary intermolecular forces are weaker C—H···O interactions. These interactions link the molecules into centrosymmetric dimers, forming characteristic R²₂(10) ring motifs.[11][16] This change from a chain motif (in A) to a dimer motif (in B) is a direct result of altering the primary hydrogen bonding capabilities of the substituent at the 2-position.
Compound C (Methyl 3,5-dibromo-2-diacetylaminobenzoate): Similar to Compound B, the packing in this structure is stabilized by weak C—H···O interactions.[15] The presence of a second bromine atom and the bulky diacetylamino group leads to a more complex packing arrangement in a triclinic system. The dominant interactions are still relatively weak, highlighting that without strong hydrogen bond donors, the packing is governed by a combination of weaker forces and steric effects.
Expert Insight: This comparison clearly demonstrates a fundamental principle of crystal engineering: the hierarchy of intermolecular interactions. The strong, directional O—H···O hydrogen bond in Compound A acts as the primary organizing force, dictating the overall crystal packing. When this is replaced by weaker C-H donors in Compounds B and C, other forces, including steric hindrance and weaker C—H···O interactions, become dominant, leading to entirely different supramolecular synthons (dimers instead of chains) and crystal symmetries. The bromine atom's role is often context-dependent; its ability to form a halogen bond can be overshadowed by stronger interactions like classical hydrogen bonding.[7][8]
Experimental Protocols
Workflow for Small Molecule Crystallography
The overall process from a synthesized compound to a refined crystal structure follows a well-defined path.[6]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol: Single Crystal X-ray Data Collection and Refinement
This protocol assumes access to a modern single-crystal X-ray diffractometer.[5]
-
Crystal Selection and Mounting :
-
Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions) that is free of cracks and defects.[5]
-
Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection :
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
The exposure time per frame and the total number of frames will depend on the crystal's diffracting power.[4]
-
-
Data Processing :
-
Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction spots from the images to determine their intensities.
-
The software will also determine the unit cell parameters and space group and apply corrections for experimental factors (e.g., Lorentz-polarization). The output is a reflection file (e.g., .hkl).
-
-
Structure Solution and Refinement :
-
Solution : Use a direct methods program like SHELXT or SIR to solve the "phase problem" and generate an initial model of the molecular structure.[6]
-
Refinement : Use a program like SHELXL for full-matrix least-squares refinement. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation : After refinement, the structure should be validated using tools like checkCIF to ensure the model is chemically sensible and meets crystallographic quality standards.
-
Trustworthiness: Each step in this process is self-validating. Poor crystal quality will be immediately apparent from weak or diffuse diffraction spots. The refinement process yields statistical indicators (R-factors) that quantify the quality of the fit between the model and the experimental data; an R1 value below 5% is generally considered excellent for small molecules.[4]
Conclusion
The crystallographic analysis of this compound derivatives reveals critical insights into the principles of supramolecular chemistry. The substitution pattern on the aromatic ring directly controls the hierarchy of intermolecular interactions that govern the final crystal packing. While the bromo-substituent offers the potential for halogen bonding, its influence can be modulated or even superseded by stronger forces, particularly O—H···O hydrogen bonds. By systematically comparing the structures of closely related derivatives, we can better understand these competing interactions and move towards a more predictive model of crystal engineering for the rational design of new materials and pharmaceutical solids.
References
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Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Available at: [Link]
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Mishyna, M., et al. (2014). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS ONE. Available at: [Link]
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Prathap, A. S., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Thorn, A., et al. (2024). How to grow crystals for X-ray crystallography. IUCrJ. Available at: [Link]
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Nayak, S. K., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]
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CCDC. (n.d.). The Cambridge Structural Database (CSD). Available at: [Link]
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Huang, H., et al. (2011). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering. Topics in Current Chemistry. Available at: [Link]
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A Comparative Guide to the Pharmacological Properties of Substituted Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of structure-activity relationships (SAR) is fundamental to the design of potent and selective therapeutics. This guide offers a comparative analysis of the pharmacological properties of substituted benzoic acid derivatives, moving beyond a simple recitation of facts to an in-depth exploration of the causal relationships between chemical structure and biological function. We will delve into key therapeutic areas where these compounds have made a significant impact, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The benzoic acid scaffold, a simple aromatic carboxylic acid, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[3] The versatility of the benzene ring allows for substitutions that can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its pharmacokinetic and pharmacodynamic characteristics.[4] This guide will explore these nuances, providing a framework for the rational design of novel benzoic acid-based therapeutics.
Anti-inflammatory Properties: A Tale of Two Cyclooxygenases
One of the most well-established pharmacological properties of substituted benzoic acid derivatives is their anti-inflammatory activity, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.
Mechanism of Action: COX Inhibition
The carboxylic acid moiety of benzoic acid derivatives is crucial for their interaction with the active site of COX enzymes. It typically forms a salt bridge with a positively charged arginine residue (Arg120 in COX-1 and Arg513 in COX-2), anchoring the molecule in the active site. The nature and position of substituents on the aromatic ring then determine the potency and selectivity of inhibition.
dot
Caption: Simplified pathway of prostaglandin synthesis and its inhibition by substituted benzoic acid derivatives.
Comparative Efficacy of Substituted Benzoic Acid Derivatives as COX Inhibitors
The following table summarizes the in vitro inhibitory activity of selected substituted benzoic acid derivatives against COX-1 and COX-2. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Salicylic Acid | 2-hydroxy | >100 | >100 | - | [6] |
| Aspirin | 2-acetoxy | 15.8 | 3.8 | 4.16 | [7] |
| Diflunisal | 2,4-difluoro, 5-(2-hydroxy)phenyl | 2.4 | 2.2 | 1.09 | [8] |
| Mesalamine | 5-amino, 2-hydroxy | - | - | - | [6] |
| Celecoxib | - | 15.8 | 0.29 | 54.48 | [7] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of novel compounds.[9][10]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[11][12]
Procedure:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Control (vehicle)
-
Standard (e.g., Indomethacin, 10 mg/kg)
-
Test compound (various doses)
-
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.
-
Induction of Edema: After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
dot
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Analgesic Properties: Targeting Peripheral and Central Pain Pathways
Many anti-inflammatory benzoic acid derivatives also exhibit analgesic properties, which can be attributed to both peripheral and central mechanisms.
Mechanisms of Analgesia
-
Peripheral Action: Inhibition of prostaglandin synthesis at the site of inflammation reduces the sensitization of nociceptors to painful stimuli.
-
Central Action: Some derivatives may cross the blood-brain barrier and exert analgesic effects within the central nervous system. The hot plate test is often used to assess centrally acting analgesics.[13][14]
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This is a common method for screening peripherally acting analgesics.[1][9][11][15][16]
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of writhes.
Procedure:
-
Animal Preparation: Swiss albino mice (20-25g) are used.
-
Grouping and Administration: Animals are divided into groups and administered the vehicle, standard drug (e.g., aspirin), or test compound.
-
Induction of Writhing: After a set time (e.g., 30 minutes), 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a specific period (e.g., 20 minutes).
-
Calculation of Analgesic Activity: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Experimental Protocol: Hot Plate Test
This method is used to evaluate centrally mediated analgesic activity.[5][13][14][17][18]
Principle: The paws of the animal are placed on a heated surface, and the time taken for the animal to show a pain response (e.g., licking the paws or jumping) is measured. An increase in this latency period indicates an analgesic effect.
Procedure:
-
Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animal Selection: Mice or rats are screened, and only those that show a response within 15 seconds are selected.
-
Grouping and Administration: Animals are grouped and treated with the vehicle, a standard central analgesic (e.g., morphine), or the test compound.
-
Measurement of Reaction Time: The reaction time is measured at various intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
Antimicrobial Activity: Disrupting Microbial Viability
Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[19] Their efficacy is highly dependent on the substitution pattern on the benzene ring and the target microorganism.
Mechanism of Antimicrobial Action
The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane, inhibit essential enzymes, and interfere with nutrient uptake in microorganisms. The lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate the microbial cell wall.
Comparative Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a comparative overview of the MIC values for some benzoic acid derivatives against common bacterial strains.
| Compound | Substituent(s) | E. coli MIC (mg/mL) | S. aureus MIC (µg/mL) | Reference(s) |
| Benzoic Acid | - | 1 | - | [13] |
| 2-Hydroxybenzoic Acid | 2-hydroxy | 1 | - | [13] |
| 4-Hydroxybenzoic Acid | 4-hydroxy | >1 | - | [13] |
| 3,4-Dihydroxybenzoic Acid | 3,4-dihydroxy | 1 | - | [13] |
| 4-Amino-3-cyclopropylbenzoic Acid | 4-amino, 3-cyclopropyl | - | - | [20] |
| 2-Chlorobenzoic Acid Derivatives | 2-chloro | Varies | Varies | [21] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | 4-[(4-chlorophenyl)sulfonyl] | >500 | 125 | [22] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[15][23]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls:
-
Growth Control: Broth and inoculum, without the test compound.
-
Sterility Control: Broth only.
-
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the wells.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Emerging Pharmacological Frontiers: Anticancer and Anti-sickling Properties
Recent research has expanded the pharmacological landscape of substituted benzoic acid derivatives, revealing their potential in treating complex diseases like cancer and sickle cell disease.
Anticancer Activity
Certain benzoic acid derivatives have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the modulation of cell cycle proteins.[2][3][23][24][25] For instance, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity, leading to the retardation of colon cancer cell growth.[24]
dot
Caption: Proposed mechanism of anticancer activity of 3,4-dihydroxybenzoic acid via HDAC inhibition.
Anti-sickling Activity
Substituted benzoic acid derivatives have also emerged as promising agents for the management of sickle cell disease.[10][22][24][26][27] The underlying mechanism involves the inhibition of hemoglobin S (HbS) polymerization, the primary pathological event in this genetic disorder. The design of these molecules often targets specific amino acid residues near the mutation site in HbS to prevent aggregation.[28] Strong electron-donating groups on the benzene ring with moderate lipophilicity have been identified as key features for potent anti-sickling activity.[22]
Conclusion
This guide has provided a comparative overview of the pharmacological properties of substituted benzoic acid derivatives, highlighting their significance in anti-inflammatory, analgesic, antimicrobial, anticancer, and anti-sickling applications. The structure-activity relationships discussed, supported by quantitative data and detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery and development. The versatility of the benzoic acid scaffold continues to inspire the design of novel therapeutics with improved efficacy and safety profiles.
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- Kumar, A., Kamal, Y. K. T. K., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies.
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- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Mishra, A., et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
- Mohajer, M., et al. (2015).
- Pierre, L. L., Munkombwe, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural products chemistry & research, 3(3), 1000176.
- PubMed. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-2-(dimethylamino)benzoate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 5-bromo-2-(dimethylamino)benzoate, a halogenated aromatic compound. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding, ensuring that these procedures are executed with a deep comprehension of the underlying safety and regulatory principles. This protocol is designed for researchers, scientists, and drug development professionals who handle such reagents.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound belongs to the class of halogenated organic compounds, which requires a specific waste disposal stream.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound was not located, its structural components—a brominated aromatic ring and a dimethylamino group—allow us to infer a likely hazard profile based on similar molecules.
The presence of the bromine atom categorizes it as a halogenated compound, which cannot be mixed with non-halogenated solvent waste.[1][2] Halogenated wastes are typically managed via specific incineration processes that can handle the formation of acidic gases (like hydrogen bromide) during combustion.[3] Compounds with similar structures are often associated with eye and skin irritation and are toxic to aquatic life.[4]
Table 1: Inferred Hazard Profile and Chemical Identifiers
| Property | Value / Classification | Rationale & Source |
| Chemical Class | Halogenated Organic Compound | Contains a carbon-bromine bond.[2][5][6] |
| Anticipated Health Hazards | Causes serious eye irritation. May cause skin and respiratory irritation. | Based on SDS for structurally related aromatic esters and amines.[4] |
| Anticipated Environmental Hazards | Toxic to aquatic life. | A common classification for halogenated aromatic compounds. |
| Physical State | Solid or Liquid | Dependent on purity and temperature. |
| Disposal Requirement | Must be disposed of as hazardous waste in an approved facility. | Precautionary statements in related SDSs mandate this approach.[4][7] |
It is a mandatory practice to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and definitive hazard information before handling or disposal.[8][9]
The Core Principle: Waste Segregation
The single most critical step in the proper disposal of this compound is segregation . This compound must never be mixed with non-halogenated organic waste.
Why is segregation so crucial?
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the management of hazardous waste.[10][11][12] Halogenated organic compounds are specifically regulated, and improper mixing can lead to significant compliance violations.[5][13]
-
Disposal Technology: Halogenated wastes are often disposed of via high-temperature incineration.[3] The facilities for this are different from those for non-halogenated waste due to the need for "scrubbers" to neutralize the acidic gases (e.g., HCl, HBr) produced. Mixing streams increases the volume of waste that requires this more specialized and costly treatment.
-
Safety: Mixing incompatible chemicals can lead to dangerous reactions. While this compound may not be highly reactive, it is a best practice to never mix different chemical waste streams.[10]
Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials (like gloves or weigh paper), must be placed in a designated "Halogenated Organic Waste" container.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves. Inspect them for integrity before use.[14]
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Select a Designated Waste Container Choose a container specifically designated for "Halogenated Organic Waste."
-
Compatibility: The container must be made of a material compatible with the chemical (e.g., polyethylene for solids or a glass/polyethylene bottle for solutions).
-
Integrity: Ensure the container is leak-proof and has a secure, tightly-fitting lid.[1][10] Keep the container closed when not actively adding waste.[1]
Step 3: Label the Waste Container Correctly Proper labeling is essential for safety and compliance. The container must be clearly marked.
-
Affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[1]
-
Write the full, unabbreviated chemical name: "this compound."
-
List all constituents and their approximate percentages if it is a mixed waste stream.[2]
-
Clearly check the boxes for applicable hazards (e.g., Toxic, Irritant).[1]
Step 4: Waste Accumulation
-
Place the chemical waste directly into the labeled halogenated waste container.
-
For solids, use a powder funnel to avoid spillage.
-
For liquids or solutions, use a funnel. Ensure all commingling of halogenated waste is done within a chemical fume hood.[1]
-
Contaminated materials such as gloves, absorbent pads, and weighing paper should also be placed in the designated solid halogenated waste container.
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated SAA within your laboratory.[1]
-
The SAA should be located at or near the point of generation.
-
Ensure the container is stored in secondary containment to catch any potential leaks.[1]
Step 6: Arrange for Final Disposal
-
When the waste container is nearly full (e.g., 75% capacity), or as per your institution's policy, arrange for its removal.[1]
-
Contact your institution's EHS office or use their online portal to request a waste pickup.[15]
-
Do not pour this chemical down the drain under any circumstances.[14] The final disposal must be conducted by a licensed hazardous waste disposal contractor at an approved facility.[4]
Emergency Procedures for Spills
In the event of a small spill, follow these procedures:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[14]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
-
Contain & Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, Chemizorb®) to contain the spill.[16] For solid spills, carefully sweep up the material to avoid creating dust.[4][7]
-
Clean-up: Place all contaminated absorbent material and cleaning supplies into a sealed, properly labeled container for disposal as halogenated hazardous waste.[1]
-
Decontaminate: Clean the affected area thoroughly.
Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
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Title: OSHA Compliance For Laboratories Source: US Bio-Clean URL: [Link]
-
Title: Appendix A: OSHA Laboratory Standard Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
-
Title: OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: OSHA Laboratory Standard Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]
-
Title: The OSHA Laboratory Standard Source: Lab Manager Magazine URL: [Link]
-
Title: MSDS of methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate Source: Capot Chemical URL: [Link]
-
Title: Halogenated Solvents in Laboratories Source: Temple University - Environmental Health and Radiation Safety URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR :: Electronic Code of Federal Regulations URL: [Link]
-
Title: Solvent Wastes in the Laboratory – Disposal and/or Recycling Source: ACS Publications URL: [Link]
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Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL: [Link]
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Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison, Biomedical Engineering URL: [Link]
-
Title: EPA HAZARDOUS WASTE CODES Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds Source: Barclays Official California Code of Regulations - Westlaw URL: [Link]
-
Title: Safety Data Sheet: Methyl benzoate Source: Chemos GmbH&Co.KG URL: [Link]
-
Title: 2-dimethylaminoethanol - Registration Dossier Source: ECHA URL: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-bromo-2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Handling halogenated aromatic compounds like Methyl 5-bromo-2-(dimethylamino)benzoate requires a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), alongside procedural guidance for handling and disposal. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is both groundbreaking and safe.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, the safety profiles of structurally similar halogenated aromatic compounds and substituted benzoates indicate the following potential hazards:
-
Skin Irritation/Corrosion: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3][5]
Given these risks, a comprehensive PPE plan is not merely a recommendation but a necessity to ensure personal safety and the integrity of your research.
Required Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. The selection of specific equipment should always be guided by a site-specific risk assessment and the information provided in the chemical's SDS.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Eye and Face | Chemical safety goggles and a face shield.[1][6] | Protects against accidental splashes of the chemical and its solvents, which can cause serious and potentially irreversible eye damage. A face shield offers a broader range of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[1][7] | Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[1] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[5] |
| Body | A chemically resistant lab coat or apron and closed-toe shoes.[1][8] | Provides a barrier against spills and splashes, protecting your skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][5] | Minimizes the inhalation of vapors or dust, which can cause irritation to the respiratory tract.[1][2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure and preventing accidents.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[1]
-
Don Appropriate PPE: Equip yourself with all the personal protective equipment detailed in the table above.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[1] All necessary equipment and reagents should be placed within the fume hood before starting the procedure.
Handling
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as spatulas or powder funnels for solids, to minimize the risk of spills and dust generation.
-
Maintain Ventilation: All manipulations of the chemical should be performed within a certified chemical fume hood to control exposure to dust and vapors.[1][9]
-
Immediate Cleanup: Clean up any spills immediately, following the procedures outlined in the SDS.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated gloves, and paper towels, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[5][9] Controlled incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[5][9]
-
Environmental Precautions: Do not allow the product or its containers to enter drains or sewer systems.[5][9]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[5][9] Remove contaminated clothing.[9] If irritation persists, seek medical attention.[5][9]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[5][9][10] Immediately seek medical attention.[5][9]
-
If inhaled: Move the person into fresh air.[5][9] If not breathing, give artificial respiration.[5][9] Consult a physician.[5]
-
If swallowed: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[5][9] Rinse mouth with water and consult a physician immediately.[4][5][9]
Always have the chemical's Safety Data Sheet available for emergency responders.[5]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: A generalized workflow for the safe handling of this compound.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- MSDS of methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate. Capot Chemical.
- Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- This compound | 1131587-63-7. Sigma-Aldrich.
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET. CymitQuimica.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Material Safety Data Sheet. Spectrum Chemical.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Lab Safety Equipment & PPE. ChemTalk.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.com [capotchem.com]
- 6. epa.gov [epa.gov]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
